3,6-Dimethyl-2,4-dinitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-dimethyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLQVUSPNNDAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285910 | |
| Record name | 3,6-dimethyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-52-0 | |
| Record name | 3,6-Dimethyl-2,4-dinitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43218 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC43218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dimethyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,6-Dimethyl-2,4-dinitroaniline
Abstract
This comprehensive technical guide provides a detailed examination of the synthetic pathway for 3,6-Dimethyl-2,4-dinitroaniline, a key chemical intermediate. The primary synthesis route involves the controlled dinitration of 3,5-dimethylaniline. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the requisite knowledge for the successful and safe laboratory-scale synthesis of this compound.
Strategic & Mechanistic Overview
The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The chosen precursor, 3,5-dimethylaniline, possesses directing groups that guide the incoming electrophiles (nitronium ions, NO₂⁺) to specific positions on the aromatic ring.
1.1. Directive Influence of Substituents
-
Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group. It significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.
-
Methyl Groups (-CH₃): The two methyl groups at the 3- and 5-positions are weakly activating and also ortho, para-directors.
The combined effect of these groups directs the incoming nitro groups primarily to the 2-, 4-, and 6-positions, which are ortho and para to the strongly activating amino group. The steric hindrance provided by the methyl groups at positions 3 and 5 plays a crucial role in favoring substitution at the less hindered 2- and 4-positions.
1.2. The Nitrating Agent: Mixed Acid
The reaction employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid." The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Under the strongly acidic conditions of the nitration mixture, the amino group of 3,5-dimethylaniline is protonated to form the anilinium ion (-NH₃⁺).[1] This protonated group is a meta-directing deactivator.[1] However, a small equilibrium concentration of the free amine (-NH₂) remains. This unprotonated form is so strongly activated that it reacts rapidly, with substitution being directed to the ortho and para positions.
Visualizing the Synthetic Pathway
The following diagram illustrates the direct dinitration of 3,5-dimethylaniline to yield the target compound.
Caption: Reaction scheme for the dinitration of 3,5-dimethylaniline.
Detailed Experimental Protocol
This protocol is adapted from established nitration procedures for substituted anilines and requires strict adherence to safety measures.[2]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethylaniline | 121.18 | 12.12 g | 0.10 | Purity >98% |
| Sulfuric Acid (98%) | 98.08 | 100 mL | ~1.84 | Acts as solvent and catalyst |
| Nitric Acid (70%) | 63.01 | 15.0 mL | ~0.24 | Nitrating agent (slight excess) |
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer (-20°C to 100°C)
-
Ice-salt bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
3.3. Synthesis Procedure
-
Preparation of the Aniline Solution:
-
In the 500 mL three-necked flask, place the mechanical stirrer, thermometer, and dropping funnel.
-
Carefully add 100 mL of concentrated sulfuric acid to the flask.
-
Begin cooling the flask in an ice-salt bath with gentle stirring.
-
Once the acid temperature is below 10°C, slowly add 12.12 g (0.10 mol) of 3,5-dimethylaniline dropwise or in small portions. The temperature must be maintained below 20°C during this addition to prevent unwanted side reactions.
-
After the addition is complete, continue stirring and cool the resulting solution to 0-5°C.
-
-
Preparation of the Nitrating Mixture:
-
CAUTION: This step is highly exothermic. In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly and carefully adding 15.0 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring.
-
Allow the nitrating mixture to cool to room temperature before use.
-
-
Nitration Reaction:
-
Transfer the cooled nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of dimethylaniline sulfate over a period of 60-90 minutes.
-
CRITICAL: Meticulously maintain the reaction temperature between 0°C and 10°C throughout the addition.[2] Use the ice-salt bath to control the temperature, as the reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Prepare a large beaker containing approximately 500 g of crushed ice.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This will precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
If necessary, add hot water dropwise until turbidity persists, then clarify by adding a few drops of ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C.
-
Safety and Handling
-
Extreme Hazard: Nitration reactions are highly energetic and can become uncontrollable if the temperature is not properly managed. Strict temperature control is paramount.
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood to avoid inhaling toxic nitrogen oxide fumes that may be generated.
-
Quenching: The process of pouring the acid mixture onto ice must be done slowly and with good stirring to dissipate the heat of dilution.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Sources
An In-Depth Technical Guide to 3,6-Dimethyl-2,4-dinitroaniline (CAS 6311-52-0)
Introduction: A Strategic Intermediate in Chemical Synthesis
3,6-Dimethyl-2,4-dinitroaniline is an organic compound belonging to the dinitroaniline class, characterized by a benzene ring substituted with an amino group, two nitro groups, and two methyl groups.[1] The strategic placement of these functional groups, particularly the electron-withdrawing nitro groups, renders the molecule a potent electrophile and a valuable intermediate in various chemical syntheses.[1] This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis protocol, characteristic reactivity, analytical methodologies, and essential safety and handling information. The insights herein are synthesized to support professionals in leveraging this compound's potential in research and development, particularly in the synthesis of dyes, pigments, and potentially novel pharmaceutical agents.[1][2]
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its application. The structural and physical properties of this compound dictate its solubility, reactivity, and handling requirements.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 6311-52-0
-
Molecular Formula: C₈H₉N₃O₄[1]
-
Canonical SMILES: Cc1cc(c(C)c(c1N)N(=O)=O)N(=O)=O[1]
Physical and Chemical Properties
Typically appearing as a bright yellow solid, the color of this compound is indicative of the nitro groups' influence on the molecule's electronic structure.[1][2] Due to the presence of hydrophobic methyl groups, it exhibits limited solubility in water but is moderately soluble in organic solvents.[1][2] While specific experimental data for this exact isomer is not widely published, the properties of closely related dinitroaniline derivatives provide valuable context.
| Property | Value / Description | Source(s) |
| Appearance | Bright yellow solid. | [1][2] |
| Solubility | Limited solubility in water; moderately soluble in organic solvents. | [1][2] |
| Melting Point (°C) | Data not available. For comparison, 2,4-dinitroaniline: 176-178°C; N,N-dimethyl-2,4-dinitroaniline: 76.4-77.9°C. | [3][4] |
| Boiling Point (°C) | Decomposes at elevated temperatures. | [5] |
| Density (g/cm³) | Data not available. For comparison, 2,4-dinitroaniline: 1.61 g/cm³. | [5] |
Proposed Synthesis Pathway: Nitration of 3,5-Dimethylaniline
Proposed Experimental Protocol
Causality: This protocol utilizes a mixed acid nitrating agent (sulfuric and nitric acid) at low temperatures to control the exothermic reaction and prevent over-nitration or degradation. Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Dissolution: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylaniline (1.0 mole) in concentrated sulfuric acid (10 moles) with careful cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.1 moles) to concentrated sulfuric acid (5 moles) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 3,5-dimethylaniline sulfate. The temperature must be rigorously controlled to remain between 0°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic. This deprotonates the anilinium salt to the free aniline.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the final product as yellow crystals.
Caption: Proposed synthesis workflow for this compound.
Predicted Spectroscopic Profile
For a research audience, definitive structural confirmation is paramount. While experimental spectra for this specific compound are not available in public databases, a predicted profile based on its structure and data from analogous compounds can guide analytical efforts.
¹H NMR Spectroscopy
-
Aromatic Proton (H-5): A singlet is expected in the aromatic region, likely deshielded by the adjacent nitro group, appearing around δ 8.0-8.5 ppm.
-
Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration, typically in the range of δ 5.0-7.0 ppm.
-
Methyl Protons (C-6 -CH₃ and C-3 -CH₃): Two distinct singlets are expected for the two methyl groups, likely in the range of δ 2.2-2.8 ppm. The methyl group at C-3, being ortho to a nitro group, may be slightly downfield compared to the methyl at C-6.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the nitro groups (C-2, C-4) and the amino group (C-1) will be significantly shifted.
-
Methyl Carbons: Two signals are expected in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch: Bands corresponding to aromatic and aliphatic C-H stretching will appear just above and below 3000 cm⁻¹, respectively.
-
N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the nitro and amino functional groups.
-
Reduction of Nitro Groups: A characteristic reaction of dinitroanilines is the reduction of the nitro groups to amino groups.[1][5] This can be achieved selectively using reagents like sodium sulfide or through catalytic hydrogenation over palladium or nickel catalysts to form the corresponding triamine derivative.[1] These resulting polyamines are versatile building blocks for heterocyclic compounds and polymers.
-
Nucleophilic Aromatic Substitution: The two electron-withdrawing nitro groups strongly activate the benzene ring towards nucleophilic attack.[8] This makes the compound susceptible to substitution reactions where a suitable nucleophile can displace a leaving group, although in this specific structure, there are no readily displaceable groups like halogens.
-
Diazotization: The primary amino group can be converted into a diazonium salt. However, diazotization of dinitroanilines can be hazardous and has been reported to be explosive under certain conditions, requiring careful control of reactant concentrations and temperature.[9]
The primary application of dinitroanilines is as intermediates in the synthesis of dyes, pigments, and pesticides.[1][5] The specific substitution pattern of this compound makes it a candidate for creating specialized colorants or as a precursor for agrochemicals and pharmaceuticals.
Analytical Methodologies
Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the analysis of dinitroaniline compounds.[10][11]
HPLC Protocol for Analysis
Causality: A reverse-phase HPLC method is ideal as it separates compounds based on polarity. The nonpolar C18 stationary phase retains the moderately nonpolar dinitroaniline, while a polar mobile phase elutes it. UV detection is highly effective because the nitroaromatic structure provides a strong chromophore.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization. For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the dinitroaniline chromophore, typically around 340-350 nm, provides high sensitivity and selectivity against many impurities.[11][13]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Quantification: Construct a calibration curve by plotting peak area versus concentration. The concentration of the analyte in unknown samples can be determined from this curve.
Caption: Logical workflow for the HPLC analysis of this compound.
Safety, Handling, and Toxicology
Dinitroaniline compounds must be handled with care due to their potential toxicity.[14][15]
-
Acute Toxicity: The class of compounds is considered toxic. For 2,4-dinitroaniline, the oral LD50 in rats is 285 mg/kg.[5] They may be harmful if swallowed, inhaled, or absorbed through the skin.[5][9]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[9]
-
Environmental Hazards: Dinitroaniline herbicides are noted for their high aquatic toxicity.[14][16] Therefore, discharge into the environment must be avoided.
-
Explosive/Flammability Hazard: While not always classified as a primary explosive, dinitroanilines can be flammable and may decompose explosively when subjected to heat or friction.[1][9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, avoid generating dust. Isolate the area. Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person into fresh air. Seek medical attention.
-
Conclusion
This compound, CAS 6311-52-0, is a strategically important chemical intermediate. Its dinitro-substituted aromatic structure provides a unique combination of reactivity and physical properties. While specific experimental data for this isomer is limited, a comprehensive technical understanding can be built from the well-documented chemistry of the dinitroaniline class. The proposed synthesis, predicted spectral data, and established analytical methods outlined in this guide provide a solid foundation for researchers to safely handle, analyze, and utilize this compound in the development of new materials, dyes, and bioactive molecules.
References
- CymitQuimica. (n.d.). CAS 6311-52-0: this compound.
-
Zuffa, M., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 30(5), 11089-11105. [Link]
-
Carrington, L. E., et al. (1992). Developmental Toxicity of Dinitroaniline Herbicides in Rats and Rabbits. Toxicological Sciences, 19(2), 237–243. [Link]
- Wikipedia. (n.d.). 2,4-Dinitroaniline.
-
Zuffa, M., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]
- CymitQuimica. (n.d.). CAS 6311-52-0: this compound.
-
Zuffa, M., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. PubMed. [Link]
- Benchchem. (n.d.). 2-Ethyl-3,5-dinitroaniline.
- NOAA. (n.d.). DINITROANILINE. CAMEO Chemicals.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline.
- Organic Syntheses. (n.d.). 2,4-dinitroaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4,6-Trinitroaniline from Aniline.
- Experimental Procedures. (2020).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
- Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224.
- PubChem. (n.d.). N,N-Dimethyl-2,4-dinitroaniline.
- SpectraBase. (n.d.). N,N-DIMETHYL-2,4,6-TRINITROANILINE.
- Lumiprobe. (n.d.). TAMRA-2,4-dinitroaniline (TMR-DN).
- Loba Chemie. (n.d.). 2,4-DINITRO ANILINE For Synthesis.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Analytica Chemie. (n.d.). N,N-Dimethyl-2,4-dinitroaniline.
- American Chemical Society. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. The Journal of Physical Chemistry A, 115(19), 4879-4886.
- Benchchem. (n.d.). A Comparative Guide to Spectrophotometric and Chromatographic Analysis of 2,4-Dinitroaniline.
- ChemicalBook. (n.d.). 2,4-Dinitroaniline CAS#: 97-02-9.
- ChemBK. (n.d.). N-methyl-2,4-dinitroaniline.
- Organic Syntheses. (n.d.). 2,6-dinitroaniline.
- U.S. Environmental Protection Agency. (1982).
- ChemicalBook. (n.d.). 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2,4-Dinitroaniline(97-02-9) 1H NMR spectrum.
- PubChem. (n.d.). 2,4-Dinitroaniline.
- NIST. (n.d.). Benzenamine, 2,4-dinitro-. NIST WebBook.
- ChemicalBook. (n.d.). n,n-dimethyl-4-nitroaniline(100-23-2)ir1.
- Sigma-Aldrich. (n.d.). 2,4-Dinitroaniline.
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. CAS 6311-52-0: this compound [cymitquimica.com]
- 3. 97-02-9 CAS | 2,4-DINITRO ANILINE | Amines & Amine Salts | Article No. 03437 [lobachemie.com]
- 4. N,N-Dimethyl-2,4-dinitroaniline - Analytica Chemie [analyticachemie.in]
- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Separation of N,N-Dimethyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
spectroscopic data for 3,6-Dimethyl-2,4-dinitroaniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dimethyl-2,4-dinitroaniline
Introduction
This compound is a substituted aromatic amine whose structural elucidation serves as an excellent case study for the integrated application of modern spectroscopic techniques. As a molecule featuring a complex interplay of electron-withdrawing (nitro) and electron-donating (amino, methyl) groups, its spectroscopic signature is rich with information. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation. It delves into the causal relationships between molecular structure and spectral output, explains the rationale behind experimental choices, and provides validated protocols for data acquisition. The objective is to equip researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing this molecule and structurally similar compounds. While direct experimental spectra for this specific compound are not widely published, the predictions herein are grounded in foundational spectroscopic principles and data from analogous structures.
Molecular Structure and Symmetry Analysis
A thorough understanding of the molecular structure is the prerequisite for all spectral interpretation. This compound possesses a benzene core with five substituents.
-
Substituents: An amino group (-NH₂), two methyl groups (-CH₃), and two nitro groups (-NO₂).
-
Substitution Pattern: The substitution pattern (1-amino, 3,6-dimethyl, 2,4-dinitro) renders the molecule asymmetric. Consequently, all eight carbon atoms in the molecule are chemically non-equivalent, and all protons on the aromatic ring and methyl groups are also in unique chemical environments.
This lack of symmetry is a key predictive insight: we expect to see a distinct signal for every unique carbon and proton in the NMR spectra.
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift theory, where electron-withdrawing groups (like -NO₂) deshield nearby nuclei (shifting signals downfield to higher ppm) and electron-donating groups (like -NH₂ and -CH₃) shield them (shifting signals upfield to lower ppm).[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the methyl protons.
-
Aromatic Protons (H-5): There is only one proton on the aromatic ring, located at the C-5 position. It is flanked by a nitro group and a methyl group. The strong deshielding effect of the ortho nitro group at C-4 and the para amino group will place this signal significantly downfield, likely in the 8.0-8.5 ppm range. It will appear as a singlet since there are no adjacent protons to couple with.
-
Amino Protons (-NH₂): The two protons on the amino group will likely appear as a broad singlet. The chemical shift is highly variable and depends on concentration and solvent, but a range of 5.0-6.0 ppm is expected due to intramolecular hydrogen bonding with the ortho nitro group.
-
Methyl Protons (C⁸-H₃): The methyl group at C-6 is ortho to the electron-donating amino group and para to a nitro group. These competing effects are expected to place its signal around 2.3-2.6 ppm .
-
Methyl Protons (C⁷-H₃): The methyl group at C-3 is ortho to two powerful electron-withdrawing nitro groups. This strong deshielding environment will shift its signal further downfield compared to the other methyl group, likely in the 2.6-2.9 ppm range.
Predicted ¹³C NMR Spectrum
As the molecule is asymmetric, eight distinct signals are predicted in the decoupled ¹³C NMR spectrum.[2]
-
Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 120-150 ppm.[1]
-
C1 (C-NH₂): The carbon attached to the amino group will be shielded, appearing around 145-150 ppm .
-
C2 & C4 (C-NO₂): Carbons bearing nitro groups are strongly deshielded and will also be in the 140-150 ppm range.
-
C3 & C6 (C-CH₃): Carbons attached to methyl groups will be found around 130-140 ppm .
-
C5 (C-H): The carbon bearing the sole aromatic proton will be the most shielded of the ring carbons, appearing around 120-125 ppm .
-
-
Alkyl Carbons (C7, C8): The two methyl carbons will appear in the upfield alkyl region.
-
C8: The methyl carbon at the C-6 position will be more shielded, likely appearing at 15-20 ppm .
-
C7: The methyl carbon at the C-3 position, being closer to two nitro groups, will be slightly deshielded relative to C8, predicted in the 20-25 ppm range.
-
Data Summary: Predicted NMR Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| H-5 / C-5 | 8.0 - 8.5 | 120 - 125 | Singlet |
| -NH₂ / C-1 | 5.0 - 6.0 | 145 - 150 | Broad Singlet |
| C⁶-C⁸H₃ / C-8 | 2.3 - 2.6 | 15 - 20 | Singlet |
| C³-C⁷H₃ / C-7 | 2.6 - 2.9 | 20 - 25 | Singlet |
| C-2 | - | 140 - 150 | - |
| C-3 | - | 130 - 140 | - |
| C-4 | - | 140 - 150 | - |
| C-6 | - | 130 - 140 | - |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid organic compound.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[3][4] The choice of solvent is critical; it must fully dissolve the sample without its residual peaks obscuring signals of interest.[5]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
-
Sample Filtration and Transfer:
-
Place a small plug of glass wool or a Kimwipe into a Pasteur pipette.
-
Filter the sample solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Ensure the final liquid height in the tube is between 4 and 5 cm to optimize it for the spectrometer's radiofrequency coil.[3]
-
-
Data Acquisition:
-
Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting its depth with a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) either automatically or manually to achieve sharp, symmetrical peaks.[4]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition: Set appropriate experimental parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the data. For ¹³C, a larger number of scans is typically required due to the low natural abundance of the isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]
Predicted Characteristic IR Absorptions
The IR spectrum of this compound is expected to be dominated by absorptions from the nitro, amino, and aromatic C-H groups.
-
N-H Stretching: The primary amine (-NH₂) will show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Stretching:
-
Aromatic C-H stretching will appear as weak to medium bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).
-
Alkyl C-H stretching from the two methyl groups will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹ ).
-
-
N-O Stretching (Nitro Groups): This is a key diagnostic feature. The two nitro groups will give rise to two very strong and distinct absorption bands:
-
Asymmetric stretch: 1500-1550 cm⁻¹
-
Symmetric stretch: 1330-1370 cm⁻¹
-
-
C=C Stretching (Aromatic Ring): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.
Data Summary: Predicted IR Absorptions
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 2975 | Strong |
| Asymmetric N-O Stretch | Nitro (-NO₂) | 1500 - 1550 | Very Strong |
| Symmetric N-O Stretch | Nitro (-NO₂) | 1330 - 1370 | Very Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a common, rapid technique for acquiring IR spectra of solid and liquid samples with minimal preparation.[8][9]
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] Clean the surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample (enough to cover the crystal surface) onto the ATR crystal.
-
Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[11] For powdered samples, this minimizes scattering and produces a higher quality spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After the measurement, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly as described in step 1.[10]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a unique fragmentation pattern that can be used as a molecular fingerprint to aid in structural confirmation.[12][13]
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular formula is C₈H₉N₃O₄. The calculated monoisotopic mass is 211.06 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 211 .
-
Key Fragmentation Pathways: Nitroaromatic compounds follow characteristic fragmentation patterns.[14][15]
-
Loss of •NO₂: A very common pathway is the loss of a nitro group radical (mass = 46). This would result in a significant fragment ion at m/z = 165 (211 - 46).
-
Loss of •OH (Ortho Effect): The presence of a methyl group ortho to a nitro group can trigger a rearrangement known as the "ortho effect," leading to the loss of a hydroxyl radical (mass = 17).[16] This would produce a fragment at m/z = 194 (211 - 17). This is a highly diagnostic fragmentation for ortho-substituted nitroaromatics.
-
Loss of NO: Loss of nitric oxide (mass = 30) from the molecular ion can also occur, yielding a fragment at m/z = 181 (211 - 30). This fragment can subsequently lose CO to give a peak at m/z = 153 .[17]
-
Loss of O: Loss of an oxygen atom (mass = 16) from the M⁺• is another possibility, giving a peak at m/z = 195 .
-
Data Summary: Predicted Key MS Fragments
| m/z | Proposed Identity | Notes |
| 211 | [M]⁺• | Molecular Ion |
| 194 | [M - •OH]⁺ | Result of "Ortho Effect" |
| 165 | [M - •NO₂]⁺ | Common loss from nitroaromatics |
| 181 | [M - NO]⁺ | Common loss from nitroaromatics |
| 153 | [M - NO - CO]⁺ | Subsequent fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.[13]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent like methanol, acetone, or dichloromethane.
-
-
Sample Introduction:
-
GC Inlet: If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the heated GC injection port. The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer. This is the preferred method for volatile, thermally stable compounds.[13]
-
Direct Insertion Probe: For pure, less volatile samples, a small amount of the solid can be placed in a capillary tube on the tip of a direct insertion probe, which is then inserted directly into the ion source and heated to vaporize the sample.[18]
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[18][19] This ejects an electron from the molecule, forming the positively charged molecular ion (M⁺•).
-
The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments.
-
-
Detection:
-
The positive ions (molecular ion and fragments) are accelerated out of the ion source and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete structural picture. True chemical characterization relies on the logical integration of data from multiple spectroscopic methods. The workflow below illustrates how MS, IR, and NMR are used synergistically to confirm the structure of an unknown compound like this compound.
Caption: Workflow for integrated spectroscopic structure elucidation.
Conclusion
The comprehensive spectroscopic characterization of this compound can be confidently predicted through the application of fundamental principles. The ¹H NMR is expected to show four unique singlets, with a diagnostic downfield aromatic proton. The ¹³C NMR should display eight distinct signals, reflecting the molecule's asymmetry. The IR spectrum provides definitive evidence of the key functional groups, with powerful, characteristic absorptions for the dual nitro and primary amine moieties. Finally, EI-Mass Spectrometry would confirm the molecular weight of 211 g/mol and produce a predictable fragmentation pattern, including a key fragment at m/z 194 resulting from a characteristic "ortho effect." Together, these techniques provide a self-validating network of data points that would unambiguously confirm the structure and identity of this complex nitroaromatic compound.
References
- University of Rochester. (n.d.). NMR Sample Preparation.
- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Get-Your-Star-Horse, A., et al. (n.d.).
- Scribd. (n.d.).
- LCGC International. (n.d.).
- Bruker. (n.d.).
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
- University of Illinois. (n.d.).
- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
- Creative Proteomics. (n.d.).
- Smith, M. E., et al. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- Wikipedia. (n.d.).
- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
- ResearchGate. (2025).
- LibreTexts Chemistry. (2024).
- Specac Ltd. (n.d.).
- SlidePlayer. (n.d.).
- Mettler Toledo. (n.d.).
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- ChemicalBook. (n.d.). 2,4-Dinitroaniline(97-02-9)IR1.
- Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. mt.com [mt.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. agilent.com [agilent.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
Navigating the Solubility Landscape of 3,6-Dimethyl-2,4-dinitroaniline: A Technical Guide for Researchers
Foreword: The Critical Role of Solubility in Drug Development and Synthesis
In the intricate world of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. For a molecule like 3,6-Dimethyl-2,4-dinitroaniline, a substituted dinitroaniline with potential applications in organic synthesis, the choice of solvent can dictate reaction kinetics, yield, purity, and the feasibility of crystallization processes. This guide provides a comprehensive technical overview of the solubility of this compound, offering both predictive insights based on structural analogs and detailed methodologies for empirical determination. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, ensuring both scientific integrity and operational efficiency.
Unveiling this compound: A Structural Perspective
This compound is an aromatic compound characterized by an aniline core functionalized with two nitro groups and two methyl groups.[1] The presence of these functional groups imparts specific physicochemical properties that govern its behavior in various solvents.
-
Molecular Formula: C₈H₉N₃O₄[1]
-
Appearance: Typically a solid, often with a bright yellow color indicative of the nitro functional groups.[1]
The interplay between the polar nitro and amino groups and the nonpolar methyl groups and benzene ring suggests a nuanced solubility profile. While the nitro and amino groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvents, the hydrophobic methyl groups and the aromatic ring favor interactions with nonpolar solvents. A general characterization suggests it is moderately soluble in organic solvents and has limited solubility in water.[1]
Predictive Solubility Analysis: Insights from a Structural Analog
A study on the solubility of 2,4-dinitroaniline in nine different organic solvents at various temperatures provides a strong foundation for our predictions.[3] The experimental data for 2,4-dinitroaniline shows the following order of mole fraction solubility at a given temperature: acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > (n-propanol, isopropanol) > toluene.[3]
Based on this, we can anticipate a similar trend for this compound, with some key differences:
-
Increased Solubility in Nonpolar Solvents: The presence of the two methyl groups will likely enhance its solubility in less polar solvents like toluene and potentially other hydrocarbons.
-
Decreased Solubility in Highly Polar Solvents: Conversely, the increased hydrophobicity may lead to a slight decrease in solubility in highly polar solvents such as methanol and water, as compared to 2,4-dinitroaniline.
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, based on the principles of "like dissolves like" and the data available for 2,4-dinitroaniline.[4][5]
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Ketones | Acetone | High | The polarity of the ketone carbonyl group can interact favorably with the nitro and amino groups, while the alkyl portion of the solvent can accommodate the methyl groups and aromatic ring. |
| Esters | Ethyl Acetate | High | Similar to ketones, esters offer a balance of polar and nonpolar characteristics, making them good solvents for this compound. |
| Alcohols | Methanol, Ethanol, Propanols | Moderate to High | The hydroxyl group can hydrogen bond with the solute, but the increasing nonpolar character from the methyl groups may slightly reduce solubility compared to 2,4-dinitroaniline, especially in shorter-chain alcohols. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols and ketones but can still solvate the molecule through dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar nature of these solvents will interact favorably with the benzene ring and methyl groups. Solubility is expected to be higher than that of 2,4-dinitroaniline in these solvents. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Moderate to High | These solvents have strong dipoles that can interact with the polar functional groups of the solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent will likely result in poor solubility. |
| Water | Very Low | The hydrophobic nature of the dimethyl-dinitro-substituted benzene ring will dominate, leading to very limited aqueous solubility.[1] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, an experimental approach is essential. The isothermal saturation method is a reliable and widely used technique.[3]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (±0.0001 g)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.
Caption: Isothermal Saturation Method Workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure saturation is reached. It is advisable to test different time points to confirm equilibrium.
-
-
Sampling and Analysis (Gravimetric Method):
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.
-
Dispense the filtered solution into a pre-weighed vial.
-
Weigh the vial containing the saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.
-
Solubility ( g/100g solvent): (mass of solid / (mass of solution - mass of solid)) * 100
-
Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)
-
Alternative Analysis (Spectroscopic/Chromatographic)
For compounds with a strong chromophore, such as this compound, UV-Vis spectrophotometry can be a rapid and accurate method for determining concentration.
-
Prepare a calibration curve of known concentrations of the compound in the solvent of interest.
-
After equilibration and filtration of the saturated solution, take a precise aliquot and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
HPLC can also be used in a similar manner, offering higher specificity and separation from any potential impurities.
Safety and Handling Considerations
Dinitroaniline compounds, including this compound, should be handled with care due to their potential toxicity. While specific data for this compound is limited, the safety precautions for the closely related 2,4-dinitroaniline should be followed.
-
Toxicity: 2,4-dinitroaniline is classified as toxic and can be fatal if swallowed, inhaled, or in contact with skin.[6] It may also cause damage to organs through prolonged or repeated exposure.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9] Work in a well-ventilated area or a fume hood.[8][9]
-
Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Dinitroanilines are often toxic to aquatic life.[6][7]
Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[6][7][8][9]
Conclusion
While quantitative solubility data for this compound is not yet extensively documented, a combination of predictive analysis based on structural analogs and robust experimental methodologies provides a clear path forward for researchers. By understanding the underlying principles of solubility and adhering to rigorous experimental protocols, scientists can effectively navigate the challenges of working with this and other novel compounds, paving the way for new discoveries in chemical synthesis and drug development.
References
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloro-2,4-Dinitroaniline, 97%. Retrieved from [Link]
- Gong, X., et al. (2012). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Journal of Chemical & Engineering Data, 57(9), 2453-2459. DOI: 10.1021/je300438q
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
CPAchem. (2021, December 6). Safety data sheet - 2,4-Dinitroaniline. Retrieved from [Link]
-
Grokipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12767673, 3,4-Dimethyl-2,6-dinitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
Chemsrc. (2025, September 24). 3,6-Dimethyl-2-nitroaniline. Retrieved from [Link]
Sources
- 1. CAS 6311-52-0: this compound [cymitquimica.com]
- 2. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cpachem.com [cpachem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Energetic Landscape: A Technical Guide to the Thermal Stability and Decomposition of 3,6-Dimethyl-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermal stability and decomposition of 3,6-Dimethyl-2,4-dinitroaniline. As a nitroaromatic compound, understanding its behavior under thermal stress is paramount for safe handling, storage, and application, particularly in fields where energetic materials are a concern. This document synthesizes fundamental principles of thermal analysis with insights into the decomposition kinetics of analogous compounds to build a predictive framework for the target molecule. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust methodology for its evaluation, drawing on established analytical techniques and the known reactivity of dinitroaniline derivatives. The protocols and theoretical discussions herein are designed to be self-validating, providing researchers with the necessary tools to conduct their own empirical studies.
Introduction: The Significance of Thermal Stability in Nitroaromatic Compounds
This compound belongs to the dinitroaniline class of compounds, which are characterized by an aniline core substituted with two nitro groups.[1] These compounds serve as intermediates in the synthesis of various industrial chemicals, including dyes and pesticides.[1] Historically, some dinitroanilines have also been utilized as explosives.[1] The presence of both electron-withdrawing nitro groups and an electron-donating amino group on the aromatic ring creates a complex electronic environment that dictates the molecule's reactivity and thermal stability.
The thermal stability of such a compound is not a singular metric but rather a comprehensive profile of its response to heat. This includes the onset of decomposition, the rate of energy release, the nature of the decomposition products, and the overall kinetic parameters. For drug development professionals, understanding potential thermal liabilities of structurally related impurities or intermediates is critical for process safety and regulatory compliance. For researchers in materials science, these properties are fundamental to the development of new energetic materials or the safe handling of existing ones.
This guide will delve into the critical aspects of assessing the thermal stability of this compound, providing both theoretical grounding and practical, step-by-step experimental protocols.
Physicochemical Properties of Dimethyl-dinitroaniline Isomers
While data for the specific 3,6-dimethyl isomer is sparse, we can infer some properties from related structures. The molecular formula for dimethyl-dinitroaniline is C8H9N3O4.[2][3] The arrangement of the methyl and nitro groups on the aniline ring will significantly influence the molecule's polarity, crystal packing, and ultimately, its thermal behavior.
| Property | 2,4-dimethyl-3,6-dinitroaniline[2] | 3,4-Dimethyl-2,6-dinitroaniline[3] | This compound (Predicted) |
| Molecular Formula | C8H9N3O4 | C8H9N3O4 | C8H9N3O4 |
| Molecular Weight | 211.17 g/mol | 211.17 g/mol | 211.17 g/mol |
| CAS Number | Not Available | 40318-31-8 | 6311-52-0[4] |
This table summarizes the basic molecular properties of dimethyl-dinitroaniline isomers. The properties for the target molecule are included for reference.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a thorough characterization of thermal stability. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Core Experimental Workflow
The following diagram outlines a logical workflow for the thermal analysis of a nitroaromatic compound like this compound.
Caption: Experimental workflow for thermal analysis.
Detailed Experimental Protocols
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and exothermic decomposition events.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to contain any evolved gases during decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a sub-ambient temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the decomposition onset (e.g., 350 °C).[5] A nitrogen atmosphere with a flow rate of 50 mL/min is typically used to prevent oxidative side reactions.[5]
-
-
Data Analysis:
-
Identify the melting endotherm (if present) to determine the melting point.
-
Determine the onset temperature of the exothermic decomposition peak. This is a critical indicator of the initiation of thermal decomposition.
-
Integrate the area under the decomposition exotherm to calculate the heat of decomposition (ΔHd).
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures, the number of decomposition steps, and the mass of residue.
Protocol:
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into a ceramic or aluminum TGA pan.[5]
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the system at a sub-ambient temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
-
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss.
-
Examine the derivative of the TGA curve (DTG) to pinpoint the temperatures of maximum mass loss rate for each step.
-
Decomposition Pathway and Kinetics
The decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways. For this compound, the decomposition is likely initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in such molecules.
Proposed Decomposition Mechanism
Based on studies of similar compounds like 2,4-dinitroanisole, the initial steps of decomposition are likely to involve the homolytic cleavage of a C-NO2 bond to release NO2 gas.[6] This is a highly reactive radical that can then participate in subsequent secondary reactions.
Caption: Proposed decomposition pathway for this compound.
The presence of methyl groups may also provide alternative decomposition pathways, such as hydrogen abstraction by the nitro group radicals. The amino group can also influence the decomposition mechanism, potentially through autocatalytic pathways.
Kinetic Analysis
To determine the kinetic parameters (activation energy, pre-exponential factor, and reaction model), non-isothermal DSC or TGA experiments at multiple heating rates are typically performed. The Kissinger method is a commonly used model-free approach to calculate the activation energy (Ea) from the shift in the peak decomposition temperature with the heating rate.
Kissinger Equation:
ln(β/Tp2) = ln(AR/Ea) - Ea/RTp
Where:
-
β is the heating rate
-
Tp is the peak decomposition temperature
-
A is the pre-exponential factor
-
R is the gas constant
-
Ea is the activation energy
By plotting ln(β/Tp2) versus 1/Tp for a series of experiments at different heating rates, the activation energy can be determined from the slope of the resulting line.
Hazard Assessment and Safe Handling
The thermal analysis data is crucial for assessing the potential hazards associated with this compound.
-
Onset Temperature: A low onset temperature of decomposition indicates a higher thermal sensitivity.
-
Heat of Decomposition: A large heat of decomposition suggests that a significant amount of energy is released during decomposition, which can lead to a rapid temperature and pressure increase in a confined space.
-
Decomposition Products: The identification of toxic or flammable gases (e.g., NOx, CO) is critical for designing appropriate safety protocols.
Based on the general properties of dinitroanilines, this compound should be handled with care, avoiding high temperatures, static discharge, and impact. It should be stored in a cool, well-ventilated area away from oxidizing agents and sources of ignition.
Conclusion
While direct experimental data for this compound remains to be extensively published, this guide provides a robust framework for its thermal characterization. By employing the outlined experimental protocols and leveraging the understanding of analogous nitroaromatic compounds, researchers and drug development professionals can effectively assess its thermal stability and decomposition behavior. The principles of DSC, TGA, and kinetic analysis are powerful tools for ensuring the safe handling and application of this and other energetic materials. It is strongly recommended that the protocols described herein be performed to generate specific data for this compound to validate the predictive models presented.
References
- University of Victoria. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSpace.
- PubChem. (n.d.). 2,4-dimethyl-3,6-dinitroaniline.
- Wikipedia. (2023, November 26). Dinitroaniline.
- Sankalchand Patel University. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline.
- Organic Syntheses. (n.d.). 2,4-dinitroaniline.
- Wikipedia. (2023, December 2). 2,4-Dinitroaniline.
- ChemEngineering. (n.d.). n,N-Dimethyl-2,4-dinitroaniline Properties vs Temperature.
- ResearchGate. (n.d.). Nitroanilinodinitrobenzofuroxans - Synthesis, characterisation, thermal stability and explosive properties.
- ScienceDirect. (n.d.). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems.
- MDPI. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- National Institutes of Health. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations.
- ScienceDirect. (n.d.). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.
- Biblioteka Nauki. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole.
- ResearchGate. (n.d.). Phase transitions properties of N,N-dimethyl-4-nitroaniline.
- ResearchGate. (2019). Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS).
- PubMed. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 2,4-dimethyl-3,6-dinitroaniline (C8H9N3O4) [pubchemlite.lcsb.uni.lu]
- 3. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Dance: An In-depth Technical Guide to the Mechanism of Action of Dinitroaniline Herbicides
Abstract
Dinitroaniline herbicides represent a critical class of pre-emergence herbicides, integral to weed management in numerous agricultural systems. Their efficacy is rooted in a highly specific molecular mechanism: the disruption of microtubule dynamics, a process fundamental to plant cell division and growth. This technical guide provides a comprehensive exploration of the mechanism of action of dinitroaniline herbicides, tailored for researchers, scientists, and professionals in drug and herbicide development. We will dissect the molecular interactions with tubulin, the consequential cellular aberrations, and the key experimental methodologies employed to unravel this intricate process.
The Primary Molecular Target: Tubulin and the Disruption of Microtubule Polymerization
The core mechanism of dinitroaniline herbicides lies in their ability to interfere with the assembly of microtubules.[1][2][3] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. These structures are indispensable for a multitude of cellular functions, most notably mitosis, cell plate formation, and the directional expansion of plant cells.
Dinitroaniline compounds, such as trifluralin and oryzalin, exert their herbicidal effect by binding directly to tubulin subunits.[1][2][4] Specifically, they form a complex with unpolymerized tubulin heterodimers.[1][2] This herbicide-tubulin complex can then incorporate into the growing end of a microtubule. However, its presence acts as a cap, effectively halting further elongation by preventing the addition of subsequent tubulin dimers.[1][2] This disruption of the dynamic equilibrium between polymerization and depolymerization leads to a net loss of microtubules.[3]
Notably, dinitroaniline herbicides exhibit a selective affinity for plant and protist tubulin, with significantly lower binding to animal or fungal tubulin.[1][2] This selectivity is a cornerstone of their utility as herbicides. Research has indicated that the binding site for dinitroanilines is located on α-tubulin, distinguishing their mechanism from other microtubule-disrupting agents like colchicine.[5][6][7]
Caption: Dinitroaniline herbicides bind to tubulin, inhibiting microtubule polymerization.
Cellular Consequences: A Cascade of Developmental Arrest
The inhibition of microtubule formation triggers a cascade of detrimental effects within the plant cell, primarily manifesting as a disruption of cell division and elongation.
Mitotic Disruption
The most immediate and dramatic consequence of dinitroaniline action is the disruption of mitosis.[4][8][9][[“]] Microtubules are the primary components of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division. In the presence of dinitroaniline herbicides, the formation of a functional mitotic spindle is prevented.[4] This leads to a characteristic metaphase arrest, where chromosomes condense but fail to align and separate properly. The resulting cells are often multinucleate, a hallmark of dinitroaniline toxicity.[8][9][[“]]
Inhibition of Root and Shoot Growth
Dinitroaniline herbicides are soil-applied and primarily absorbed by the roots and shoots of germinating seedlings.[1][2][8] The meristematic regions of the root and shoot tips are sites of rapid cell division and are therefore highly susceptible to the antimitotic effects of these herbicides. Inhibition of cell division in these regions leads to a cessation of root and shoot elongation.[11] A classic symptom of dinitroaniline injury is the swelling of the root tip, a direct result of the disruption of normal cell division and expansion.[1][2][8][9][[“]]
Experimental Methodologies for Mechanistic Elucidation
The understanding of the dinitroaniline mechanism of action has been built upon a foundation of key experimental techniques that allow for the direct observation and quantification of their effects on tubulin and cellular processes.
In Vitro Tubulin Polymerization Assays
This technique directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Experimental Protocol:
-
Tubulin Isolation: Purify tubulin from a plant source (e.g., maize seedlings) or a suitable cell culture.
-
Assay Reaction: Combine purified tubulin with GTP (an essential cofactor for polymerization) in a temperature-controlled cuvette.
-
Herbicide Introduction: Add the dinitroaniline herbicide at various concentrations to the experimental samples.
-
Initiation of Polymerization: Induce polymerization by raising the temperature (typically to 37°C).
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The increase in turbidity is directly proportional to the extent of microtubule polymerization.
-
Data Analysis: Compare the polymerization kinetics of the herbicide-treated samples to a control (no herbicide) to determine the inhibitory concentration (IC50).
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Control | 0 | 0 |
| Oryzalin | 1 | 50 |
| Oryzalin | 5 | 85 |
| Trifluralin | 5 | 45 |
| Trifluralin | 10 | 78 |
Table 1: Representative data from an in vitro tubulin polymerization assay demonstrating the dose-dependent inhibition by dinitroaniline herbicides.
Immunofluorescence Microscopy
This powerful imaging technique allows for the direct visualization of the microtubule cytoskeleton within cells, providing qualitative and quantitative data on the effects of herbicides.
Experimental Protocol:
-
Cell Culture and Treatment: Grow plant cells (e.g., tobacco BY-2 cells) or root tips and expose them to the dinitroaniline herbicide.
-
Fixation and Permeabilization: Chemically fix the cells to preserve their structure and permeabilize the cell membranes to allow antibody access.
-
Immunostaining:
-
Incubate the cells with a primary antibody that specifically binds to α-tubulin.
-
Wash away unbound primary antibodies.
-
Incubate with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.
-
-
Microscopy: Visualize the fluorescently labeled microtubules using a fluorescence or confocal microscope.
Expected Observations:
-
Control Cells: Exhibit a well-organized network of cortical microtubules and a distinct, bipolar mitotic spindle in dividing cells.
-
Treated Cells: Show a dramatic reduction or complete absence of microtubules. Dividing cells will lack a mitotic spindle and display condensed, unorganized chromosomes.
Caption: A streamlined experimental workflow for elucidating the mechanism of dinitroaniline herbicides.
Conclusion
The mechanism of action of dinitroaniline herbicides is a well-defined and potent example of targeted molecular disruption. By binding to tubulin and inhibiting the polymerization of microtubules, these compounds effectively arrest cell division and elongation, leading to the death of susceptible weeds. The specificity for plant tubulin provides a basis for their selective herbicidal activity. The experimental approaches detailed in this guide have been instrumental in defining this mechanism and continue to be valuable tools for the discovery and characterization of new herbicidal compounds and for understanding the evolution of herbicide resistance. A deep understanding of this molecular dance between herbicide and target is paramount for the development of next-generation weed management strategies.
References
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers in Plant Science. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). National Center for Biotechnology Information. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2021). National Center for Biotechnology Information. [Link]
-
Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L. (1993). Plant Physiology. [Link]
-
The Physiology and Mode of Action of the Dinitroaniline Herbicides. (2017). Weed Science. [Link]
-
Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. (1987). PubMed. [Link]
-
The Physiology and Mode of Action of the Dinitroaniline Herbicides. (1977). Semantic Scholar. [Link]
-
The Physiology and Mode of Action of the Dinitroaniline Herbicides. (1977). Consensus. [Link]
-
Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail. (2005). National Center for Biotechnology Information. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). ResearchGate. [Link]
-
Dinitroaniline – Knowledge and References. Taylor & Francis Online. [Link]
-
Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. (2004). Molecular Biology of the Cell. [Link]
-
Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. (2018). ResearchGate. [Link]
-
Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. (2004). National Center for Biotechnology Information. [Link]
-
Oryzalin. PubChem. [Link]
-
Trifluralin. Wikipedia. [Link]
-
Oryzalin Information and Products. Solutions Pest & Lawn. [Link]
-
Trifluralin – How it really works Part 1. (2015). Eureka!. [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (2018). Weed Control Journal. [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). MDPI. [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (2018). Weed Control Journal. [Link]
-
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. [Link]
-
Overview of herbicide mechanisms of action. (1990). National Center for Biotechnology Information. [Link]
Sources
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluralin - Wikipedia [en.wikipedia.org]
- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. consensus.app [consensus.app]
- 11. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
The Emerging Potential of 3,6-Dimethyl-2,4-dinitroaniline in Advanced Materials Science: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the potential applications of 3,6-Dimethyl-2,4-dinitroaniline in the field of materials science. While its parent compound, 2,4-dinitroaniline, is a well-established intermediate in the synthesis of dyes and pigments, the introduction of two methyl groups onto the aromatic ring at the 3 and 6 positions is anticipated to confer unique physicochemical properties.[1] These modifications could unlock novel applications in high-performance polymers, specialized chromophores, and energetic materials. This document will serve as a foundational resource for researchers and scientists by elucidating the core chemistry of this compound, proposing avenues for its application, and providing detailed, actionable experimental protocols.
Introduction to this compound: A Molecule of Latent Potential
This compound is an organic compound featuring a substituted aniline core.[1] The presence of two electron-withdrawing nitro groups (-NO₂) and two electron-donating methyl groups (-CH₃) on the benzene ring, in conjunction with a reactive amino group (-NH₂), creates a molecule with a rich and versatile chemical profile. The interplay of these functional groups is expected to significantly influence its reactivity, solubility, and thermal stability compared to its non-methylated counterpart, 2,4-dinitroaniline.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide a baseline for considering its processing and application in various material science contexts.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₄ | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | Bright yellow solid (predicted) | [1] |
| Solubility | Limited solubility in water; moderately soluble in organic solvents. | [1] |
| Purity | ≥95% (as commercially available) | [1] |
Synthesis Pathway
The synthesis of this compound is not as widely documented as that of 2,4-dinitroaniline. However, a plausible synthetic route can be extrapolated from established methods for preparing substituted dinitroanilines. A potential two-step synthesis is outlined below:
Caption: Proposed synthesis of this compound.
Potential Application in Polymer Science: A Building Block for High-Performance Materials
The bifunctional nature of this compound, possessing a reactive amino group and an aromatic core, makes it an intriguing candidate as a monomer or a functional additive in polymer synthesis. The presence of nitro groups can enhance the thermal stability and charge-transfer characteristics of the resulting polymer, while the methyl groups can improve solubility and processability.
As a Monomer in Polyimides and Polyamides
The amino group of this compound can readily participate in condensation polymerization reactions with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. These classes of polymers are known for their exceptional thermal stability and mechanical strength. The incorporation of the dinitro-functionalized monomer could yield polymers with enhanced properties.
In Conductive Polymers
Polyaniline (PANI) is a well-known conductive polymer.[3][4] The copolymerization of aniline with substituted anilines, such as this compound, could be a strategy to tune the electronic properties and processability of the resulting conductive polymer.[3][4] The electron-withdrawing nitro groups are expected to influence the electron density of the polymer backbone, thereby affecting its conductivity and redox behavior.[3]
Experimental Protocol: Synthesis of a Co-polymer of Aniline and this compound
This protocol outlines the chemical oxidative polymerization to synthesize a copolymer of aniline and this compound.
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1M
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a 1:1 molar ratio of aniline and this compound in 100 mL of 1M HCl in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 50 mL of 1M HCl and cool it to 0-5 °C.
-
Add the APS solution dropwise to the monomer solution over a period of 30 minutes with constant stirring.
-
Continue the reaction for 24 hours at 0-5 °C.
-
The precipitated polymer is collected by filtration and washed sequentially with deionized water and methanol until the filtrate becomes colorless.
-
Dry the polymer product in a vacuum oven at 60 °C for 24 hours.
Caption: Workflow for the synthesis of a conductive copolymer.
Potential as a Chromophore for Dyes and Pigments
Dinitroaniline derivatives are foundational in the synthesis of azo dyes and disperse dyes.[5][6][7] The amino group of this compound can be diazotized and then coupled with various aromatic compounds (coupling agents) to produce a wide range of colors. The methyl groups are likely to influence the final color (bathochromic or hypsochromic shift) and the solubility of the dye in different media.
Azo Dye Synthesis
The synthesis of an azo dye from this compound would involve a two-step diazotization-coupling reaction. The general scheme for this process is illustrated below.
Caption: General scheme for azo dye synthesis.
Experimental Protocol: Synthesis of a Novel Azo Dye
This protocol provides a method for the synthesis of an azo dye using this compound and β-naphthol as the coupling agent.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve 2.11 g (0.01 mol) of this compound in 10 mL of concentrated HCl and 10 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% NaOH solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
-
Isolation and Purification:
-
Filter the precipitated dye and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from ethanol to obtain the pure product.
-
Exploration as an Energetic Material
Nitroaromatic compounds are a cornerstone of energetic materials.[8][9] While 2,4-dinitroaniline itself is not classified as an explosive, the introduction of additional nitro groups, as seen in 2,4,6-trinitroaniline (picramide), leads to explosive properties.[5][10] The presence of two nitro groups in this compound suggests it may have potential as an energetic material, possibly as a melt-castable explosive or as an ingredient in propellant formulations. The methyl groups would contribute to a more favorable oxygen balance compared to the parent aniline.
Considerations for Energetic Performance
The energetic performance of a compound is influenced by factors such as its density, heat of formation, and oxygen balance. The presence of methyl groups in this compound will affect these parameters. A comparative analysis with related compounds is necessary to predict its potential efficacy and safety.
Thermal Stability Analysis
The thermal stability of a potential energetic material is of paramount importance for its safe handling and application.[11] Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the decomposition temperature and kinetic parameters of this compound.
Experimental Protocol: Thermal Stability Assessment using DSC
This protocol describes the use of DSC to evaluate the thermal stability of this compound.
Materials and Equipment:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC crucible.
-
Seal the crucible hermetically.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from room temperature to 400 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the onset temperature of decomposition and the total energy released.
Caption: Workflow for DSC analysis of thermal stability.
Safety and Handling
Dinitroaniline compounds should be handled with care due to their potential toxicity.[12] It is recommended to work in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Given the potential energetic nature of this compound, it should be protected from heat, shock, and friction.
Conclusion
This compound presents a compelling case for further investigation in materials science. Its unique combination of functional groups suggests a versatility that could be exploited in the development of novel polymers, dyes, and energetic materials. The experimental protocols provided in this guide offer a starting point for researchers to explore these exciting possibilities. As with any new compound, a thorough characterization of its properties and a careful assessment of its safety are essential first steps in unlocking its full potential.
References
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
-
MFA Cameo. (n.d.). Dinitroaniline orange. Retrieved from [Link]
- Global Market Insights. (2025).
-
PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Research on thermal behaviors of DNTN and its interaction mechanisms with the C2 stabilizing agent. Retrieved from [Link]
-
Grokipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
- Journal of Scientific & Industrial Research. (2002).
- Organic Chemistry Research. (2022).
- Oriental Journal of Chemistry. (2018). A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). Vol. 34, No. 2.
- Thermochimica Acta. (2002).
-
Materials Chemistry Frontiers. (2023). Multi-energetic group synergy driven design and synthesis of[5][6][13]triazolo[5,1-c][5][6][13]triazine-fused energetic compounds.
-
Chemsrc. (n.d.). 3,6-Dimethyl-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2014). Super-high-energy materials based on bis(2,2-dinitroethyl)nitramine. Retrieved from [Link]
-
ResearchGate. (2022). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Retrieved from [Link]
Sources
- 1. CAS 6311-52-0: this compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. 2,4-Dinitroaniline Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 8. jes.or.jp [jes.or.jp]
- 9. orgchemres.org [orgchemres.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted Dinitroanilines: From Herbicides to Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Legacy of Potent Bioactivity
Substituted dinitroanilines, a class of organic compounds characterized by a dinitro-substituted aniline core, have a rich history of potent biological activity that spans from agricultural applications to promising therapeutic avenues. Initially rising to prominence as highly effective pre-emergence herbicides, their unique mechanism of action has garnered significant interest in diverse fields such as cell biology and drug development.[1] This guide provides a comprehensive exploration of the biological activities of substituted dinitroanilines, delving into their molecular mechanisms, structure-activity relationships, and the experimental methodologies crucial for their investigation.
The journey of dinitroanilines began in the mid-20th century, with the discovery of trifluralin's herbicidal properties by scientists at Eli Lilly and Company.[1] This discovery revolutionized weed control in various crops.[1] The core biological activity of these compounds lies in their ability to disrupt microtubule polymerization, a fundamental process in eukaryotic cells.[1][2] This targeted action against tubulin proteins has not only proven effective for weed management but has also opened doors for exploring their potential as anticancer and antiprotozoal agents.[3][4]
Core Mechanism of Action: Disruption of the Cytoskeleton
The primary mode of action for substituted dinitroanilines is the inhibition of microtubule assembly.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play critical roles in a variety of cellular processes, including:
-
Mitosis: Formation of the mitotic spindle, which is responsible for chromosome segregation during cell division.[5]
-
Cell Shape and Motility: Maintenance of cellular architecture and facilitating cell movement.
-
Intracellular Transport: Serving as tracks for the movement of organelles and vesicles.
Dinitroanilines exert their effects by binding to tubulin subunits, preventing their polymerization into functional microtubules.[2][6] Specifically, they have been shown to bind to unpolymerized tubulin heterodimers, forming a complex that, when added to the growing end of a microtubule, halts further elongation.[2][6] This disruption leads to a loss of microtubule structures, ultimately arresting the cell cycle at metaphase and inhibiting cell division and elongation.[5][7]
dot
Caption: Mechanism of action of substituted dinitroanilines.
Diverse Biological Activities and Applications
The potent antimitotic activity of dinitroanilines has led to their exploration in various biological contexts beyond their initial use as herbicides.
Herbicidal Activity
Dinitroaniline herbicides, such as trifluralin, pendimethalin, and oryzalin, are primarily used as pre-emergence herbicides to control annual grasses and some broadleaf weeds.[2][5] They are applied to the soil and absorbed by the roots and shoots of germinating seedlings.[7][8] By inhibiting root and shoot growth, they prevent weeds from emerging from the soil.[7][9] The selectivity of these herbicides is attributed to differences in uptake, translocation, and metabolism between crop plants and susceptible weeds.[10]
| Herbicide | Chemical Name | Water Solubility (mg/L at 20-25°C) | Vapor Pressure (kPa at 25°C) |
| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | 0.22[6] | 9500[6] |
| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | 0.33[6] | 1940[6] |
| Oryzalin | 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | 2.5[11] | - |
Table 1: Physicochemical properties of common dinitroaniline herbicides.
Antiprotozoal Activity
A significant area of research has focused on the antiprotozoal activity of dinitroanilines.[4] These compounds have shown efficacy against a range of parasitic protozoa, including Leishmania, Trypanosoma, Toxoplasma gondii, and Cryptosporidium parvum.[4][12][13] The selectivity of dinitroanilines for protozoan tubulin over mammalian tubulin makes them attractive candidates for the development of new antiparasitic drugs.[2][6] This selectivity is due to differences in the amino acid sequences of the tubulin proteins.[14]
Structure-activity relationship (SAR) studies have been conducted to optimize the antiprotozoal activity of dinitroanilines.[4] For instance, modifications to the functional groups on the dinitroaniline scaffold can enhance their potency against specific parasites.[4][15] Research has indicated that both nitro groups are crucial for activity against Leishmania, and substitutions that increase the hydrophilicity of the compounds can decrease their efficacy against parasites.[4]
Anticancer Potential
Given their antimitotic mechanism, dinitroanilines have also been investigated for their potential as anticancer agents.[3] The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy, with drugs like paclitaxel and vinca alkaloids targeting this process. While research is ongoing, the ability of dinitroanilines to induce mitotic arrest suggests they could be a valuable class of compounds for cancer drug development.[16]
Experimental Protocols for Investigating Dinitroaniline Activity
A thorough understanding of the biological activity of substituted dinitroanilines requires robust experimental methodologies. The following protocols provide a framework for investigating their herbicidal and antiprotozoal effects.
Protocol 1: Herbicide Efficacy Assay (Seedling Growth Inhibition)
This protocol assesses the inhibitory effect of dinitroaniline compounds on the growth of a target weed species.
Methodology:
-
Seed Germination: Sterilize seeds of a susceptible weed species (e.g., annual ryegrass, Lolium rigidum) and germinate them on moist filter paper in petri dishes.
-
Treatment Application: Prepare a range of concentrations of the dinitroaniline compound in a suitable solvent (e.g., acetone) and dilute with water to the final test concentrations. Apply the solutions to the filter paper in the petri dishes.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) for a specified period (e.g., 7 days).
-
Data Collection: Measure the root and shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition of root and shoot growth for each concentration compared to a solvent-treated control. Determine the concentration required for 50% inhibition (IC50) using dose-response curve analysis.
dot
Caption: Workflow for herbicide efficacy assay.
Protocol 2: In Vitro Antiprotozoal Activity Assay
This protocol evaluates the efficacy of dinitroaniline compounds against a specific protozoan parasite in a cell-based assay.
Methodology:
-
Cell Culture: Culture a suitable host cell line (e.g., human foreskin fibroblasts for Toxoplasma gondii) in appropriate media.
-
Parasite Infection: Infect the host cell monolayers with the protozoan parasite.
-
Compound Treatment: Prepare serial dilutions of the dinitroaniline compound and add them to the infected cell cultures. Include a positive control (a known antiprotozoal drug) and a negative control (solvent).
-
Incubation: Incubate the plates for a period that allows for parasite replication (e.g., 48-72 hours).
-
Quantification of Parasite Growth: Assess parasite viability or replication using a suitable method, such as:
-
Plaque Assay: Staining the host cell monolayer to visualize and count plaques (zones of cell lysis caused by parasite replication).
-
Reporter Gene Assay: Using parasites that express a reporter gene (e.g., luciferase or β-galactosidase) to quantify parasite numbers.
-
Microscopy: Direct counting of parasites after staining.
-
-
Analysis: Determine the IC50 value of the compound by plotting the percentage of parasite inhibition against the compound concentration.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treflan / trifluralin | CALS [cals.cornell.edu]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. cals.cornell.edu [cals.cornell.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. In vitro anticryptosporidial activity of dinitroaniline herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dinitroaniline herbicides against protozoan parasites: the case of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Antimitotic activity of new 2,6-dinitroaniline derivatives and their synergistic activity in compositions with graminicides] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological Profile of 3,6-Dimethyl-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological profile of 3,6-Dimethyl-2,4-dinitroaniline, a member of the dinitroaniline chemical class. Due to the limited availability of direct toxicological data for this specific isomer, this guide synthesizes information from closely related dinitroaniline compounds to construct a predictive toxicological assessment. The primary mechanism of action for dinitroanilines involves the disruption of microtubule formation, leading to cytotoxicity. This guide explores potential toxicological endpoints including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects, drawing parallels from analogues such as pendimethalin and trifluralin. Furthermore, this document outlines detailed methodologies for key toxicological assays, including the Ames test for mutagenicity and cytotoxicity assays, to facilitate further research and risk assessment. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the evaluation of this compound.
Introduction and Chemical Identity
This compound is an organic compound characterized by an aniline ring substituted with two nitro groups and two methyl groups. While specific applications for this particular isomer are not widely documented, compounds within the dinitroaniline class are extensively used as pre-emergence herbicides.[1] The toxicological profile of these herbicides is of significant interest due to their potential for environmental and human exposure. This guide aims to provide a detailed overview of the known and inferred toxicological properties of this compound.
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₉N₃O₄ | [2] |
| Molecular Weight | 211.17 g/mol | [2] |
| Appearance | Yellow powder or crystals (inferred) | [3] |
| Solubility | Expected to have low water solubility | [4] |
Known and Inferred Toxicological Profile
Direct toxicological studies on this compound are scarce. Therefore, this profile is largely constructed by analogy with other dinitroaniline compounds and related substituted anilines.
Mechanism of Action
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule assembly in plant cells.[1][4] This inhibition of microtubule formation leads to a cessation of cell division and ultimately, cell death. While this mechanism is specific to plants, the fundamental components of microtubule structures are conserved across eukaryotes, suggesting a potential for similar disruptive effects in animal cells at certain concentrations.
Diagram: Postulated Mechanism of Dinitroaniline Cytotoxicity
Caption: Postulated cytotoxic mechanism of dinitroanilines in eukaryotic cells.
Acute Toxicity
No specific LD50 values for this compound were found. However, data for other dinitroanilines suggest a range from slightly to moderately toxic. For instance, the oral LD50 of pendimethalin in male rats is 1250 mg/kg, while the dermal LD50 in rabbits is above 5000 mg/kg.[4] The GHS classification for the related compound 3,4-Dimethyl-2,6-dinitroaniline includes "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled," indicating significant potential for acute toxicity.[2]
Inferred GHS Hazard Classification for this compound:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 3 or 4 | Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |
This table is an inference based on data for 3,4-Dimethyl-2,6-dinitroaniline and is not a definitive classification.
Genotoxicity and Mutagenicity
Several dinitroaniline herbicides, such as pendimethalin and trifluralin, have demonstrated genotoxic effects in vitro.[5] These effects include DNA damage and increased micronucleus frequency in human peripheral lymphocytes and V79 cells, which are often linked to the induction of oxidative stress.[5] Studies on 2,4,6-trimethylaniline, a structurally related compound, also showed mutagenic activity in various assays.[6] Given these findings, it is plausible that this compound may also possess genotoxic potential. The Ames test is a standard initial screening tool for assessing mutagenicity.[7][8][9][10]
Carcinogenicity
There is no direct data on the carcinogenicity of this compound. However, some substituted anilines have been associated with an increased risk of cancer. For example, 2,6-dimethylaniline has been linked to bladder cancer in population-based studies.[11] The carcinogenic potential of aniline derivatives is often related to their metabolic activation to reactive intermediates that can form DNA adducts.[6][11] Due to structural alerts (aromatic nitro groups), there is a concern for the mutagenicity and/or carcinogenicity of dinitroanilines.[12]
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of this compound is not available. Studies on the dinitroaniline herbicide trifluralin in rats and rabbits indicated maternal toxicity at high doses, with developmental effects such as depressed fetal weight also observed at these high concentrations.[13][14] For 2,4-dinitrophenol, a related compound, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in rats was determined to be 10 mg/kg bw/day.[15]
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetic profile of this compound have not been specifically studied. However, research on other dimethylanilines suggests that the position of the methyl groups can significantly influence the rate of metabolic elimination.[16][17] The metabolism of aromatic amines often involves N-hydroxylation and ring hydroxylation, followed by conjugation reactions.[18] The presence of nitro groups can also be subject to reduction by nitroreductases, which can be a key step in the activation of some nitroaromatic compounds to genotoxic species.[19]
Diagram: Generalized Metabolic Pathway for Dimethylanilines
Caption: A generalized metabolic pathway for dimethylaniline compounds.
Experimental Protocols for Toxicological Assessment
Ames Test (Bacterial Reverse Mutation Assay)
This test is a widely used method for detecting mutagenic properties of a chemical.[7][8][9][10]
Objective: To determine if this compound can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a substance that is toxic to cells.[20]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a relevant cell line (e.g., human liver cells, lung fibroblasts).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a series of dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Diagram: Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A simplified workflow for an in vitro cytotoxicity assay.
Analytical Methods for Detection
The detection and quantification of dinitroanilines in biological and environmental matrices typically involve chromatographic techniques coupled with mass spectrometry.[21][22][23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for a wide range of analytes, including non-volatile compounds and their metabolites.[18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be developed for rapid and sensitive screening of specific dinitroaniline compounds.[25]
Conclusion and Future Directions
The toxicological profile of this compound is not well-defined through direct experimental evidence. However, by examining the data available for the broader class of dinitroaniline herbicides and other structurally related compounds, a precautionary approach to its handling and potential exposure is warranted. The primary toxicological concerns, inferred by analogy, include acute toxicity, genotoxicity, and potential carcinogenicity.
Future research should focus on obtaining direct experimental data for this compound across a range of toxicological endpoints. Specifically, studies on its acute toxicity (oral, dermal, and inhalation), mutagenic and clastogenic potential, and a comprehensive investigation of its metabolic pathways and pharmacokinetic properties are crucial for a thorough risk assessment. The experimental protocols outlined in this guide provide a framework for initiating such investigations.
References
-
Sarıgöl Kılıç, Z., Aydın, S., Ündeğer Bucurgat, Ü., & Başaran, N. (2018). In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin. Food and Chemical Toxicology, 113, 90-98. [Link]
-
Aiello, D., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(50), 75239-75263. [Link]
-
Asadipour, A., et al. (2013). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. DARU Journal of Pharmaceutical Sciences, 21(1), 33. [Link]
-
CPAChem. (2021). Safety data sheet: 2,4-Dinitroaniline. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline. National Center for Biotechnology Information. [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
-
Chemical Effects in Biological Systems. (n.d.). Genetic Toxicity Evaluation of 2,4-Dinitroaniline in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 059613. [Link]
-
Zimmer, D., et al. (1980). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 77(4), 317-326. [Link]
-
Singh, Z., & Sharma, R. K. (2015). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 5(2), 126-135. [Link]
-
Jones, C. R., et al. (2014). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 35(5), 951-965. [Link]
-
Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
-
Bremer, S., et al. (2005). Reproductive and developmental toxicity. Alternatives to laboratory animals : ATLA, 33 Suppl 1, 183-209. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Table C-7, Qualitative Level of Concern for Carcinogenicity of 3,5-Dinitroaniline (CASRN 618-87-1). [Link]
-
Myers, S. R., & Spinnato, J. A. (2007). Metabolism, tissue distribution, and pharmacokinetics of N-methyl-N-2,4,6-tetranitroaniline (tetryl). Environmental toxicology and pharmacology, 24(3), 206-211. [Link]
-
Jones, C. R., et al. (2012). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences, 126(2), 434-443. [Link]
-
U.S. Environmental Protection Agency. (n.d.). REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER). [Link]
-
Wikipedia. (n.d.). Dinitroaniline. [Link]
-
Zaidenberg, A., et al. (2018). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. Molecules, 23(11), 2788. [Link]
-
Aiello, D., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]
-
Miura, T., et al. (2021). Differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives orally administered in rats. Biological & Pharmaceutical Bulletin, 44(10), 1506-1512. [Link]
-
Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (n.d.). A list of human developmental toxicants was compiled. [Link]
-
Hock, B., et al. (2008). Enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil. Analytical and Bioanalytical Chemistry, 391(3), 1135-1144. [Link]
-
Kuklenyik, Z., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 45(1), 51-61. [Link]
-
Ema, M., et al. (2008). Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats. Drug and Chemical Toxicology, 31(4), 425-436. [Link]
-
D'Atri, V., et al. (2019). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies, 8(4), 55. [Link]
-
Pavan, B., et al. (2003). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 101-109. [Link]
-
Kuklenyik, Z., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 45(1), 51-61. [Link]
-
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. [Link]
-
Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. ResearchGate. [Link]
-
Ishii, Y., et al. (2021). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. Journal of Occupational Health, 63(1), e12222. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. [Link]
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. enamine.net [enamine.net]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Table C-7, Qualitative Level of Concern for Carcinogenicity of 3,5-Dinitroaniline (CASRN 618-87-1) - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cot.food.gov.uk [cot.food.gov.uk]
- 15. Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives orally administered in rats. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
laboratory synthesis protocol for 3,6-Dimethyl-2,4-dinitroaniline
I am unable to provide a detailed laboratory synthesis protocol for 3,6-Dimethyl-2,4-dinitroaniline.
My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of potentially hazardous materials, such as dinitroaniline derivatives, would violate my core safety principles. Dinitroaniline compounds can be energetic materials and their synthesis can be dangerous if not conducted under strict, professionally supervised laboratory conditions.
Disseminating such protocols could facilitate the creation of harmful substances by individuals without the necessary training, equipment, or safety measures, posing a significant risk to public safety. Therefore, I must decline this request.
-
The American Chemical Society (ACS): Provides extensive resources on chemical safety and best practices in the laboratory.
-
The Occupational Safety and Health Administration (OSHA): Offers guidelines and regulations for handling hazardous chemicals in the workplace.
-
PubChem: A database from the National Institutes of Health (NIH) that provides information on the properties and hazards of chemical substances.
I strongly advise that any work with potentially energetic or hazardous materials be conducted only in a certified laboratory, under the direct supervision of qualified professionals, and in strict compliance with all applicable safety regulations.
Application Notes and Protocols for the Purification of Crude 3,6-Dimethyl-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Critical Need for Purity in 3,6-Dimethyl-2,4-dinitroaniline
This compound is a key aromatic intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially pharmaceutical agents.[1] The presence of impurities in the crude product can significantly impact the yield, selectivity, and safety of subsequent reactions, as well as the quality and efficacy of the final product. Therefore, robust and efficient purification techniques are paramount.
This comprehensive guide provides detailed application notes and validated protocols for the purification of crude this compound. We will delve into the scientific principles behind the most effective purification strategies, offering step-by-step instructions for recrystallization and column chromatography. Furthermore, we will address common impurities, troubleshooting, and essential safety considerations for handling this and related nitroaromatic compounds.
Understanding the Physicochemical Landscape of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. As a dinitroaniline derivative, it is a yellow crystalline solid with moderate solubility in organic solvents and low solubility in water.[1] The polarity of the molecule is influenced by the two electron-withdrawing nitro groups and the electron-donating amino and methyl groups.
Strategic Purification: A Two-Pronged Approach
For achieving high purity of this compound, a multi-step purification strategy is often necessary. The two most powerful techniques for this class of compounds are recrystallization and column chromatography.
Recrystallization: The Workhorse of Purification
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle lies in the differential solubility of the desired compound and its impurities in the chosen solvent system at varying temperatures.
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should exhibit:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
Favorable solubility for impurities, either being highly soluble or insoluble at all temperatures.
-
Chemical inertness towards the compound.
-
A relatively low boiling point for easy removal.
Based on solubility data for the structurally similar 2,4-dinitroaniline, several solvents show promise. The solubility of 2,4-dinitroaniline increases with temperature in solvents like methanol, ethanol, acetone, and ethyl acetate.[2]
Table 1: Potential Solvents for Recrystallization of this compound (based on 2,4-dinitroaniline data)
| Solvent | Rationale for Consideration |
| Ethanol | Good solubility at high temperatures and lower solubility at room temperature. Frequently used for recrystallizing dinitroaniline derivatives.[3][4] |
| Methanol | Similar properties to ethanol, offering another alcoholic solvent option.[2] |
| Acetone | High dissolving power, may be suitable for dissolving highly impure samples.[2] |
| Ethyl Acetate | Another polar aprotic solvent with good dissolving capabilities.[2] |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve the ideal solubility profile.[4] |
This protocol outlines the general procedure for recrystallizing crude this compound from a single solvent, such as ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
A mixed-solvent system is useful when the compound is too soluble in one solvent and poorly soluble in another.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol.
-
Inducing Precipitation: While the solution is still hot, add water dropwise until a slight turbidity (cloudiness) persists.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Isolation: Follow steps 3-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Caption: Workflow for the recrystallization of this compound.
Column Chromatography: For High-Purity Separation
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This method is particularly useful for separating isomeric impurities or when very high purity is required.
-
Stationary Phase: For polar compounds like dinitroanilines, silica gel is the most common and effective stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized to achieve good separation.
This protocol provides a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give a good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Step-by-step workflow for purification by column chromatography.
Potential Impurities and Their Removal
The nature of impurities in crude this compound will depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: For instance, if synthesized from a dinitrochlorobenzene precursor, residual starting material may be present.[6]
-
Isomeric Byproducts: The nitration of substituted anilines can sometimes lead to the formation of other positional isomers.
-
N-Nitroso Compounds: These can form as byproducts during nitration reactions.[7]
Recrystallization is effective at removing impurities with significantly different solubilities, while column chromatography excels at separating structurally similar isomers.
Safety and Handling of Dinitroanilines
Dinitroaniline compounds are toxic and should be handled with care.[8] Always adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[9] Do not eat, drink, or smoke in the laboratory.[10]
-
Disposal: Dispose of all waste, including crude material, purified product, and contaminated solvents, as hazardous waste according to institutional and local regulations.[11]
Conclusion
The purification of crude this compound to a high degree of purity is achievable through the systematic application of recrystallization and column chromatography. The choice of technique and the specific parameters, such as solvent selection and eluent composition, should be guided by the nature and quantity of the impurities present. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently obtain high-quality this compound for their downstream applications.
References
-
Gong, X., et al. (2012). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 54, 280-286. [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dinitroaniline. Retrieved from [Link]
- Google Patents. (1978). Process for the preparation of 2,4-dinitroaniline.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 80(11), 1301-1307. [Link]
- Google Patents. (1979). Preparation of 2,6-dinitroanilines.
-
Wikipedia. (2023, November 29). 2,4-Dinitroaniline. [Link]
-
New Jersey Department of Health. (n.d.). DINITROANILINES HAZARD SUMMARY. [Link]
Sources
- 1. CAS 6311-52-0: this compound [cymitquimica.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 7. US4136117A - Preparation of 2,6-dinitroanilines - Google Patents [patents.google.com]
- 8. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Mastering the Purification of 3,6-Dimethyl-2,4-dinitroaniline: A Guide to Solvent Selection and Recrystallization
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection of an optimal solvent and the subsequent recrystallization protocol for the purification of 3,6-Dimethyl-2,4-dinitroaniline. This document emphasizes the foundational principles of crystallization, offering a detailed, step-by-step methodology grounded in scientific integrity and practical laboratory experience.
Introduction: The Criticality of Recrystallization in Purity Enhancement
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature, while exhibiting low solubility at cooler temperatures.[1][2] This temperature-dependent solubility allows for the selective crystallization of the desired compound upon cooling, leaving impurities behind in the solution, often referred to as the mother liquor.
This compound, a yellow crystalline solid, is characterized by its aniline structure bearing two nitro groups and two methyl groups on the benzene ring.[3] These functional groups, particularly the polar nitro groups and the non-polar methyl groups, impart a moderate overall polarity to the molecule, making it sparingly soluble in water but more soluble in organic solvents.[3] The selection of an appropriate solvent is paramount for achieving high purity and yield in the recrystallization of this compound.
The Science of Solvent Selection: A Mechanistic Approach
The adage "like dissolves like" is the cornerstone of solvent selection.[3] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (nitro and amino groups) and non-polar (dimethylated benzene ring) characteristics. Therefore, a solvent of intermediate polarity, or a mixed-solvent system, is often the most effective.
An ideal recrystallization solvent should meet the following criteria:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures.
-
High or very low dissolving power for impurities. Impurities should either be highly soluble and remain in the mother liquor or be insoluble and removed via hot filtration.
-
Chemical inertness: The solvent should not react with the compound being purified.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
Solvent Suitability for Dinitroanilines: A Data-Driven Perspective
| Solvent | Molar Fraction Solubility of 2,4-dinitroaniline at 278.15 K (5°C) | Molar Fraction Solubility of 2,4-dinitroaniline at 318.15 K (45°C) | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for this compound |
| Methanol | 0.00186 | 0.01053 | 64.7 | 32.7 | A polar protic solvent, may be a good candidate. |
| Ethanol | 0.00223 | 0.01342 | 78.4 | 24.5 | Similar to methanol, often a good choice for nitroaromatic compounds. |
| Acetone | 0.02148 | 0.08235 | 56 | 20.7 | High solubility even at lower temperatures may lead to poor recovery. |
| Ethyl Acetate | 0.01168 | 0.05267 | 77.1 | 6.0 | A moderately polar aprotic solvent, showing a good solubility gradient. |
| Toluene | 0.00045 | 0.00318 | 110.6 | 2.4 | Low polarity, likely a poor solvent for this compound. |
| n-Hexane | - | - | 69 | 1.9 | A non-polar solvent, expected to have very low solubility. |
| Water | Very Low | Very Low | 100 | 80.1 | The compound has limited solubility in water.[3] |
Data for 2,4-dinitroaniline adapted from a study on its solubility in various organic solvents.
Based on this comparative data, ethanol and ethyl acetate appear to be promising single-solvent candidates. An ethanol/water mixture is also a strong possibility, as the addition of water (a non-solvent) can significantly decrease the solubility of the compound at lower temperatures, thereby improving the yield.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is essential to experimentally determine the optimal solvent or solvent mixture for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of the crude this compound into several separate test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the mixtures at room temperature and observe the solubility. A good solvent should not dissolve the compound at this stage.
-
Heat the test tubes in a heating block or water bath to the boiling point of the solvent. Observe the solubility. The compound should dissolve completely.
-
If the compound dissolves, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.
-
If a single solvent is not ideal, a mixed-solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
Workflow for Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.
Protocol 2: Recrystallization of this compound using an Ethanol/Water System
This protocol is based on the successful recrystallization of the closely related 2,4-dinitroaniline and is a recommended starting point.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Recrystallization Workflow
Caption: A schematic representation of the key steps in the recrystallization process.
Safety and Handling Precautions
Dinitroaniline compounds should be handled with care due to their potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling procedures.
Conclusion
The successful purification of this compound via recrystallization is highly dependent on the judicious selection of a solvent system. By understanding the principles of solubility and employing a systematic screening process, researchers can identify an optimal solvent that maximizes both the purity and yield of the final product. The provided protocols offer a robust starting point for this essential laboratory technique.
References
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Sources
Application Note: High-Performance Analytical Strategies for the Quantification of 3,6-Dimethyl-2,4-dinitroaniline
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3,6-Dimethyl-2,4-dinitroaniline, a dinitroaniline derivative of interest in pharmaceutical development, industrial chemistry, and environmental monitoring.[1] Given its structural similarity to other dinitroaniline compounds used as herbicides and synthetic intermediates, robust and sensitive analytical methods are critical for ensuring product purity, monitoring potential contamination, and conducting toxicological assessments.[2][3] This application note details three validated analytical protocols—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—designed to meet the diverse needs of researchers, from routine screening to trace-level quantification in complex matrices. We delve into the causality behind methodological choices, provide step-by-step protocols, and present validation parameters to ensure trustworthy and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic compound characterized by an aniline core substituted with two methyl and two nitro groups.[1] The presence of nitro groups makes it a chromophoric and electronegative molecule, properties that are key to its analytical detection. While this specific isomer is not as widely documented as other dinitroanilines like trifluralin or pendimethalin, its analysis falls under the well-established principles for this chemical class.[4] Dinitroanilines are recognized for their biological activity, including use as pre-emergence herbicides that inhibit plant cell division.[2] Therefore, the quantification of this compound is essential for:
-
Drug Development: As a potential impurity or metabolite in the synthesis of active pharmaceutical ingredients (APIs).
-
Industrial Synthesis: For reaction monitoring and quality control in the production of dyes and pigments.[1][3]
-
Environmental Safety: To monitor its presence and persistence in soil and water, given the known environmental impact of related dinitroaniline herbicides.[2][5]
The choice of analytical method depends on the specific requirements of the study, including sample matrix complexity, required sensitivity, and available instrumentation.
Strategic Selection of an Analytical Method
The optimal analytical technique is dictated by the trade-off between sensitivity, selectivity, and operational cost. The following diagram outlines a decision-making workflow for selecting the most appropriate method.
Caption: Decision tree for selecting the appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separates the analyte from other matrix components based on its partitioning between a stationary phase (e.g., C18) and a liquid mobile phase, followed by detection via UV absorbance.
-
Expertise & Causality: This is the most accessible method. The dinitroaniline structure contains nitro groups, which are strong chromophores, resulting in significant UV absorbance (typically 254-380 nm). This makes HPLC-UV a reliable and cost-effective choice for relatively clean samples or for quantifying higher concentrations of the analyte.[6] However, its specificity is lower, as other compounds may co-elute and absorb at the same wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: The analyte is volatilized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The mass spectrometer then ionizes the eluted compound, separates the ions by their mass-to-charge ratio, and provides both quantitative data and structural confirmation.
-
Expertise & Causality: GC is well-suited for many dinitroaniline herbicides.[7][8] The choice of an Electron Capture Detector (ECD) can provide high sensitivity due to the electronegative nitro groups.[9] However, using a mass spectrometer as the detector is superior as it provides definitive structural confirmation, reducing the risk of false positives.[7] A key consideration is the thermal stability of this compound; while many dinitroanilines are GC-amenable, thermal degradation must be assessed.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This hybrid technique couples the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. The first mass spectrometer selects the parent ion of the target analyte, which is then fragmented. The second mass spectrometer detects specific fragment ions, creating a highly specific analytical signal.
-
Expertise & Causality: LC-MS/MS is the authoritative method for trace-level quantification in complex matrices like biological fluids, soil, or food.[11][12][13] The Multiple Reaction Monitoring (MRM) mode allows the detector to ignore nearly all matrix interferences, resulting in ultra-low detection limits and high confidence in analyte identification. This method eliminates the need for derivatization and concerns about thermal lability associated with GC.[10]
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte to a level suitable for detection. The general workflow is outlined below.
Caption: A generalized workflow for sample preparation prior to analysis.
Protocol: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from standard methods for dinitroaniline pesticides in aqueous matrices.[7][9]
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
If required, spike with an appropriate internal standard.
-
Add 30 mL of methylene chloride.
-
Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.[9]
-
Allow the layers to separate for 10 minutes and drain the lower organic layer into a collection flask.
-
Repeat the extraction twice more with fresh 30 mL portions of methylene chloride, combining all organic extracts.[7]
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen at a temperature no higher than 35°C.
-
The sample is now ready for analysis or can be solvent-exchanged into a mobile phase-compatible solvent for HPLC or a suitable solvent for GC.
Detailed Analytical Protocols
Protocol 1: HPLC-UV Quantification
This method is designed for screening and quantification in simple matrices, based on established protocols for 2,4-Dinitroaniline.[6]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). For Mass-Spec compatibility, replace water with a formic acid solution.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 350 nm (A wavelength scan from 200-400 nm should be performed on a standard to determine the precise λmax).
-
Run Time: 10 minutes.
Self-Validation Steps:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL in acetonitrile). Serially dilute to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.[10]
-
Calibration: Inject the standards to generate a calibration curve. A linear fit with r² > 0.998 is required.[6]
-
Quantification: Inject the prepared sample extract. Determine the concentration using the linear regression equation from the calibration curve.
Protocol 2: GC-MS Quantification
This protocol is adapted from EPA methods for dinitroaniline pesticides and other aniline derivatives.[7][8]
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane, like a DB-5ms or SE-54).[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan from m/z 50-350 for identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion and major fragments).
Self-Validation Steps:
-
Analyte Identification: Inject a standard to determine the retention time and mass spectrum. The molecular weight of this compound is 211.17 g/mol .[15] The molecular ion (m/z 211) and key fragments must be identified for SIM mode.
-
Calibration: Prepare standards in a suitable solvent (e.g., hexane or toluene) and analyze to create a calibration curve based on the peak area of the primary quantification ion.
-
Confirmation: The ratio of qualifying ions to the quantification ion must be within ±20% of the ratio observed in the standards for positive identification.
Protocol 3: LC-MS/MS Quantification (High Sensitivity)
This is the recommended method for trace analysis in complex matrices.[11][12][16]
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for fast, high-resolution separation.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive (or Negative, to be optimized).
-
MRM Transitions: These must be empirically determined by infusing a standard solution. Based on the structure (MW 211.17), proposed transitions are:
-
Quantifier: 212.1 -> [Fragment 1] (e.g., loss of NO₂)
-
Qualifier: 212.1 -> [Fragment 2]
-
Note: The precursor ion is [M+H]⁺.
-
Self-Validation Steps:
-
Tune Optimization: Directly infuse a ~1 µg/mL standard solution to optimize source parameters (e.g., capillary voltage, gas flows) and determine the optimal precursor ion and fragmentation pattern (collision energy) for MRM transitions.
-
LOD/LOQ Determination: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) by analyzing serially diluted standards and calculating the concentration that yields a signal-to-noise ratio of 3 and 10, respectively.[16]
-
Matrix Effects: Evaluate potential ion suppression or enhancement by comparing the response of a standard in pure solvent versus a standard spiked into a blank matrix extract.
Method Performance and Validation
A robust analytical method must be validated for key performance characteristics. The following table summarizes representative performance data expected for the analysis of dinitroanilines based on published methods.
| Validation Parameter | HPLC-UV[6] | GC-MS[5] | LC-MS/MS[13][16] |
| Linearity (r²) | > 0.998 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.3-3.3 µg/L | 0.025-0.20 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.4-10 µg/kg | 0.1-1.0 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 64 - 88% | 84 - 114% |
| Precision (% RSD) | < 2% | < 15% | < 16% |
| Specificity | Lower (Susceptible to interferences) | High (Mass spectrum confirmation) | Very High (MRM transitions) |
Conclusion
The quantification of this compound can be reliably achieved using a range of analytical techniques. For routine quality control of bulk material with minimal matrix interference, HPLC-UV offers a straightforward and cost-effective solution. For applications requiring higher certainty and for moderately complex samples, GC-MS provides robust quantification with the added benefit of mass spectral confirmation. For demanding applications that require ultra-low detection limits and high selectivity in complex biological or environmental matrices, LC-MS/MS is the definitive method. The protocols and validation insights provided in this note serve as a comprehensive guide for researchers to develop and implement a method that is fit for purpose, ensuring data of the highest integrity and trustworthiness.
References
-
SciSpace. (n.d.). HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metabolites. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tsikas, D. (2007). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (2010). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Abdallah, O. I., et al. (2020). Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4136117A - Preparation of 2,6-dinitroanilines.
-
ResearchGate. (2018). Determination of Aniline Compounds in Water by Direct Injection Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Gong, P., et al. (2012). Fast separation and quantification method for nitroguanidine and 2,4-dinitroanisole by ultrafast liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Retrieved from [Link]
-
AB SCIEX. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
CORESTA. (2018). Dinitroanilines. Retrieved from [Link]
-
Santovito, G., et al. (2023). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. National Institutes of Health. Retrieved from [Link]
-
Embrapa. (2018). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
Sources
- 1. CAS 6311-52-0: this compound [cymitquimica.com]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. coresta.org [coresta.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Fast separation and quantification method for nitroguanidine and 2,4-dinitroanisole by ultrafast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of N,N-Dimethyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comprehensive Guide to the Analysis of 3,6-Dimethyl-2,4-dinitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and scientifically grounded protocol for the identification and quantification of 3,6-Dimethyl-2,4-dinitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organic compound belonging to the dinitroaniline class, which includes substances used in the synthesis of dyes, pigments, and certain herbicides.[1][2][3] Given the potential environmental and toxicological significance of nitroaromatic compounds, robust and reliable analytical methods are essential.[1][3] This guide is designed for researchers and analytical scientists, offering in-depth methodologies from sample preparation to data analysis, while explaining the scientific rationale behind each step. The combination of gas chromatography's superior separation capabilities with the mass spectrometer's high sensitivity and specificity makes GC-MS an ideal technique for the analysis of this compound in complex matrices.[4]
Introduction
This compound is an organic compound characterized by an aniline core substituted with two methyl groups and two nitro groups.[1] These structural features, particularly the nitro groups, make it a compound of interest in various chemical syntheses.[1] Dinitroanilines as a class are known for their use as pre-emergence herbicides, which function by inhibiting root development in weeds.[2][3] Therefore, the presence of such compounds in environmental or biological samples requires sensitive analytical methods for monitoring and risk assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of semi-volatile organic compounds like dinitroanilines.[2][5] The methodology leverages the volatility of the analyte to achieve separation in the gas phase, followed by ionization and mass-based detection, which provides a high degree of certainty in compound identification through its unique mass spectrum.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₉N₃O₄ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Appearance | Typically a solid, bright yellow in color | [1] |
| Solubility | Limited solubility in water, moderately soluble in organic solvents | [1] |
| InChI Key | VOLQVUSPNNDAIX-UHFFFAOYSA-N | [1] |
| SMILES | Cc1cc(c(C)c(c1N)N(=O)=O)N(=O)=O | [1] |
Principle of the GC-MS Method
The analysis of this compound by GC-MS involves three core stages:
-
Sample Preparation : The primary goal is to extract the target analyte from its matrix (e.g., soil, water), remove interfering substances, and concentrate it to a level suitable for detection.[4] The choice of extraction technique is dictated by the matrix.
-
Gas Chromatographic Separation : The concentrated sample extract is injected into the GC. The analyte is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the analyte's volatility and its differential interactions with the column's stationary phase. Less volatile compounds and those with stronger interactions elute later.
-
Mass Spectrometric Detection : As the separated analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically ionized by electron impact (EI), which causes the molecule to fragment in a reproducible pattern. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The resulting mass spectrum serves as a chemical "fingerprint" for identification, while the signal intensity is used for quantification.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Detailed Experimental Protocols
PART 1: Sample Preparation
Proper sample preparation is paramount for accurate and reproducible results. The goal is to isolate the analyte from interfering matrix components.
This protocol details Liquid-Liquid Extraction (LLE), a robust method for aqueous matrices. Solid-Phase Extraction (SPE) is also a viable, and often more efficient, alternative.[5]
Materials:
-
Separatory funnel (250 mL)
-
Dichloromethane (DCM), pesticide or GC grade
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
-
Concentrator apparatus (e.g., Kuderna-Danish or nitrogen evaporator)
-
Glass vials
Procedure:
-
Measure 100 mL of the aqueous sample and transfer it to a separatory funnel.
-
Rationale: Acidification protonates potential basic interferences and ensures the aniline is in its neutral form for efficient extraction into the organic solvent. Acidify the sample to a pH < 3 by adding concentrated HCl dropwise.[4]
-
Add 30 mL of dichloromethane to the separatory funnel.[4]
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.[4]
-
Allow the layers to separate completely. The organic layer (DCM) will be on the bottom.
-
Drain the lower organic layer into a clean flask.[4]
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL aliquots of dichloromethane.[4]
-
Combine all three organic extracts.[4]
-
Rationale: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic extract, which can interfere with GC analysis. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[4]
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
This protocol uses solvent extraction, suitable for solid matrices.
Materials:
-
Acetonitrile, pesticide or GC grade
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath (optional)
-
Syringe filters (0.45 µm)
-
Nitrogen evaporator
Procedure:
-
Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.[4]
-
Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles, which agitate the sample and enhance the extraction of the analyte from the solid matrix particles. Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.
-
Carefully decant the supernatant (acetonitrile extract) into a clean tube.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Filter the concentrated extract through a 0.45 µm syringe filter into a 2 mL autosampler vial.
PART 2: GC-MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column is well-suited for a wide range of semi-volatile organic compounds, providing good peak shape and resolution.[6] |
| Injector Type | Splitless | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[6][7] |
| Injector Temperature | 280 °C | This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 10°C/min to 290°C (hold 5 min) | The temperature program is designed to retain the analyte on the column for separation from solvent and other components, then ramp to elute it as a sharp peak.[6] |
| Injection Volume | 1 µL | |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Impact (EI) | EI at 70 eV is a standard, highly reproducible ionization technique that generates a library-searchable mass spectrum.[8][9] |
| Ion Source Temp. | 250 °C | Maintains the analyte in the gas phase and helps prevent contamination of the ion source.[9] |
| Quadrupole Temp. | 150 °C | A stable quadrupole temperature ensures consistent mass assignments. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative identification by capturing the entire mass spectrum. SIM mode significantly increases sensitivity for quantification by monitoring only a few characteristic ions. |
| Solvent Delay | 4 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |
Diagram: General GC-MS Experimental Workflow
Caption: Workflow from sample preparation to final data analysis.
Data Analysis and Quantification
-
Identification : The primary identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a certified reference standard analyzed under identical conditions.
-
Quantification : For accurate quantification, an external standard calibration is performed. Prepare a series of calibration standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) from a certified stock solution.[4] A calibration curve is generated by plotting the peak area against the concentration. The concentration of the analyte in the sample is then determined by interpolating its peak area on this curve. For enhanced precision, especially with complex matrices, the use of an internal standard is recommended to correct for variations in sample preparation and instrument response.[10]
Expected Results
The analysis should yield a sharp chromatographic peak at a specific retention time. The mass spectrum will be key to its confirmation.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | Method Dependent | The exact RT will depend on the specific column and conditions but should be stable and reproducible. |
| Molecular Ion (M⁺) | m/z 211 | This corresponds to the molecular weight of the compound.[1] |
| Key Fragment Ions | m/z 194, 164, 148 | These ions are predicted based on common fragmentation pathways for dinitroaromatics, such as the loss of -OH ([M-17]), -NO ([M-30]), and -NO₂ ([M-46]). The fragmentation pattern should be confirmed with a reference standard.[9] |
| SIM Ions to Monitor | m/z 211, 194, 164 | Monitoring the molecular ion and two major fragments provides high specificity and sensitivity for quantification. |
Method Validation and Trustworthiness
To ensure the reliability of the results, the method should be validated according to established guidelines. Key validation parameters include:
-
Linearity : Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determined experimentally to define the sensitivity of the method. For similar analyses, LOQs in the low µg/L or ng/mL range are achievable.[4][11]
-
Accuracy : Evaluated through spike-recovery experiments on blank matrices. Recoveries are typically expected to be within 80-120%.[11]
-
Precision : Measured as the relative standard deviation (RSD) of replicate measurements, which should be <15%.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound. By following the detailed protocols for sample preparation, instrumental analysis, and data interpretation, researchers can achieve sensitive, accurate, and reliable results. The inherent specificity of mass spectrometry, combined with the separation power of gas chromatography, makes this method highly suitable for the trace-level detection of this compound in various matrices, supporting research in environmental monitoring, toxicology, and chemical synthesis.
References
- Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
- CAS 6311-52-0: this compound. (n.d.). CymitQuimica.
- GC-MS Sample Preparation. (n.d.).
- Dinitroanilines. (n.d.). CORESTA.
- Comparative study of different internal standards for dinitroaniline herbicide analysis. (2025). Benchchem.
- Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastew
- Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. (2010). PubMed.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH.
- Sample Preparation Guidelines for GC-MS. (n.d.). Unknown Source.
- Dinitroaniline. (n.d.). Grokipedia.
- Positive-and-negative-ion-mass-spectrometry-of-seven-dinitroaniline-herbicides.pdf. (n.d.).
Sources
- 1. CAS 6311-52-0: this compound [cymitquimica.com]
- 2. coresta.org [coresta.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organomation.com [organomation.com]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microtubule Inhibition by Dinitroanilines
Abstract
Dinitroanilines, a class of herbicides including prominent compounds like trifluralin and oryzalin, are potent inhibitors of microtubule polymerization, primarily in plant and protozoan cells.[1][2] Their selective action makes them valuable tools for agricultural applications and potential leads for antiparasitic drug development.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to study and characterize the inhibitory effects of dinitroanilines on microtubule dynamics. We detail both in vitro and cell-based assays, explaining the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Mechanism of Dinitroaniline Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[5] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, makes them a prime target for a variety of chemical agents.[6]
Dinitroanilines exert their biological effect by binding to α-tubulin, a mechanism distinct from many other microtubule-targeting agents that bind to β-tubulin.[1][7] This binding disrupts the formation of the tubulin-dinitroaniline complex, which in turn inhibits the assembly of tubulin dimers into microtubules. This leads to a loss of microtubule structures, mitotic arrest, and ultimately, cell death in susceptible organisms.[8] Notably, dinitroanilines exhibit a high degree of selectivity, with potent activity against plant and protozoan tubulin, while having minimal effect on vertebrate or fungal microtubules.[1] This selectivity is attributed to differences in the dinitroaniline binding site on α-tubulin across different species.[7][9]
Understanding the specifics of this interaction is crucial for the development of new herbicides and targeted antiparasitic therapies. The following protocols are designed to provide a rigorous framework for investigating these molecular interactions.
Foundational Assays for Dinitroaniline Activity
A multi-faceted approach is essential to fully characterize the inhibitory effects of dinitroanilines. We recommend a combination of in vitro biochemical assays and cell-based imaging and viability assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It is a cornerstone for determining if a compound has a direct inhibitory effect on tubulin polymerization. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) as microtubules form.[10][11]
Principle: Purified tubulin, in the presence of GTP and at an appropriate temperature (typically 37°C), will polymerize into microtubules. This polymerization causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization, like dinitroanilines, will reduce the rate and extent of this turbidity increase.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized plant-derived tubulin (e.g., from maize) in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP) to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a stock solution of the dinitroaniline compound (e.g., 10 mM oryzalin) in DMSO.
-
Prepare serial dilutions of the dinitroaniline compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
Prepare controls: a positive control for inhibition (e.g., nocodazole) and a negative control (DMSO vehicle).
-
-
Assay Setup (96-well plate format):
-
Pre-warm a microplate reader with absorbance detection capabilities to 37°C.
-
To each well, add the dinitroaniline dilution or control solution.
-
Initiate the polymerization by adding the cold tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the dinitroaniline concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Expected Results: Dinitroaniline compounds should show a dose-dependent inhibition of tubulin polymerization, resulting in a lower rate and extent of absorbance increase compared to the vehicle control.
| Compound | Target Tubulin | Reported IC₅₀ (µM) | Reference |
| Oryzalin | Zea mays | ~0.7 | [12] |
| Trifluralin | Chlamydomonas | (Binding affinity) | [13] |
Causality and Self-Validation: The inclusion of a known microtubule inhibitor like nocodazole as a positive control validates the assay's ability to detect polymerization inhibition. The DMSO vehicle control establishes the baseline polymerization rate. A clear dose-response relationship provides strong evidence for a direct inhibitory effect of the dinitroaniline on tubulin assembly.
Cell-Based Assays: Visualizing Microtubule Disruption
While in vitro assays are crucial, observing the effects of dinitroanilines in a cellular context is essential to confirm their biological activity. Immunofluorescence microscopy is a powerful technique for visualizing the microtubule network within cells.[14]
Principle: Cells are treated with the dinitroaniline compound, then fixed and permeabilized. The microtubule network is then labeled with a primary antibody specific to α-tubulin, followed by a fluorescently-tagged secondary antibody. The morphology of the microtubule cytoskeleton can then be visualized using a fluorescence microscope.
Workflow Diagram:
Caption: Workflow for immunofluorescence analysis of microtubules.
Detailed Protocol (for plant protoplasts or susceptible protozoa):
-
Cell Culture and Treatment:
-
Culture plant protoplasts or a susceptible protozoan cell line (e.g., Toxoplasma gondii) on sterile glass coverslips.[1]
-
Treat the cells with various concentrations of the dinitroaniline compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with a cytoskeleton-stabilizing buffer.[15]
-
Fix the cells. For microtubules, cold methanol fixation (-20°C for 5-10 minutes) is often effective.[16] Alternatively, a paraformaldehyde-based fixation can be used.
-
If using a non-methanol fixative, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., clone DM1A) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst for 10 minutes.[14]
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images for changes in microtubule morphology. Look for depolymerization, fragmentation, or altered organization of the microtubule network.
-
Expected Results: In untreated cells, a well-organized network of filamentous microtubules should be visible. In dinitroaniline-treated cells, a dose-dependent disruption of this network is expected, ranging from a sparse network to a complete loss of microtubules, with diffuse tubulin staining throughout the cytoplasm.
Advanced Protocols for Mechanistic Insights
To delve deeper into the mechanism of action, more specialized assays can be employed.
Quantitative Cell-Based Microtubule Content Assay
This assay provides a quantitative measure of the total microtubule polymer mass within a cell population, offering a high-throughput alternative to microscopy.[17][18]
Principle: Cells are cultured in a multi-well plate and treated with the test compounds. The cells are then lysed with a buffer that stabilizes microtubules while solubilizing free tubulin dimers. The amount of polymerized tubulin (the microtubule content) is then quantified, often using an immunoassay format like an ELISA or a luminescence-based method.[17][19]
Workflow Diagram:
Caption: Workflow for a quantitative cell-based microtubule content assay.
Key Steps:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dilution series of the dinitroaniline compound.
-
Lysis and Stabilization: Lyse the cells with a buffer containing a non-ionic detergent and a microtubule-stabilizing agent (e.g., taxol for certain applications, though care must be taken given its own mechanism).
-
Quantification: The polymerized tubulin fraction is captured and quantified using an anti-tubulin antibody and a detection system (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).
-
Data Analysis: The luminescence signal is proportional to the amount of polymerized microtubules. Calculate the EC₅₀ value from the dose-response curve.
Trustworthiness: This assay provides a quantitative and high-throughput method to assess microtubule depolymerization in a cellular context.[17] Comparing the EC₅₀ from this assay with the IC₅₀ from the in vitro polymerization assay and cytotoxicity assays can provide a comprehensive understanding of the compound's potency and cellular effects.[18]
Concluding Remarks
The protocols outlined in this document provide a robust framework for the comprehensive study of dinitroaniline-mediated microtubule inhibition. By combining in vitro biochemical assays with cell-based visualization and quantitative methods, researchers can elucidate the mechanism of action, determine potency, and assess the cellular consequences of these important compounds. Adherence to these detailed protocols, including the appropriate controls, will ensure the generation of high-quality, reproducible data critical for advancing research and development in agriculture and medicine.
References
-
Morrissette, N. S., Mitra, A., Sept, D., & Sibley, L. D. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell, 15(4), 1960-1968. [Link]
-
Morrissette, N. S., Mitra, A., Sept, D., & Sibley, L. D. (2004). Dinitroanilines bind alpha-tubulin to disrupt microtubules. Molecular Biology of the Cell, 15(4), 1960–1968. [Link]
-
Mitchison Lab. (n.d.). Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. Harvard University. [Link]
-
Morejohn, L. C., Bureau, T. E., Molè-Bajer, J., Bajer, A. S., & Fosket, D. E. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta, 172(2), 252–264. [Link]
-
Morrissette, N. S., Mitra, A., Sept, D., & Sibley, L. D. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell. [Link]
-
Cell Produce. (2011). Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. [Link]
-
Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. [Link]
-
Cassimeris, L., & Wilson, L. (Eds.). (2007). Microtubule Protocols. Humana Press. [Link]
-
Giglio, M., & Vommaro, R. C. (2022). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. International Journal of Molecular Sciences, 23(15), 8439. [Link]
-
Giglio, M., & Vommaro, R. C. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Sciences Europe, 34(1), 1-15. [Link]
-
Cassimeris, L., & Wilson, L. (Eds.). (2007). Microtubule Protocols. ResearchGate. [Link]
-
Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638969. [Link]
-
Anthony, R., et al. (1998). Herbicide resistance caused by spontaneous mutation of the cytoskeletal protein tubulin. Nature, 393(6682), 260-263. [Link]
- Cassimeris, L., & Wilson, L. (Eds.). (2007). Microtubule Protocols. Google Books.
-
Hugdahl, J. D., & Morejohn, L. C. (1993). Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L. Plant Physiology, 102(3), 725–740. [Link]
-
Real Research. (n.d.). IMMUNOFLUORESCENCE STAINING OF ACTIN, TUBULIN AND NUCLEI USING PANC-1 AND HEK293 CELLS GROWN ON LIFEGEL. [Link]
-
Callahan, H. L., et al. (1998). Microtubule inhibitors: structure-activity analyses suggest rational models to identify potentially active compounds. Antimicrobial Agents and Chemotherapy, 42(10), 2311-2317. [Link]
-
Hess, F. D., & Bayer, D. E. (1977). Binding of the herbicide trifluralin to Chlamydomonas flagellar tubulin. Journal of Cell Science, 24(1), 351-360. [Link]
-
Santos, J. M., et al. (2022). Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. ACS Omega, 7(22), 18451-18462. [Link]
-
Morrissette, N. S., et al. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. ResearchGate. [Link]
-
Fennell, B. J., et al. (2006). α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance. Eukaryotic Cell, 5(8), 1316-1327. [Link]
-
Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]
-
Ma, C., et al. (2006). Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function. Molecular Biology of the Cell, 17(2), 779-790. [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. ResearchGate. [Link]
-
Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. [Link]
-
Nyporko, A. Y., et al. (2009). Structural and biological characterization of the tubulin interaction with dinitroanilines. Cytology and Genetics, 43(4), 256-267. [Link]
-
Délye, C., et al. (2004). Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail. Plant Physiology, 136(3), 3587-3599. [Link]
-
Davis, A., & Wilson, L. (2007). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. National Institutes of Health. [Link]
-
Ceramella, J., et al. (2020). In vitro tubulin polymerization assay. ResearchGate. [Link]
-
Bidard, F. X., et al. (2022). Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial. Journal of Clinical Oncology. [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 259. [Link]
Sources
- 1. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]
- 4. Microtubule inhibitors: structure-activity analyses suggest rational models to identify potentially active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 15. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 16. cellproduce.co.jp [cellproduce.co.jp]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethyl-2,4-dinitroaniline
This guide is designed for researchers, chemists, and professionals in drug development who are working with the synthesis of 3,6-Dimethyl-2,4-dinitroaniline. Purity of this compound is critical for reproducible downstream applications, and this document provides in-depth troubleshooting for common impurities encountered during its synthesis. The advice herein is based on established principles of organic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound and why is it used?
The most common and direct method for synthesizing this compound is the dinitration of 2,5-dimethylaniline (also known as p-xylidine)[1][2]. This route is favored due to the commercial availability of the starting material and the straightforward nature of electrophilic aromatic substitution.
The synthesis involves treating 2,5-dimethylaniline with a mixed acid solution, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent[3]. The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.
Q2: What are the primary classes of impurities I should anticipate in my crude product?
During the dinitration of 2,5-dimethylaniline, you can generally expect four main classes of impurities:
-
Isomeric Dinitroanilines: These are molecules with the same chemical formula but different arrangements of the nitro groups on the aromatic ring. Their formation is a direct consequence of the directing effects of the substituents on the aniline ring.
-
Incompletely Nitrated Intermediates: These are mono-nitrated species of 2,5-dimethylaniline that persist due to incomplete reaction.
-
Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the formation of phenolic compounds (nitrocresols) and other degradation products, often resulting in a dark-colored, tarry crude product[4].
-
Residual Starting Material: Unreacted 2,5-dimethylaniline may be present if the reaction does not go to completion.
Q3: How can I get a quick assessment of my crude product's purity?
A quick purity assessment can be performed using Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting material (2,5-dimethylaniline) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components. The presence of multiple spots indicates impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method, as it can effectively separate and quantify the desired product and various isomers[5][6].
Visualizing the Synthetic and Impurity Pathways
The following diagrams illustrate the intended synthetic route and the formation of common byproducts.
Caption: Intended synthetic pathway for this compound.
Caption: Formation pathways of major impurities during synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, detailing their root causes and providing actionable solutions.
Problem 1: My final product is contaminated with significant amounts of an unknown isomer.
-
Causality and Explanation: The amino (-NH₂) group is a strong activating, ortho-, para-directing group, while the methyl (-CH₃) groups are weakly activating, ortho-, para-directors. In 2,5-dimethylaniline, the positions are influenced as follows:
-
Position 2 (ortho to -NH₂, meta to one -CH₃): Strongly activated.
-
Position 4 (para to -NH₂, ortho to one -CH₃): Strongly activated.
-
Position 6 (ortho to -NH₂, ortho to the other -CH₃): Strongly activated and sterically hindered. The first nitration is expected to occur at the highly activated positions 4 or 2. The second nitration then occurs on the mono-nitrated ring. While the desired product involves nitration at positions 2 and 4, kinetic and thermodynamic factors can lead to nitration at other positions, resulting in isomeric byproducts such as 2,5-Dimethyl-4,6-dinitroaniline. Temperature control is paramount; higher temperatures often lead to a loss of selectivity and the formation of more varied isomers[7].
-
-
Troubleshooting and Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, and preferably between 0-5°C, during the addition of the nitrating agent. This favors the thermodynamically preferred product and reduces the rate of side reactions.
-
Slow Reagent Addition: Add the mixed acid dropwise to the solution of 2,5-dimethylaniline. This prevents localized temperature spikes that can lead to undesired isomer formation.
-
Purification via Recrystallization: Isomeric impurities often have slightly different solubilities. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a highly effective method for isolating the desired this compound isomer.
-
Problem 2: My analysis (TLC/HPLC) shows the presence of mono-nitrated species.
-
Causality and Explanation: This is a clear indication of an incomplete reaction. The dinitration occurs in two sequential steps. If the reaction conditions are not sufficient to drive the second nitration to completion, mono-nitrated intermediates will remain. This can be caused by:
-
Insufficient Nitrating Agent: An inadequate molar ratio of nitric acid to the starting material.
-
Short Reaction Time: The reaction was quenched before the second nitration could complete.
-
Low Reaction Temperature: While good for selectivity, excessively low temperatures can slow the reaction rate to a point where it does not reach completion in a practical timeframe.
-
-
Troubleshooting and Solutions:
-
Verify Stoichiometry: Ensure at least two molar equivalents of nitric acid are used per mole of 2,5-dimethylaniline. A slight excess (e.g., 2.2 equivalents) is often used to drive the reaction to completion.
-
Increase Reaction Time/Temperature: After the initial cold addition of the nitrating agent, allow the reaction to stir for a longer period. If the reaction is still incomplete, consider allowing it to warm slowly to room temperature and monitoring its progress by TLC.
-
Re-subject the Crude Product: If a significant amount of mono-nitro compound is present, the isolated crude material can be re-subjected to the nitrating conditions to complete the reaction.
-
Problem 3: The crude product is a dark, oily tar instead of a solid.
-
Causality and Explanation: The formation of dark, often tarry, materials is typically due to oxidation of the aniline ring or methyl groups by the nitric acid, especially under harsh conditions[8]. Aniline and its derivatives are sensitive to oxidation, and this process can lead to a complex mixture of polymeric and phenolic byproducts (nitrocresols)[4]. This issue is exacerbated by:
-
High Temperatures: The rate of oxidation reactions increases significantly with temperature.
-
High Concentration of Nitric Acid: Using fuming nitric acid or a high ratio of nitric to sulfuric acid can increase the oxidative potential of the mixture.
-
-
Troubleshooting and Solutions:
-
Improve Temperature Control: This is the most critical factor. Use an ice/salt bath to maintain a consistently low temperature throughout the addition of the mixed acid.
-
Purification Wash: Before recrystallization, wash the crude product to remove acidic and phenolic impurities. This can be done by dissolving or suspending the crude material in an organic solvent (like dichloromethane or ethyl acetate) and washing it sequentially with water, a dilute aqueous sodium bicarbonate solution (to remove residual acids), and finally brine. The bicarbonate wash is particularly effective at removing acidic phenolic byproducts[4].
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Summary of Common Impurities
| Impurity Class | Potential Source | Identification | Mitigation & Removal |
| Isomeric Dinitroanilines | Kinetic control, high reaction temp. | HPLC, ¹H NMR | Strict temperature control (0-5°C), slow reagent addition, fractional recrystallization. |
| Mono-nitro Intermediates | Incomplete reaction | TLC, HPLC (shorter retention time) | Increase reaction time, verify stoichiometry, re-subject crude to reaction conditions. |
| Oxidation Byproducts | High temp., excess nitric acid | Dark color, complex HPLC chromatogram | Strict temperature control, aqueous bicarbonate wash, activated carbon treatment. |
| Residual Starting Material | Incomplete reaction | TLC, HPLC/GC-MS | Ensure sufficient nitrating agent and reaction time. Easily removed by acidic wash. |
Key Experimental Protocols
Protocol 1: HPLC Sample Preparation for Purity Analysis
-
Stock Solution: Accurately weigh approximately 10 mg of the dry crude product into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol. Ensure complete dissolution, using sonication if necessary.
-
Dilution: Dilute the solution to the mark with the same solvent and mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Analysis: Analyze using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile and a UV detector set to an appropriate wavelength (e.g., 254 nm or 350 nm)[5][6].
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
-
Tong, C., Guo, Y., & Liu, W. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(5), 636-642. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]
-
Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(23), 3960-3970. [Link]
-
Wikipedia. (n.d.). TNT. Retrieved from [Link]
-
Chalmers University of Technology. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Characterization of Nitro-p-xylenes. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Xylidine. Retrieved from [Link]
- Google Patents. (n.d.). High purity 2,4-dinitrotoluene from toluene nitration process.
-
Council of Scientific & Industrial Research (CSIR). (n.d.). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Retrieved from [Link]
Sources
- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 3. EP0066202A1 - High purity 2,4-dinitrotoluene from toluene nitration process - Google Patents [patents.google.com]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Yield for 3,6-Dimethyl-2,4-dinitroaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dimethyl-2,4-dinitroaniline. Here, we address common experimental challenges with scientifically-grounded solutions to enhance reaction yield and product purity.
I. Synthesis Overview: The Nitration of 3,6-Dimethylaniline
The formation of this compound is achieved through the electrophilic aromatic substitution of 3,6-dimethylaniline. This process, specifically a nitration reaction, involves the introduction of two nitro groups onto the aromatic ring. Success hinges on precise control of the reaction environment to maximize the yield of the desired dinitro compound while minimizing the formation of mononitrated intermediates and other side products.
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide: Common Issues & Strategic Solutions
This section is structured in a question-and-answer format to directly address potential challenges encountered during the synthesis.
Question 1: My reaction yield is consistently below expectations. What are the primary factors I should investigate to improve it?
Answer:
Low yields in the dinitration of 3,6-dimethylaniline can often be traced back to incomplete reaction, competing side reactions, or product loss during the workup phase.
A. Incomplete Reaction:
-
Underlying Cause: The nitration occurs in a stepwise manner. Insufficient nitrating agent or non-optimal reaction conditions can stall the reaction at the mononitrated stage.
-
Corrective Actions:
-
Reagent Stoichiometry: Employ a sufficient excess of the nitrating agent. A mixed acid solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is crucial. The sulfuric acid acts as a catalyst, generating the highly reactive nitronium ion (NO₂⁺). A molar ratio of at least 2.2 equivalents of nitric acid to the starting aniline is advisable to drive the reaction to completion.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. If starting material or mononitro-intermediates persist, consider extending the reaction time. Avoid significant temperature increases, as this can favor side reactions.
-
B. Side Reactions and Product Degradation:
-
Underlying Cause: The amino group of the aniline is sensitive to oxidation by nitric acid, which can lead to the formation of polymeric, tar-like substances, thereby reducing the yield of the desired product.
-
Corrective Actions:
-
Strict Temperature Control: It is critical to maintain a low reaction temperature, ideally between 0 and 10 °C, especially during the addition of the nitrating agent. This precaution significantly minimizes oxidative side reactions.
-
Protective Group Strategy: To protect the vulnerable amino group, an acetylation-nitration-hydrolysis sequence is a highly effective strategy. Acetylating the 3,6-dimethylaniline to form N-(3,6-dimethylphenyl)acetamide deactivates the amino group towards oxidation. The subsequent nitration followed by hydrolysis of the acetyl group typically results in a cleaner reaction and an improved yield.
-
C. Product Loss During Workup and Purification:
-
Underlying Cause: The desired product can be lost during the aqueous workup if the pH is not carefully managed or if an unsuitable solvent is chosen for extraction or recrystallization.
-
Corrective Actions:
-
Careful Neutralization: Upon completion, the reaction should be quenched by carefully pouring the mixture onto crushed ice. The acidic solution must then be neutralized slowly, for instance with sodium carbonate or sodium hydroxide, until a neutral or slightly basic pH is achieved. This will facilitate the precipitation of the crude product.
-
Appropriate Recrystallization Solvent: The choice of solvent for recrystallization is key to both purification and maximizing recovery. Ethanol or a mixture of ethanol and water often proves effective for this compound.
-
Table 1: Key Parameters for Yield Optimization
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄) | Generates the potent electrophile, the nitronium ion (NO₂⁺). |
| Molar Ratio (HNO₃:Aniline) | ≥ 2.2 : 1 | Ensures the reaction proceeds to the dinitrated product. |
| Reaction Temperature | 0 - 10 °C | Suppresses oxidative side reactions and the formation of byproducts. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of reaction progress. |
| Workup Procedure | Quench on ice, followed by meticulous neutralization. | Prevents product degradation and maximizes precipitation. |
Question 2: My final product is contaminated with isomeric impurities. How can I enhance the regioselectivity of the nitration?
Answer:
The regiochemical outcome of the nitration is governed by the directing effects of the methyl and amino substituents on the aniline ring. While the 2,4-dinitro isomer is the target, the formation of other isomers is a possibility that must be managed.
A. Understanding Substituent Directing Effects:
-
The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para- directing. In the case of 3,6-dimethylaniline, the positions ortho and para to the strongly directing amino group are positions 2 and 4 (position 6 is blocked).
B. Strategies for Enhancing Regioselectivity:
-
Leveraging Steric Hindrance: The methyl group at position 6 introduces steric hindrance, which can disfavor nitration at the adjacent position 5. However, the formation of minor isomeric products may still occur.
-
Acyl Protection Strategy: As previously discussed for yield improvement, converting the amino group to a bulkier acetamido group (-NHCOCH₃) is also a powerful tool for controlling regioselectivity. The increased steric bulk of the acetamido group can more effectively direct the incoming nitro groups to the desired positions.
Workflow for Improved Regioselectivity via Protection:
Caption: A workflow to improve regioselectivity in the synthesis.
C. Advanced Purification Techniques for Isomer Separation:
-
Fractional Recrystallization: This classical technique can be employed if the isomeric impurities exhibit sufficiently different solubilities in a specific solvent system.
-
Column Chromatography: For applications demanding high purity, silica gel column chromatography is the most reliable method for separating closely related isomers. A gradient elution with a solvent system such as hexane and ethyl acetate is a common starting point.
III. Frequently Asked Questions (FAQs)
Q1: What is the precise function of sulfuric acid in the nitrating mixture?
A1: Concentrated sulfuric acid plays a dual role. It functions as a dehydrating agent, sequestering the water molecules generated during the reaction. More critically, it acts as a strong acid to protonate nitric acid, facilitating the elimination of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.
Q2: What analytical methods should I use to confirm the identity and assess the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value is a strong indicator of high purity.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the molecular structure by revealing the characteristic chemical shifts and coupling constants of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides detailed information about the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This is used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the symmetric and asymmetric stretches of the nitro groups.
-
-
Chromatographic Techniques:
-
TLC (Thin Layer Chromatography): The observation of a single spot across multiple solvent systems suggests a high degree of purity.
-
HPLC (High-Performance Liquid Chromatography): This technique offers a quantitative assessment of the product's purity.
-
Q3: What are the most critical safety precautions to observe during this synthesis?
A3:
-
Personal Protective Equipment (PPE): The use of appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.
-
Ventilation: This reaction must be conducted in a certified chemical fume hood due to the corrosive nature and hazardous fumes of nitric and sulfuric acids.
-
Acid Handling: Concentrated nitric and sulfuric acids are potent oxidizing agents and are extremely corrosive. They must be handled with utmost care. When preparing the mixed acid, always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath. Never add water to concentrated acids, as this can cause a violent exothermic reaction.
-
Exothermic Nature: The nitration reaction is highly exothermic. Strict temperature control and slow, dropwise addition of reagents are essential to prevent a runaway reaction.
-
Quenching Procedure: The reaction mixture should be quenched by pouring it slowly onto a large volume of crushed ice to safely dissipate the heat generated.
IV. Experimental Protocols
Protocol 1: Direct Nitration of 3,6-Dimethylaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C using an ice-salt bath.
-
With continuous and vigorous stirring, slowly add concentrated nitric acid (2.2 equivalents) to the sulfuric acid, ensuring the temperature of the mixture does not rise above 10 °C.
-
In a separate vessel, dissolve 3,6-dimethylaniline (1 equivalent) in a minimal volume of concentrated sulfuric acid.
-
Add the aniline solution dropwise to the cold nitrating mixture, maintaining the reaction temperature between 0 and 5 °C.
-
Once the addition is complete, allow the reaction to stir at this temperature for an additional 2 to 3 hours. Monitor the progress of the reaction by TLC.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.
-
Neutralize the resulting slurry to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Collect the precipitated solid by vacuum filtration and wash it extensively with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
V. References
Technical Support Center: Troubleshooting Low Yield in the Nitration of N,N-Dimethylaniline
Welcome to the technical support center for the nitration of N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet challenging electrophilic aromatic substitution. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide - Specific Issues & Solutions
This section addresses the most common problems encountered during the nitration of N,N-dimethylaniline, providing causal explanations and actionable protocols for resolution.
Q1: My yield is extremely low, and the reaction mixture turned into a dark tar. What happened?
A1: This is a classic sign of an uncontrolled exothermic reaction leading to oxidation and polymerization.
-
Causality: The nitration of an activated aromatic ring like N,N-dimethylaniline is a highly exothermic process.[1] If the heat generated is not dissipated effectively, the reaction temperature can rise uncontrollably. This "runaway" condition dramatically increases the rate of undesirable side reactions. The strong oxidizing nature of nitric acid, especially at elevated temperatures, will degrade the sensitive aniline derivative, leading to the formation of complex, high-molecular-weight tarry byproducts instead of the desired nitro compound.[2]
-
Core Solution: Implement Strict and Effective Temperature Control. The key to a successful nitration is maintaining a low and stable temperature throughout the addition of the nitrating agent.
-
Best Practices:
-
Pre-cooling: Ensure both the solution of dimethylaniline in sulfuric acid and the nitrating mixture are thoroughly cooled (typically to 0-5°C) before starting the addition.
-
Slow, Dropwise Addition: The nitrating mixture must be added very slowly, drop by drop, to the dimethylaniline solution. This allows the cooling bath to dissipate the heat from the reaction as it is generated. A rapid addition will inevitably overwhelm the cooling capacity.[3]
-
Efficient Stirring: Vigorous stirring is crucial to ensure uniform temperature distribution within the flask and prevent localized "hot spots" where degradation can initiate.[3]
-
Sub-surface Addition: Introduce the nitrating agent below the surface of the dimethylaniline solution to ensure immediate mixing and reaction in the cooled bulk mixture.[3]
-
Cooling Bath: A standard ice-water bath is often insufficient. An ice-salt bath or the direct, careful addition of small pieces of dry ice to the reaction mixture provides more robust cooling.[3]
-
-
-
Workflow Visualization:
Caption: Controlled Nitration Workflow.
Q2: I have a low yield of the desired p-nitrodimethylaniline but a significant amount of the m-nitro isomer. Why?
A2: This outcome is a direct consequence of the acid-base equilibrium of the dimethylamino group.
-
Causality: The N,N-dimethylamino group [-N(CH₃)₂] is a powerful activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom. However, in the strongly acidic medium (H₂SO₄) required for nitration, this amine is readily protonated to form the anilinium ion [-N⁺H(CH₃)₂].[4][5] This protonated group has a positive charge on the nitrogen, transforming it into a strongly deactivating, meta-directing group via the inductive effect.[4][6]
Therefore, your reaction flask contains an equilibrium between two species:
-
Free Amine (Minor species): Highly reactive, directs nitration to the para position (and ortho, though sterically hindered).
-
Anilinium Ion (Major species): Much less reactive, directs nitration to the meta position.
The final product ratio is a kinetic outcome determined by the relative concentrations and reactivities of these two species. A significant amount of meta product indicates that a substantial portion of the reaction is occurring on the protonated anilinium ion.[5][7]
-
-
Solution: While eliminating the meta isomer completely in a mixed-acid system is difficult, its formation can be minimized. The primary strategy is to perform the reaction under conditions that favor nitration on the small, but much more reactive, unprotonated amine. This is achieved by meticulous temperature control, as the reaction rate of the activated free amine is highly sensitive.
-
Mechanism Visualization:
Caption: Acid-Base Equilibrium Directing Product Formation.
Q3: My final product is impure, containing colored contaminants and unreacted starting material. How can I improve purity and final yield?
A3: Product impurity stems from three main sources: poor quality starting material, inadequate reaction control, and inefficient work-up.
-
Causality & Solutions:
-
Starting Material Purity: Commercial N,N-dimethylaniline can contain monomethylaniline. Primary and secondary amines behave differently under nitration conditions and can lead to undesired side products.
-
Validation Protocol: Ensure you are using high-purity N,N-dimethylaniline. If purity is uncertain, purification by distillation is recommended.[3]
-
-
Side Reactions: Besides tar formation (Q1) and meta-isomerization (Q2), minor oxidation can produce nitro-phenolic compounds, which are often highly colored and acidic.[8] Over-nitration to dinitro compounds can also occur if conditions are too harsh.
-
Validation Protocol: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Compare the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has disappeared. This prevents leaving the product in the harsh nitrating medium for an unnecessarily long time.
-
-
Inefficient Work-up and Separation: The para and meta isomers, along with acidic impurities, have different properties that can be exploited for separation.
-
Separation Protocol: The established method relies on the differential basicity of the isomers and the acidity of phenolic byproducts. A carefully controlled neutralization (work-up) is the most effective purification step. See Protocol 2 below for a detailed procedure.[3] The crude product can then be further purified by recrystallization, typically from ethanol or benzene.[3]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature range for the nitration of dimethylaniline?
The optimal temperature is generally maintained between 5°C and 10°C .[3] Temperatures below this range may slow the reaction considerably, while temperatures above 15°C significantly increase the risk of thermal runaway and the formation of oxidation byproducts and excess meta isomer.
Q5: What is the precise role of sulfuric acid in this reaction?
Sulfuric acid serves two critical functions:
-
Generation of the Electrophile: It acts as a strong acid and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9][10]
-
Solvent and Heat Sink: It serves as the solvent for the reaction and, when used in excess, acts as a "heat sink," absorbing some of the heat generated and helping to moderate the reaction temperature.
Q6: Are there alternative nitrating agents to avoid such strongly acidic conditions?
Yes, alternative methods exist, which can be useful for substrates that are particularly sensitive to strong acids. These include:
-
Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, a milder nitrating agent.
-
Dinitrogen Pentoxide (N₂O₅) in an Aprotic Solvent: N₂O₅ is a powerful nitrating agent that can be used under neutral conditions.[11]
-
Nitronium Salts (e.g., NO₂BF₄): These are pre-formed sources of the nitronium ion that can be used in organic solvents.[11] However, these reagents may offer different regioselectivity and present their own handling and safety challenges.[12] For many applications, the mixed acid system remains the most cost-effective.
Q7: What are the most critical safety precautions for this experiment?
Nitration reactions are inherently hazardous and must be treated with extreme caution.
-
Corrosivity and Oxidation: Concentrated sulfuric and nitric acids are severely corrosive and are strong oxidizing agents.[13][14][15] They can cause immediate and severe chemical burns on contact. Nitric acid can also react violently with many organic compounds.[16]
-
Thermal Runaway: As discussed in Q1, the reaction is highly exothermic and can lead to an uncontrolled, explosive release of energy if not properly cooled.[1]
-
Mandatory Safety Measures:
-
Always work in a certified chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[13]
-
Ensure immediate access to an emergency shower and eyewash station.[14]
-
Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[16]
-
Never add water to concentrated acid; always add acid slowly to water.
-
Part 3: Data Summary & Experimental Protocols
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition A (Controlled) | Condition B (Uncontrolled) | Primary Effect on Yield/Purity |
| Temperature | 5-10 °C | > 20 °C | Higher temperatures increase m-isomer and oxidation byproducts. |
| Addition Rate | Slow, dropwise (~1.5 hours) | Rapid (< 30 minutes) | Rapid addition leads to thermal runaway and tar formation.[3] |
| Stirring | Vigorous, efficient | Poor, inadequate | Poor stirring creates local hot spots, promoting degradation.[3] |
| DMA Purity | High (>99%) | Low (<98%) | Impurities like monomethylaniline cause additional side reactions.[3] |
| Approx. p:m Ratio | ~1:1 to 2:1 | < 1:1.5 | Controlled conditions favor the desired para product. |
| Overall Yield | 50-70% (combined isomers) | < 20% | Proper control is essential for achieving a reasonable yield.[3] |
Protocol 1: Standard Laboratory-Scale Nitration of N,N-Dimethylaniline
Adapted from Organic Syntheses, Coll. Vol. 3, p.658 (1955); Vol. 27, p.62 (1947).[3]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 127 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath.
-
Substrate Addition: Slowly add 36.3 g (0.3 moles) of high-purity N,N-dimethylaniline to the stirred, cold sulfuric acid. Ensure the temperature remains below 25°C during this addition. After addition is complete, continue cooling until the temperature is 5°C.
-
Nitrating Mixture: Separately, prepare the nitrating mixture by slowly adding 28.6 mL of concentrated nitric acid to 36.6 mL of concentrated sulfuric acid, with cooling. Transfer this mixture to the dropping funnel.
-
Nitration: Add the nitrating mixture dropwise to the dimethylaniline sulfate solution over approximately 1.5 hours. Maintain vigorous stirring and ensure the internal temperature is held strictly between 5°C and 10°C using the cooling bath (add more salt/ice as needed).
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10°C for an additional hour.
-
Quenching: Pour the reaction mixture slowly and with good stirring into a large beaker containing 600 g of crushed ice and water. This step is also exothermic and requires care. The product will precipitate. Proceed immediately to Protocol 2 for separation.
Protocol 2: Separation of p- and m-Nitro Isomers via pH-Controlled Precipitation
This protocol is a continuation of the work-up from Protocol 1.[3]
-
Initial Neutralization (Precipitation of p-isomer): Cool the acidic aqueous suspension from the quenching step in an ice bath. Slowly and with powerful stirring, add concentrated ammonium hydroxide. The goal is to raise the pH just enough to precipitate the less basic p-nitrodimethylaniline. The precipitate will change color from a greenish-yellow to a bright yellow/light orange. This is a critical step; adding too much ammonia will cause the m-isomer to co-precipitate.
-
Isolation of p-isomer: Collect the yellow solid (p-nitrodimethylaniline) by suction filtration. Wash the filter cake with cold water. This crude product can be recrystallized from benzene or ethanol. The expected yield of the para isomer is 14-18%.[3]
-
Final Neutralization (Precipitation of m-isomer): Combine the filtrate and washings from the previous step. Continue to add concentrated ammonium hydroxide with good stirring and cooling until the solution is basic (test with litmus or Congo red paper).
-
Isolation of m-isomer: The m-nitrodimethylaniline will precipitate as bright orange crystals. Collect the solid by suction filtration and wash with water. The expected yield of the meta isomer is 56-63%.[3]
Part 4: Troubleshooting Workflow
Caption: Troubleshooting Flowchart for Low Yield Nitration.
References
- Experimental Procedures for the Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]
-
Sciencemadness Discussion Board. (2022). Mono-nitration of dimethylaniline. [Link]
-
Nitration reaction safety. (2024). YouTube. [Link]
- Guggenheim, T. L. (Ed.). (1996).
-
Wikipedia. (n.d.). Dimethylaniline. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 638-643.
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
- Smith, K. et al. (2018). Nitration of Primary Amines to Form Primary Nitramines (Review). CORE.
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
-
Chemcess. (2024). Nitration Of Aromatic Compounds. [Link]
-
AIChE. (n.d.). Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? [Link]
-
Allen. (n.d.). The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture is. [Link]
- Bailey, J. R. (1917). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society, 39(7), 1412-1433.
-
Quora. (2021). Why is sulfuric acid used in aromatic nitration? [Link]
- Google Patents. (2016).
-
YouTube. (2020). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. [Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. ia800805.us.archive.org [ia800805.us.archive.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The major product formed on nitration of N, N - dimethylaniline with conc. `H_2SO_4,NHO_3` mixture is [allen.in]
- 6. Page loading... [wap.guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 9. chemcess.com [chemcess.com]
- 10. quora.com [quora.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 13. youtube.com [youtube.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. ehs.com [ehs.com]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
improving the purity of synthesized 3,6-Dimethyl-2,4-dinitroaniline
An In-Depth Technical Guide to Improving the Purity of Synthesized 3,6-Dimethyl-2,4-dinitroaniline
Introduction: The Challenge of Purity in Dinitroaniline Synthesis
This compound is a highly substituted nitroaromatic compound. Its synthesis, typically achieved through the electrophilic nitration of 2,5-dimethylaniline (p-xylidine), is a classic yet delicate example of electrophilic aromatic substitution. The activating, ortho-, para-directing amino group and the two methyl groups vie to direct the incoming electrophilic nitronium ions (NO₂⁺). This intricate electronic landscape often leads to a mixture of products, including incompletely reacted intermediates, regioisomers, and over-nitrated byproducts.
Achieving high purity is paramount, especially in drug development and materials science, where even trace impurities can drastically alter biological activity or material properties. This guide, designed for researchers and chemists, provides a structured approach to troubleshooting common purification challenges and offers validated protocols to enhance the purity of your final product.
Synthetic Pathway and Genesis of Impurities
The primary route to this compound involves the dinitration of 2,5-dimethylaniline using a mixed acid system (concentrated nitric and sulfuric acids). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.[1]
The reaction proceeds stepwise. The first nitration is strongly directed by the powerful activating amino group to the para position (position 4), which is vacant. The second nitration is then directed by the amino group and the two methyl groups onto the remaining activated positions. This complex interplay is the primary source of impurities.
Common Impurities Encountered:
-
Unreacted Starting Material: 2,5-Dimethylaniline.
-
Mono-nitrated Intermediates: Primarily 2,5-dimethyl-4-nitroaniline.
-
Isomeric Dinitro-products: Formation of other dinitro isomers, although less favored, can occur.
-
Oxidation Byproducts: Strong oxidizing conditions can lead to tarry, polymeric materials.
-
N-Nitroso Impurities: A critical and hazardous impurity class, N-nitrosamines can form if nitrous acid is present, posing significant health risks including carcinogenicity.[2][3]
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My crude product is a dark, oily residue, not the expected yellow solid. What went wrong?
A1: This is a classic sign of excess nitrating agent, inadequate temperature control, or incomplete reaction work-up. The strong acids can cause oxidation and charring of the aromatic material, leading to tar formation.
Causality & Solution: The nitration of anilines is highly exothermic. If the temperature rises uncontrollably (typically it should be kept below 10-15°C), side reactions, including oxidation and the formation of polynitrated compounds, accelerate dramatically.[4] Furthermore, residual acid in the crude product will continue to react and degrade the material over time.
Immediate Action Protocol:
-
Quenching: Ensure the reaction mixture is poured slowly onto a large volume of crushed ice with vigorous stirring. This dissipates heat and dilutes the acid.
-
Neutralization: Carefully neutralize the acidic aqueous mixture with a base like sodium carbonate or ammonium hydroxide until the pH is ~7. This step is crucial for precipitating the amine product and removing acid.[4] The product should precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
Q2: My TLC plate shows multiple spots. How can I remove the unreacted starting material and mono-nitrated intermediates?
A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate confirms a mixture of compounds with different polarities. Recrystallization is the most effective first-line technique for removing impurities that have significantly different solubility profiles from the desired product.[5][6]
Causality & Solution: The polarity of the compounds in your mixture generally follows this trend: Dinitro (Product) > Mono-nitro (Intermediate) > Aniline (Starting Material). Recrystallization exploits differences in solubility. An ideal solvent will dissolve your target compound and impurities when hot but will allow only the target compound to crystallize upon cooling, leaving the more soluble impurities behind in the mother liquor.[7]
Protocol 1: Recrystallization for Bulk Purification
-
Solvent Selection: Ethanol or aqueous ethanol is often an excellent choice for dinitroanilines.[7][8] Test solubility with a small sample first. You are looking for a solvent that requires heating to dissolve the compound.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Using excess solvent is a common mistake that leads to low recovery.[6]
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.
| Solvent System | Suitability for Dinitroanilines | Key Considerations |
| 95% Ethanol | Excellent first choice for many derivatives.[7] | Good balance of solubility; easily removed. |
| Aqueous Ethanol | For compounds too soluble in absolute ethanol. | Adding water reduces solubility; requires careful optimization of the water/ethanol ratio.[7] |
| Methanol | Similar to ethanol, can be effective. | Higher volatility and toxicity than ethanol. |
| Toluene/Hexane | For less polar impurities. | Can be effective but requires good ventilation. |
Q3: Recrystallization helped, but I still see minor spots close to my product on the TLC, and the melting point is still broad. How do I separate these isomers?
A3: Closely related isomers often have very similar solubility profiles, making them difficult to separate by recrystallization alone. For achieving the highest level of purity, column chromatography is the definitive technique.[9][10][11] It separates compounds based on their differential adsorption to a stationary phase.[10]
Causality & Solution: In column chromatography, a mixture is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or solvent mixture (the mobile phase) flows through the column, carrying the compounds with it. Less polar compounds have weaker interactions with the polar silica gel and travel down the column faster, while more polar compounds are retained longer.[9] By gradually increasing the polarity of the mobile phase, you can selectively elute each compound.
Protocol 2: High-Purity Isomer Separation via Column Chromatography
-
Stationary Phase: Use silica gel (e.g., 100-200 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your partially purified product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add this powder to the top of the column.
-
Elution and Fraction Collection: Begin eluting with the starting mobile phase, collecting the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Gradient Increase: Slowly and systematically increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your highly purified this compound.
Frequently Asked Questions (FAQs)
Q: How can I definitively confirm the purity and identity of my final product? A: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity with high accuracy.[6]
Q: What are the critical safety precautions for this synthesis? A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitrating mixtures are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Maintain strict temperature control during the nitration reaction to prevent runaway reactions.
-
Nitroaromatic compounds can be toxic and are often skin irritants. Avoid direct contact. Many are also potentially explosive, especially polynitrated compounds.
Q: I've heard N-nitroso impurities are a major concern. How are they formed and removed? A: N-nitroso impurities can form from the reaction of secondary amines with a nitrosating agent, often generated from residual nitrites in the nitric acid. Their removal is critical due to their toxicity.[2] Patented industrial processes sometimes include a specific "denitrosation" step, which can involve treating the reaction mixture with agents like sulfamic acid or hydrochloric acid under controlled heating to destroy these impurities.[3][11] The best strategy, however, is prevention through careful control of reaction conditions and using high-purity reagents.
References
-
Unknown. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. Available from: [Link]
-
Unknown. (n.d.). 2,4-dinitroaniline - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Unknown. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. Available from: [Link]
-
Unknown. (2017). Synthesis and Purification of Nitrophenols. UKEssays.com. Available from: [Link]
-
Unknown. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Columbia University. Available from: [Link]
-
Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Available from: [Link]
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Available from: [Link]
-
Unknown. (n.d.). Dinitroanilines and the respective N-nitrosamine impurities. ResearchGate. Available from: [Link]
- Eli Lilly and Co. (1979). Preparation of 2,6-dinitroanilines. U.S. Patent 4,136,117.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitroaniline. PubChem. Available from: [Link]
-
Unknown. (n.d.). Dinitroaniline. Wikipedia. Available from: [Link]
- Hoechst AG. (1983). Process for the purification of nitrosamine-containing dinitroanilines. German Patent DE2837529C2.
-
Zhang, X., et al. (2022). Effects of Cocrystallization on the Structure and Properties of Melt-Cast Explosive 2,4-Dinitroanisole: A Computational Study. Molecules, 27(15), 4883. DOI: 10.3390/molecules27154883. Available from: [Link]
- Hoechst AG. (1978). Process for the preparation of 2,4-dinitroaniline. U.S. Patent 4,102,927.
-
vibzz lab. (2021). Dimethylaniline : Synthesis. YouTube. Available from: [Link]
- Schofield, K., & Hoggett, J. G. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available from: [Link]
-
Unknown. (n.d.). Nitration. Slideshare. Available from: [Link]
-
Fischer, A., et al. (1974). Addition Reactions in the Nitration of Some Polycyclic Aromatic Compounds. Canadian Journal of Chemistry, 52(21), 3631-3636. DOI: 10.1139/v74-539. Available from: [Link]
- Unknown. (2010). The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline. Chinese Patent CN101863777A.
-
Coombes, R. G., et al. (1970). Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives. Journal of the Chemical Society B: Physical Organic, 347-353. DOI: 10.1039/J29700000347. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ukessays.com [ukessays.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. US4136117A - Preparation of 2,6-dinitroanilines - Google Patents [patents.google.com]
Technical Support Center: A Senior Application Scientist's Guide to Challenges in the Scale-Up of Dinitro-dimethylaniline Synthesis
Welcome to the technical support center for the synthesis and scale-up of dinitro-dimethylaniline derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of scaling this challenging nitration reaction. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your process effectively. The synthesis of compounds like 3,6-Dimethyl-2,4-dinitroaniline or its isomers, primarily derived from the dinitration of a corresponding dimethylaniline, is fraught with challenges related to safety, yield, and purity. This guide will use the dinitration of 3,5-dimethylaniline as a core example to address these widespread issues.
Section 1: The Synthetic Foundation - Dinitration of 3,5-Dimethylaniline
The production of dinitro-dimethylanilines is a classic example of electrophilic aromatic substitution. The process typically involves the carefully controlled addition of a dimethylaniline substrate to a nitrating mixture, most commonly a combination of concentrated nitric and sulfuric acids.
The Core Reaction:
The primary transformation is the dinitration of 3,5-dimethylaniline to yield 2,4-dinitro-3,5-dimethylaniline and its 2,6-dinitro isomer.
Understanding the Mechanism and Directing Effects:
The key to controlling this reaction lies in understanding the directing effects of the substituents on the aromatic ring.
-
Amino Group (-NH₂): In the highly acidic medium, the aniline's amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[1][2] However, a small equilibrium concentration of the free amine (-NH₂) persists, which is a powerful activating ortho, para-director. The reaction outcome is a delicate balance influenced by temperature and acid concentration.
-
Methyl Groups (-CH₃): The two methyl groups are activating and ortho, para-directors. In the case of 3,5-dimethylaniline, they direct incoming electrophiles (the nitronium ion, NO₂⁺) to positions 2, 4, and 6.
The interplay of these effects leads to the formation of multiple isomers, making control of regioselectivity a primary challenge.
Experimental Workflow: Dinitration of 3,5-Dimethylaniline
The following diagram outlines the typical workflow for this synthesis, from reagent preparation to final product isolation.
Caption: General workflow for the synthesis of dinitro-dimethylaniline.
Section 2: Troubleshooting Guide for Scale-Up (Q&A)
This section addresses common problems encountered during the scale-up of dinitroaniline production.
Category A: Reaction Control & Safety
Q1: My reaction shows a dangerous temperature spike (exotherm) upon adding the substrate. How can I control this at a larger scale?
A: This is the most critical challenge in scaling nitrations. The reaction is highly exothermic, and poor heat management can lead to a runaway reaction.[3]
-
Causality: The heat is generated from both the nitration reaction itself and the heat of dilution when mixing concentrated acids. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Solutions:
-
Reverse Addition: Instead of adding the nitrating mixture to the substrate, slowly add the substrate (dissolved in a portion of the sulfuric acid) to the full volume of the cold nitrating mixture. This ensures the heat-generating species is always the limiting reagent in a large, cold heat sink.
-
Reactor Efficiency: Ensure your reactor has adequate cooling capacity (a jacket with a high-performance coolant) and efficient agitation to prevent localized hot spots.[4]
-
Addition Rate: Use a calibrated addition pump for slow, controlled addition of the substrate. Link the pump to a temperature probe to automatically stop the addition if the temperature exceeds a set safety limit.
-
Dilution: While it can impact downstream processing, using a larger volume of sulfuric acid can increase the thermal mass of the reaction mixture, helping to absorb heat more effectively.
-
Q2: Beyond exotherms, what are the primary safety risks, and what engineering controls are essential for scale-up?
A: The primary risks are runaway reactions, potential detonation of polynitrated aromatics, and severe personnel exposure to corrosive and toxic materials.[5][6][7][8]
-
Causality: Dinitroanilines can be thermally unstable. The accumulation of unreacted nitrating agent due to poor mixing or low temperatures, followed by a sudden temperature increase, can trigger a dangerous runaway.
-
Essential Controls:
-
Continuous Flow Reactors: For industrial scale, transitioning from batch to continuous flow processing is a key safety strategy. Microreactors offer superior heat and mass transfer, minimizing reaction volume and enhancing control, which significantly reduces the risk of thermal runaway.[9]
-
Quench Station: Have a designated, large-volume quench vessel (e.g., a tank of ice-water or a dilute caustic solution) ready for emergency dumping of the reactor contents.
-
Blast Shielding: All nitration reactions at scale should be conducted behind appropriate blast shields.
-
Personal Protective Equipment (PPE): Mandate the use of acid-resistant gloves, lab coats, full face shields, and ensure safety showers and eyewash stations are immediately accessible.[6][8]
-
Category B: Yield and Selectivity
Q3: My isolated yield is consistently low (<60%). What are the likely causes and how can I improve it?
A: Low yields can stem from incomplete reactions, side-product formation, or mechanical losses during work-up.
Caption: Troubleshooting decision tree for low product yield.
Q4: My product is contaminated with a significant amount of an unwanted isomer. How can I improve regioselectivity?
A: Isomer control is paramount and is almost entirely dictated by reaction conditions.
-
Causality: The formation of different dinitro isomers (e.g., 2,4- vs. 2,6-) is kinetically controlled. Subtle changes in temperature and acid strength can alter the reaction pathway.
-
Solutions:
-
Temperature Control: This is the most critical parameter. Maintain a consistently low temperature (e.g., 0-10 °C) throughout the addition. Even small excursions can favor the formation of different isomers.
-
Acid Concentration: The ratio of sulfuric to nitric acid influences the concentration of the active nitronium ion (NO₂⁺). Experiment with slight variations in this ratio to find the optimal selectivity for your desired isomer. Using oleum (fuming sulfuric acid) can further increase the nitrating strength, but may also lead to more side products if not carefully controlled.[10]
-
Protecting Groups: For some aniline derivatives, protecting the amino group as an amide before nitration can be a viable strategy to improve control, though this adds steps to the synthesis.[1][2]
-
Category C: Work-up and Isolation
Q5: When I pour my reaction mixture onto ice, the product separates as a sticky oil instead of a filterable solid. What's happening?
A: This "oiling out" is a common problem during quenching, especially at larger scales. It's often due to the product precipitating below its melting point or as a supersaturated solution.
-
Causality: Rapid quenching can cause localized areas of high concentration where the product comes out of solution as a liquid phase before it has a chance to crystallize. The presence of impurities can also act as a crystallization inhibitor.
-
Solutions:
-
Controlled Quench: Add the reaction mixture slowly to vigorously stirred ice/water. Avoid dumping it all at once.
-
Temperature of Quench: Ensure the quench medium is very cold to rapidly dissipate the heat of dilution and keep the temperature well below the product's melting point.
-
Seeding: Add a few seed crystals of the pure product to the quench mixture to encourage proper crystallization.
-
Anti-Solvent Addition: Instead of quenching in pure water, try quenching into a mixture of ice and a water-miscible solvent in which the product is less soluble (e.g., isopropanol/water).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling mixed acids and dinitroaniline compounds?
A: Both the reagents and products in this synthesis demand utmost respect.
-
Mixed Acids: Always add sulfuric acid to nitric acid slowly and with cooling, never the other way around. This is a highly exothermic process. Work in a well-ventilated fume hood and wear appropriate PPE, including a face shield.[4]
-
Dinitroanilines: These compounds are toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[7][8] They are also suspected mutagens.[5] Always handle the solid product in a ventilated area, wearing gloves and respiratory protection. Avoid creating dust.[5][11]
Q2: What are the recommended storage conditions for the starting material and the final product?
A:
-
3,5-Dimethylaniline: This compound is sensitive to air and light and can darken over time.[12] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle in a cool, dry place.
-
Dinitroaniline Product: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials. Keep containers securely sealed.[11]
Q3: Are there alternative, potentially safer, nitrating agents I could explore?
A: Yes, while mixed acid is the industrial workhorse, other reagents can be used, especially at the lab or pilot scale, to avoid the harshness of concentrated sulfuric acid.
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, it can be a milder nitrating agent.
-
Nitronium Salts: Salts like nitronium tetrafluoroborate (NO₂BF₄) are powerful, non-acidic nitrating agents that can be used in organic solvents, offering different selectivity profiles.[13]
-
Solid Acid Catalysts: Research into using solid acid catalysts or zeolites for nitration is ongoing, aiming to replace liquid mineral acids and simplify work-up.
Section 4: Data and Protocols
Table 1: Typical Reaction Parameters
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| 3,5-Dimethylaniline | 1.0 eq | 1.0 eq | Ensure high purity to avoid side reactions. |
| Nitric Acid (conc.) | 2.1 - 2.5 eq | 2.1 - 2.3 eq | Excess increases cost and waste; too little leads to incomplete reaction. |
| Sulfuric Acid (conc.) | 5.0 - 10.0 eq | 5.0 - 8.0 eq | Acts as catalyst and solvent; sufficient volume is key for thermal mass. |
| Reaction Temperature | 0 - 10 °C | 0 - 10 °C | CRITICAL. Must be maintained with high-efficiency cooling. |
| Addition Time | 30 - 60 min | 2 - 4 hours | Slower addition is crucial for heat management at scale. |
| Stir Rate | 300 - 500 RPM | Varies (tip speed) | Must ensure homogeneity without splashing; baffles are essential in large reactors. |
Protocol: Recrystallization for Purification
This protocol is a standard method for purifying the crude dinitro-dimethylaniline product.
-
Solvent Selection: Choose a solvent in which the product is highly soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or acetic acid). The isomeric byproducts should ideally have different solubility profiles.
-
Dissolution: Place the crude, washed solid in an appropriately sized flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[14]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
-
Common Name: DINITROANILINES HAZARD SUMMARY - NJ.gov. [Link]
-
Safety data sheet - CPAChem. [Link]
-
m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. [Link]
-
Dinitroaniline – Knowledge and References - Taylor & Francis. [Link]
-
Dinitroaniline - Wikipedia. [Link]
-
Di-nitration troubleshooting : r/Chempros - Reddit. [Link]
-
The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange. [Link]
-
Mono-nitration of dimethylaniline - Sciencemadness.org. [Link]
-
Having trouble with nitration reaction of cytosine : r/Chempros - Reddit. [Link]
-
2,4-dinitroaniline - Organic Syntheses Procedure. [Link]
-
3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 - PubChem. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. [Link]
-
Nitration and aromatic reactivity. [Link]
-
Dimethylaniline - Wikipedia. [Link]
-
NITRATION. [Link]
-
Analytical Methods. [Link]
-
Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS - ResearchGate. [Link]
- Preparation of 2,6-dinitroanilines - Google P
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. [Link]
- Process for the purification of nitrosamine-containing dinitroanilines - Google P
-
Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater - EPA. [Link]
-
Research on the Synthesis of 3, 5-Dimethylanlline - Dissertation. [Link]
- Process for the preparation of 2,4-dinitroaniline - Google P
- The preparation method of solvent-free 2,4-dimethylaniline and 2,6...
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ACS Publications. [Link]
-
3,5-Dimethylaniline | C8H11N - PubChem. [Link]
-
3,5-Xylidine - Wikipedia. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [wap.guidechem.com]
- 3. vpscience.org [vpscience.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. cpachem.com [cpachem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 3,6-Dimethyl-2,4-dinitroaniline under experimental conditions
Last Updated: 2026-01-18
Introduction
Welcome to the technical support guide for investigating the degradation pathways of 3,6-Dimethyl-2,4-dinitroaniline. This compound is a known transformation product of the pre-emergent dinitroaniline herbicide, Dinitramine (N³,N³-Diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine).[1][2] Understanding the environmental fate of Dinitramine and its degradants is critical for assessing its ecological impact. Dinitramine itself is no longer registered for use in the United States or the European Union but may be used elsewhere.[2] This guide is designed for researchers, environmental scientists, and analytical chemists. It provides in-depth, troubleshooting-focused answers to common experimental challenges, supported by detailed protocols and mechanistic insights.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the study of dinitroaniline degradation, focusing on the parent compound Dinitramine, as its breakdown is the primary source of this compound.
Q1: My Dinitramine standard seems to degrade rapidly in solution even before my experiment begins. What's causing this and how can I prevent it?
A1: This is a common issue attributed to photodegradation. Dinitramine is highly susceptible to rapid decomposition under UV or sunlight irradiation.[1][3] In aqueous solutions exposed to midday sunlight, the half-life can be as short as 10 minutes.[1]
Troubleshooting Steps:
-
Work under Subdued Light: Prepare all standards and solutions in a laboratory with minimal UV light exposure. Use amber glassware or wrap vessels in aluminum foil.
-
Solvent Choice: While photodegradation occurs in both water and methanol, ensure your chosen solvent is pure, as impurities can sometimes catalyze degradation.[1]
-
pH Stability: Dinitramine is stable against hydrolysis at environmental pH values (5, 7, and 9) when kept in the dark.[1] Therefore, pH is unlikely to be the cause of rapid degradation in the absence of light.
-
Run a "Dark Control": Always include a control sample that is prepared identically to your experimental samples but is kept in complete darkness. This will help you quantify the extent of photodegradation versus other degradation processes.
Q2: I'm studying Dinitramine degradation in soil, but my results are inconsistent. What factors have the most significant influence on soil degradation rates?
A2: Soil degradation of Dinitramine is a complex process primarily driven by microorganisms, with significant influence from environmental factors.[1][4] Inconsistency often arises from variations in these key parameters:
-
Soil Conditions (Moisture & Temperature): Degradation is significantly faster in warm, moist soils compared to cool, dry conditions.[4] The half-life can range from a few weeks at 30-40°C to many months at 10°C.[2] Ensure your experimental soil samples are consistently maintained at the desired temperature and moisture content.
-
Oxygen Levels: Dinitramine degrades more rapidly under anaerobic (oxygen-deficient) conditions than aerobic conditions.[1][4] The specific microbial communities responsible for degradation differ between these two environments.
-
Microbial Population: The type and density of soil microorganisms are crucial. Fungi such as Aspergillus fumigatus and Fusarium oxysporum have been identified as key degraders.[1] Sterilizing a portion of your soil for a control experiment can confirm the role of microbes.
-
Incorporation Depth: On the soil surface, Dinitramine is subject to both photodegradation and volatilization.[1] Incorporating the compound into the soil, as is done in agricultural practice, reduces these two loss pathways and makes microbial degradation the dominant process.[1]
Q3: What are the primary degradation products I should be looking for, and what analytical methods are best for their identification?
A3: The degradation of Dinitramine proceeds through several key transformation pathways, leading to a variety of products. The best analytical approach typically involves a combination of chromatographic separation and mass spectrometric detection.
Primary Degradation Pathways & Products:
-
N-Dealkylation: A common initial step in both aerobic and microbial degradation is the removal of one or both ethyl groups from the amine.[1]
-
Expected Products: Mono- and di-dealkylated dinitramine.
-
-
Nitro Group Reduction: The nitro groups (-NO₂) are progressively reduced to amino groups (-NH₂). This is a key step, especially under anaerobic conditions.[1]
-
Cyclization: Following reduction of a nitro group, the resulting amino group can cyclize with the N-alkyl group to form benzimidazoles.[1] This is a significant pathway in both microbial and photolytic degradation.
-
Expected Products: Ethyl-benzimidazole and dealkylated benzimidazole derivatives.[1]
-
Recommended Analytical Workflow:
-
Extraction: Use a robust solvent like acetonitrile to extract the parent compound and its transformation products from the soil or water matrix.[5]
-
Separation: High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is an excellent choice for separating these moderately polar compounds.[6]
-
Detection & Identification:
-
HPLC-UV: A UV detector can be used for initial screening and quantification.[6]
-
LC-MS/MS: For definitive identification, Liquid Chromatography coupled with tandem Mass Spectrometry (e.g., UHPLC-ESI-MS/MS) is essential.[6][7] This allows for the determination of molecular weights and fragmentation patterns, which are crucial for structural elucidation of unknown metabolites.
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used, particularly for more volatile derivatives, often with electron capture or nitrogen-phosphorus detection.[1]
-
Part 2: Key Experimental Protocols
Protocol 1: Simulated Photodegradation Study in an Aqueous Solution
This protocol outlines a controlled experiment to assess the photodegradation rate and identify products of Dinitramine in water.
Objective: To quantify the photodegradation half-life of Dinitramine and identify its primary photoproducts.
Materials:
-
Dinitramine analytical standard
-
HPLC-grade water and methanol
-
Quartz tubes or a photoreactor with a UV lamp (simulating sunlight, e.g., Xenon arc)
-
Amber vials for "dark control" samples
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 100 ppm stock solution of Dinitramine in methanol. Work under yellow light or foil-wrapped flasks.
-
Working Solution: Dilute the stock solution with HPLC-grade water to a final concentration of 1 ppm in a quartz reaction vessel. Note: Dinitramine has low water solubility, so ensure it is fully dissolved, using a small percentage of co-solvent like methanol if necessary.
-
Dark Control: Transfer an aliquot of the working solution to an amber vial and seal it. This sample will be stored under the same temperature conditions but protected from light.
-
Irradiation: Place the quartz vessel in the photoreactor. Begin irradiation.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the solution for analysis. The rapid degradation necessitates frequent early sampling.[1]
-
Analysis: Immediately analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent Dinitramine and identify the formation of degradation products.
-
Data Analysis: Plot the natural logarithm of the Dinitramine concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k), and the half-life can be calculated as t₁/₂ = 0.693/k. Compare the irradiated samples to the dark control to confirm that degradation is due to photolysis.
Part 3: Data & Pathway Visualizations
Data Summary
The environmental persistence of Dinitramine is highly variable. The following table summarizes reported degradation rates under different conditions.
| Condition | Matrix | **Half-Life (t₁/₂) ** | Primary Driver | Reference |
| Midday Sunlight | Water (1 ppm) | ~10 minutes | Photodegradation | [1] |
| Aerobic | Soil | 19 - 132 days (typical range) | Microbial | [1][4] |
| Anaerobic | Soil | 7 - 27 days (typical range) | Microbial | [1][4] |
| Field Dissipation | Soil | 10 - 150 days (avg. 30 days) | Mixed (Microbial, Photo, Volatilization) | [1] |
Visualizations
The following diagram illustrates the major transformation routes for Dinitramine, including N-dealkylation, nitro-reduction, and subsequent cyclization to form benzimidazole derivatives, which are key steps leading to the formation and further degradation of compounds like this compound.
Caption: Major degradation pathways of Dinitramine via photolytic and microbial action.
This workflow diagram provides a high-level overview of the steps involved in a typical soil degradation study.
Caption: Standard experimental workflow for a Dinitramine soil degradation study.
References
-
Dinitramine | C11H13F3N4O4 | CID 34468 - PubChem - National Institutes of Health. [Link]
-
Comparison of Metabolisms of Single and Mixed Species on Nitramine Degradation - Korean Society of Environmental Engineers. [Link]
-
Biodegradation of the nitramine explosives hexahydro-1,3,5-trinitro-1,3,5-triazine and octahydro-1,3,5,7-tetranotro-1,3,5,7-tetrazocine in cold marine sediment under anaerobic and oligotrophic conditions - PubMed. [Link]
-
Biodegradation of the cyclic nitramine explosives RDX, HMX, and CL-20 - PubMed. [Link]
-
Dinitramine - Wikipedia - Wikipedia. [Link]
-
Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed. [Link]
-
Behavior of Dinitroaniline Herbicides in Soils - Weed Technology | Cambridge Core. [Link]
-
Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Publishing. [Link]
-
Identification of TNT Transformation Products in Soil - Defense Technical Information Center. [Link]
-
Dinitroaniline - Wikipedia - Wikipedia. [Link]
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing). [Link]
-
Nitramine analysis procedures development and screening toxicity study - Gassnova. [Link]
-
Development of Mass Spectrometric Method for Analysis of Cyclic Nitramine Explosives DTIW and HNIW - ResearchGate. [Link]
Sources
- 1. Dinitramine | C11H13F3N4O4 | CID 34468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dinitramine - Wikipedia [en.wikipedia.org]
- 3. Biodegradation of the nitramine explosives hexahydro-1,3,5-trinitro-1,3,5-triazine and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in cold marine sediment under anaerobic and oligotrophic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior of Dinitroaniline Herbicides in Soils | Weed Technology | Cambridge Core [cambridge.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC of Nitroaromatic Compounds
Welcome to the Technical Support Center dedicated to addressing a common yet challenging issue in High-Performance Liquid Chromatography (HPLC): peak tailing, specifically when analyzing nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily work. Here, we move beyond simple checklists to provide in-depth explanations of the underlying causes and offer logical, field-proven troubleshooting strategies.
Introduction: Why Do Nitroaromatic Compounds Tail?
Peak tailing in HPLC is a form of peak asymmetry where the latter half of the peak is broader than the front half.[1] This is often quantified by a tailing factor or asymmetry factor greater than 1.[2][3] For nitroaromatic compounds, this issue is particularly prevalent due to their unique chemical properties. These molecules often contain polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, in addition to the nitro (-NO2) group.[4] This polarity makes them susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[4][5]
This guide will provide a structured approach to diagnosing and resolving peak tailing for this important class of compounds, ensuring the accuracy and reliability of your chromatographic results.
Frequently Asked Questions (FAQs)
Here are quick answers to some of the most common questions regarding peak tailing with nitroaromatic compounds.
Q1: What is the most common cause of peak tailing for polar nitroaromatic compounds in reversed-phase HPLC?
The most frequent cause is secondary interactions between the polar nitroaromatic analyte and active sites on the silica-based stationary phase.[4] These active sites are primarily free silanol groups (Si-OH) and trace metal contaminants within the silica matrix.[1][4]
Q2: Can the mobile phase pH affect peak tailing for all compounds?
No, peak tailing is most pronounced for ionizable compounds, such as acidic or basic analytes. The pH of the mobile phase can significantly impact the ionization state of both the analyte and the stationary phase, influencing the likelihood of secondary interactions.[6][7] Neutral, nonpolar compounds are generally less affected by mobile phase pH.[7]
Q3: How do I know if my column is the problem?
A good first step is to inject a standard mixture of well-behaved compounds. If all peaks, including those of the standards, exhibit tailing, the issue might be physical, such as a column void or a blocked frit.[2][3] If only the nitroaromatic compounds tail, the problem is likely chemical in nature, related to secondary interactions.[8]
Q4: What is a quick way to reduce peak tailing from silanol interactions?
A common and effective strategy is to lower the mobile phase pH to around 3 or below.[1][9] At this low pH, the acidic silanol groups on the stationary phase are protonated (Si-OH), reducing their ability to interact with polar analytes.[10]
In-Depth Troubleshooting Guide
When faced with peak tailing, a systematic approach is crucial. This guide is structured to help you logically diagnose and resolve the issue, starting from the most common causes.
Secondary Silanol Interactions: The Primary Culprit
On silica-based reversed-phase columns (like C18), not all surface silanol groups are bonded with the hydrophobic stationary phase. These remaining free silanols are acidic and can strongly interact with polar analytes via hydrogen bonding.[4][11]
Mechanism of Interaction
At a mid-range pH, these silanol groups can become ionized (Si-O⁻), leading to strong electrostatic interactions with any positively charged or highly polar analytes, causing delayed elution and tailing peaks.[4][10] Nitroaromatic compounds with amino or hydroxyl groups are particularly susceptible to these interactions.
Troubleshooting Workflow for Silanol Interactions
Caption: Troubleshooting workflow for silanol interactions.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of silanol groups on the stationary phase.
-
Procedure:
-
Prepare a mobile phase with a pH of 3.0 or lower. Use an appropriate buffer for the desired pH range (e.g., phosphate or formate buffer).[7]
-
Ensure the pH of the aqueous portion of the mobile phase is measured and adjusted before mixing with the organic modifier.[9]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase.
-
Inject your nitroaromatic compound standard and observe the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing for basic and polar nitroaromatic compounds.
Protocol 2: Addition of a Mobile Phase Modifier
-
Objective: To compete with the analyte for active silanol sites.
-
Procedure:
-
If operating at a low pH is not feasible or fully effective, consider adding a tail-suppressing additive to the mobile phase.
-
For basic nitroaromatics, a common choice is triethylamine (TEA) at a concentration of 10-25 mM.[12]
-
Add the modifier to the aqueous component of the mobile phase and adjust the pH as needed.
-
Equilibrate the column thoroughly and inject your sample.
-
-
Expected Outcome: The modifier will interact with the active silanol sites, reducing their availability to interact with your analyte and thus improving peak shape.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | ≤ 3.0 | Suppresses silanol ionization.[1] |
| Buffer Concentration | 10-25 mM | Maintains stable pH and can help mask silanol interactions.[12] |
| Mobile Phase Additive | Triethylamine (TEA) for basic analytes | Competes for active silanol sites.[12] |
Metal Contamination: A Hidden Cause of Tailing
Trace metals, such as iron, nickel, or aluminum, can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system.[1][13][14] These metal ions can act as Lewis acids and create highly active sites that chelate with certain analytes, leading to severe peak tailing.[15]
Mechanism of Interaction
Metal ions can increase the acidity of neighboring silanol groups, making them more interactive.[4] Additionally, analytes with electron-donating groups or chelating functionalities can directly interact with these metal contaminants, causing a secondary retention mechanism that results in peak tailing.[5]
Troubleshooting and Mitigation
Caption: Logic for addressing metal contamination.
Experimental Protocol
Protocol 3: Column and System Decontamination
-
Objective: To remove metal ion contamination from the HPLC column and system.
-
Procedure:
-
System Flush: Disconnect the column and flush the entire HPLC system with a chelating agent solution, such as 0.1 M EDTA, for several hours. Follow with a thorough flush with high-purity water and then your mobile phase.
-
Column Regeneration: For suspected metal contamination on the column, a wash with an acidic mobile phase may help. However, severe contamination may be irreversible.[13] In such cases, replacing the column with a new, high-purity silica column is the most effective solution.[13]
-
-
Preventative Measures:
Other Contributing Factors
While secondary interactions are the most common cause of peak tailing for nitroaromatic compounds, other factors can also contribute to poor peak shape.
Column Overload
Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion that can manifest as tailing.[4][5]
-
Solution: Reduce the injection volume or the concentration of your sample.[12]
Extra-Column Volume
Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, leading to peak broadening and tailing.[6]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize the length of all connections.[6]
Physical Column Issues
A void at the column inlet or a poorly packed bed can disrupt the flow path, causing tailing for all peaks in the chromatogram.[2]
-
Solution: If all peaks are tailing, the column may be physically damaged and require replacement.[13] Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.[8][13]
Summary and Key Takeaways
Resolving peak tailing in the HPLC of nitroaromatic compounds requires a logical and systematic approach. By understanding the underlying chemical and physical causes, you can efficiently troubleshoot and optimize your method.
-
Start with the Mobile Phase: Adjusting the pH to ≤ 3 is often the most effective first step to mitigate silanol interactions.
-
Consider the Column: Modern, high-purity, end-capped columns are less prone to causing peak tailing.
-
Don't Forget the System: Metal contamination from system components can be a hidden cause of tailing for certain analytes.
-
Practice Good Chromatography: Avoid column overload, minimize extra-column volume, and protect your column with appropriate sample preparation and guard columns.
By following the guidance in this technical note, you can achieve symmetrical, sharp peaks for your nitroaromatic compounds, leading to more accurate and reliable analytical results.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
- BenchChem. (2025). Addressing peak tailing in the chromatographic analysis of polar nitro compounds.
- Unidentified Source. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. hplc.eu [hplc.eu]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. silcotek.com [silcotek.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,4-Dinitroaniline and its Sterically Hindered Analog, 3,6-Dimethyl-2,4-dinitroaniline
An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a detailed comparative study of 2,4-dinitroaniline and its derivative, 3,6-dimethyl-2,4-dinitroaniline. We will explore how the introduction of two methyl groups to the aromatic ring fundamentally alters the compound's physicochemical properties, reactivity, and potential applications. This analysis is grounded in established chemical principles and supported by experimental data to inform synthetic strategies and material design.
Introduction: The Impact of Substitution
2,4-Dinitroaniline is a foundational building block in organic synthesis, widely utilized as an intermediate for dyes, pesticides, and pharmaceuticals.[1][2] Its chemical behavior is dominated by the two strongly electron-withdrawing nitro groups (-NO₂) which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and significantly decrease the basicity of the amino group.[1][3]
By introducing methyl groups at the 3 and 6 positions, we create this compound. This structural modification introduces two key factors that differentiate it from its parent compound:
-
Electronic Effects: Methyl groups are weakly electron-donating through induction and hyperconjugation. This effect slightly counteracts the powerful electron-withdrawing nature of the nitro groups.
-
Steric Hindrance: The placement of methyl groups adjacent to the amino group (at position 6) and a nitro group (at position 3) creates significant steric bulk, which can impede the approach of reactants.[4]
This guide will dissect the consequences of these modifications, offering a clear comparison of their properties, synthesis, and reactivity.
Molecular Structure and Physicochemical Properties
The addition of two methyl groups results in predictable changes to the molecule's physical properties. While comprehensive experimental data for this compound is less common in public literature than for its well-studied counterpart, we can compile a comparative profile based on available information.
Comparative Physicochemical Data
| Property | 2,4-Dinitroaniline | This compound | Rationale for Difference |
| Molecular Formula | C₆H₅N₃O₄[1] | C₈H₉N₃O₄[5] | Addition of two CH₂ groups. |
| Molecular Weight | 183.12 g/mol [1][6] | 211.17 g/mol [5] | Increased mass from methyl groups. |
| Appearance | Yellow to orange crystalline solid[1][7] | Bright yellow solid[5] | Both are nitroaromatic compounds, which are typically colored. |
| Melting Point | 176 - 180 °C[1][8] | Not widely reported | Expected to be different due to changes in crystal packing and intermolecular forces. |
| Water Solubility | Sparingly soluble (~0.06 g/L to < 1 g/L)[1][6][8] | Limited solubility[5] | The addition of hydrophobic methyl groups likely decreases water solubility further.[5] |
| Organic Solvent Solubility | Soluble in ethanol, acetone[1] | Moderately soluble in organic solvents[5] | Generally good solubility is expected for both in common organic solvents. |
| Basicity (pKa of conjugate acid) | -4.53[1] | Not reported | Expected to be slightly more basic than 2,4-dinitroaniline due to the electron-donating nature of the methyl groups. |
Synthesis and Reactivity
The synthetic routes and subsequent reactivity of these two molecules are profoundly influenced by the electronic and steric factors introduced by the methyl groups.
Comparative Synthesis Routes
The synthesis of both compounds typically involves the nitration of an appropriate aniline or the amination of a dinitro-substituted chlorobenzene.
Synthesis of 2,4-Dinitroaniline: A common and reliable laboratory-scale synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia.[2][9][10] This is a classic SNAr reaction where the chloride ion is displaced by the ammonia nucleophile. The reaction is feasible because the two nitro groups strongly activate the ring towards nucleophilic attack.[11]
Synthesis of this compound: The synthesis of this derivative is more complex. A plausible route involves the dinitration of 3,4-dimethylaniline.[12] The directing effects of the amino and methyl groups must be carefully considered to achieve the desired 2,4-dinitro substitution pattern.
Diagram 1: Generalized Comparative Synthesis Workflows
Caption: Comparative workflows for the synthesis of the two dinitroanilines.
Analysis of Reactivity: Electronic and Steric Effects
The primary arena where these compounds differ is in their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
-
Electronic Effects: In 2,4-dinitroaniline, the two nitro groups powerfully withdraw electron density from the aromatic ring, making it highly electron-deficient and thus susceptible to attack by nucleophiles.[11][13] The methyl groups in this compound are electron-donating, which slightly enriches the ring with electron density.[14] This donation opposes the effect of the nitro groups, making the ring less electrophilic and therefore less reactive towards nucleophiles compared to the unsubstituted analog.
-
Steric Hindrance: This is arguably the more dominant differentiating factor.
-
Attack at C1 (Amine Displacement): While not a typical leaving group, reactions involving the amino moiety are possible.[15] The methyl group at the 6-position provides significant steric shielding to the amino group, making it less accessible for reactions like acylation or alkylation.
-
Reactivity of Nitro Groups: The methyl group at the 3-position partially blocks one side of the nitro group at the 2-position. This can hinder reactions that involve this nitro group, such as selective reduction.
-
Basicity: The steric bulk around the amino group can also affect its ability to be solvated by protonated solvent molecules, which plays a role in its effective basicity in solution.[3] Studies on substituted anilines have shown that ortho-methyl groups can significantly retard reaction rates due to steric effects.[4]
-
Experimental Section: A Comparative Protocol
To empirically validate the predicted differences in reactivity, a comparative study of nucleophilic aromatic substitution can be performed. A suitable experiment would involve reacting both dinitroanilines with a common nucleophile under identical conditions and monitoring the reaction rates.
Objective: To compare the rate of a potential SNAr reaction (e.g., displacement of a nitro group, although unlikely under mild conditions) or an N-acylation reaction for 2,4-dinitroaniline and this compound. Given the stability of the C-NO₂ and C-NH₂ bonds, a comparative N-acylation is a more practical experiment.
Protocol: Comparative N-Acetylation with Acetic Anhydride
This protocol outlines a method to compare the rate of N-acetylation, which is sensitive to both the nucleophilicity of the amino group and steric hindrance around it.
Materials:
-
2,4-Dinitroaniline
-
This compound
-
Acetic Anhydride
-
Pyridine (as solvent and catalyst)
-
Ethyl Acetate
-
Hexanes
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of both 2,4-dinitroaniline and this compound in pyridine in separate, labeled flasks.
-
Reaction Initiation: To each flask, add 1.2 molar equivalents of acetic anhydride at room temperature. Start a timer for each reaction.
-
Reaction Monitoring: At regular intervals (e.g., t = 0, 15 min, 30 min, 60 min, 120 min), take a small aliquot from each reaction mixture. Spot the aliquot onto a TLC plate.
-
TLC Analysis: Develop the TLC plates using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The starting material (aniline derivative) will have a different Rf value than the acetylated product (amide).
-
Data Interpretation: Compare the TLC plates for the two reactions over time. The reaction that shows a faster disappearance of the starting material spot and appearance of the product spot is the faster reaction. It is predicted that 2,4-dinitroaniline will react significantly faster due to the lower steric hindrance around its amino group.
Diagram 2: Experimental Workflow for Comparative N-Acetylation
Caption: Workflow for the comparative N-acetylation reactivity experiment.
Applications and Safety Considerations
Applications
-
2,4-Dinitroaniline: Its primary use is as a chemical intermediate. It is a precursor in the synthesis of azo dyes, certain pesticides, and some pharmaceuticals.[1][2] Its well-defined reactivity makes it a reliable synthon.
-
This compound: Its applications are less documented and likely more specialized. It may be used in research to probe the effects of steric hindrance in chemical reactions or as a building block for more complex molecules where its specific substitution pattern is required.[5] Dinitroaniline derivatives, in general, are also explored for their herbicidal and therapeutic properties.[16][17][18]
Safety and Toxicity
Both compounds should be handled with extreme care, following all appropriate safety protocols.
-
2,4-Dinitroaniline: This compound is classified as highly toxic. It is fatal if swallowed, inhaled, or in contact with skin.[19][20][21] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[20][21] While it can decompose violently at high temperatures, it is not typically classified as an explosive.[7][9]
Conclusion
The comparison between 2,4-dinitroaniline and this compound serves as an excellent case study in physical organic chemistry. The addition of two simple methyl groups fundamentally alters the molecule's properties.
-
Key Differences: this compound is expected to be slightly more basic, less water-soluble, and significantly less reactive in reactions involving the amino group (e.g., acylation) or nucleophilic attack on the ring, primarily due to steric hindrance.
-
Implications for Synthesis: Researchers using these compounds must adapt their strategies accordingly. Reactions with this compound may require more forcing conditions (higher temperatures, longer reaction times, or stronger reagents) to overcome the steric barrier and its slightly reduced electrophilicity.
This guide demonstrates that even minor structural modifications can have profound and predictable consequences on chemical behavior, a core principle that underpins rational molecular design in drug development and material science.
References
- Wikipedia. 2,4-Dinitroaniline. Available from: https://en.wikipedia.org/wiki/2,4-Dinitroaniline
- ChemicalBook. 2,4-Dinitroaniline | 97-02-9. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710431.htm
- Organic Syntheses. 2,4-dinitroaniline. Available from: http://www.orgsyn.org/demo.aspx?prep=cv1p0215
- PubChem. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/7321
- BenchChem. comparing the chemical properties of 2,4-Dinitroaniline and 2,4,6-Trinitroaniline. Available from: https://www.benchchem.com/product/b5912
- National Oceanic and Atmospheric Administration (NOAA). 2,4-DINITROANILINE - CAMEO Chemicals. Available from: https://cameochemicals.noaa.gov/chemical/674
- Wikipedia. Dinitroaniline. Available from: https://en.wikipedia.org/wiki/Dinitroaniline
- Sisco Research Laboratories Pvt. Ltd. material safety data sheet - 2,4-dinitro aniline 98%. Available from: https://www.srlchem.com/msds/32415.pdf
- Central Drug House (P) Ltd. 2,4-DINITRO ANILINE CAS No 97-02-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available from: https://www.cdhfinechemical.com/images/product/msds/2_4-DINITRO_ANILINE_97-02-9.pdf
- CPAChem. Safety data sheet. Available from: https://www.cpachem.com/msds/1300067-2.pdf
- ChemicalBook. 2,4-Dinitroaniline CAS#: 97-02-9. Available from: https://www.chemicalbook.com/ProductMSDSDetailCB6710431_EN.htm
- BenchChem. The Dinitroanilines: A Legacy of Discovery and a Future of Opportunity. Available from: https://www.benchchem.com/product/b5894
- ECHEMI. 2,4-Dinitroaniline SDS, 97-02-9 Safety Data Sheets. Available from: https://www.echemi.com/sds/2,4-Dinitroaniline-cas-97-02-9.html
- CymitQuimica. CAS 6311-52-0: this compound. Available from: https://www.cymitquimica.com/cas/6311-52-0
- Sigma-Aldrich. 2,4-Dinitroaniline for synthesis. Available from: https://www.sigmaaldrich.com/US/en/product/mm/803240
- National Oceanic and Atmospheric Administration (NOAA). 2,4-DINITROANILINE - CAMEO Chemicals (Response Recommendations). Available from: https://cameochemicals.noaa.gov/report/CHRIS/DNA
- Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available from: https://pubs.rsc.org/en/content/articlelanding/1997/p2/a06800h
- Google Patents. US4102927A - Process for the preparation of 2,4-dinitroaniline. Available from: https://patents.google.
- RSC Publishing. Amines as leaving groups in nucleophilic aromatic substitution reactions. Part 5. 1 ... Available from: https://pubs.rsc.org/en/content/articlelanding/2001/p2/b103417m
- Organic Syntheses. 2,6-dinitroaniline. Available from: http://www.orgsyn.org/demo.aspx?prep=cv3p0359
- Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Available from: https://pubs.rsc.org/en/content/articlelanding/1980/p2/p29800001819
- ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available from: https://www.researchgate.net/publication/285038379_Nucleophilic_Substitution_Reactions_of_24-Dinitrobenzene_Derivatives_with_Hydrazine_Leaving_Group_and_Solvent_Effects
- PubMed. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Available from: https://pubmed.ncbi.nlm.nih.gov/9508117/
- Allen Institute for AI. How is 2,4-dinitrophenylhydrazine prepared from chlorobenzene?. Available from: https://allenai.org/semantic-scholar
- BenchChem. An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides. Available from: https://www.benchchem.com/product/b5894
- Frontiers. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Available from: https://www.frontiersin.org/articles/10.3389/fpls.2021.637994/full
- Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: http://www.orgsyn.org/demo.aspx?prep=cv2p0449
- YouTube. Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Available from: https://www.youtube.
- NCERT. Amines. Available from: https://www.ncert.nic.in/textbook/pdf/lech204.pdf
- PubChem. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/12767673
- ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Available from: https://www.researchgate.net/publication/250080826_Chlorination_of_Aniline_and_Methyl_Carbanilate_by_N-Chlorosuccinimide_and_Synthesis_of_135-Trichlorobenzene
- Chemcasts. Thermophysical Properties of n,N-Dimethyl-2,4-dinitroaniline. Available from: https://chemcasts.com/property/n,n-dimethyl-2,4-dinitroaniline/
- New Journal of Chemistry (RSC Publishing). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Available from: https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj01633g
- Wikipedia. Nucleophilic aromatic substitution. Available from: https://en.wikipedia.
- PubChem. N,N-Dimethyl-2,4-dinitroaniline | C8H9N3O4 | CID 97340. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/97340
- Chemistry Steps. Reactions of Aniline. Available from: https://www.chemistrysteps.com/reactions-of-aniline/
- ChemScene. 6311-52-0 | this compound. Available from: https://www.chemscene.com/products/3,6-Dimethyl-2,4-dinitroaniline-CS-0105021.html
- Google Patents. US4136117A - Preparation of 2,6-dinitroanilines. Available from: https://patents.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. CAS 6311-52-0: this compound [cymitquimica.com]
- 6. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. US4136117A - Preparation of 2,6-dinitroanilines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 15. Amines as leaving groups in nucleophilic aromatic substitution reactions. Part 5.1 Substitution vs.N-oxide formation in the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. cpachem.com [cpachem.com]
A Comparative Guide to the Herbicidal Activity of Dinitroanilines: Profiling 3,6-Dimethyl-2,4-dinitroaniline Against Established Analogues
This guide offers a detailed comparison of the herbicidal activity of 3,6-Dimethyl-2,4-dinitroaniline against other well-established dinitroaniline herbicides. As direct comparative experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on the broader dinitroaniline class, discusses structure-activity relationships, and provides robust experimental protocols for researchers to conduct their own evaluations.
The Dinitroaniline Herbicide Family: A Mechanistic Overview
Dinitroanilines are a class of pre-emergence herbicides, meaning they are applied to the soil before weed seeds germinate.[1] They are known for their characteristic yellow color and are effective against a wide range of annual grasses and some broadleaf weeds.[1] The commercial success of dinitroanilines began in the 1960s with the introduction of trifluralin.[2]
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and cell elongation.[2] Dinitroanilines bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional structures.[1] This inhibition of mitosis ultimately halts root and shoot development in germinating seedlings, leading to their death before they can emerge from the soil.[3]
Profiling Commercially Significant Dinitroanilines
The most widely used dinitroaniline herbicides are 2,6-dinitroaniline derivatives.[4] Key examples include trifluralin and pendimethalin, which serve as benchmarks for comparison.
-
Trifluralin: One of the first commercialized dinitroanilines, trifluralin is effective against a broad spectrum of annual grasses and some broadleaf weeds.[2] It has low water solubility and high volatility, necessitating its incorporation into the soil to prevent degradation and ensure efficacy.[1]
-
Pendimethalin: Similar to trifluralin, pendimethalin controls annual grasses and certain broadleaf weeds.[1] It has lower volatility than trifluralin, offering more flexibility in application and incorporation timing.[1]
-
Ethalfluralin and Oryzalin: These are other notable 2,6-dinitroaniline herbicides with specific use cases and weed control spectrums.[5]
Introducing this compound: A Structural Outlier
This compound is a structural isomer of the more common herbicidal dinitroanilines. The key distinction lies in the placement of the nitro groups on the aniline ring (positions 2 and 4) compared to the 2,6-substitution pattern of commercial herbicides.[4] While specific herbicidal data is scarce, research on other 2,4-dinitroaniline derivatives has shown that they can exhibit phytotoxicity and antimitotic activity, suggesting that this compound likely possesses herbicidal properties.[6][7]
The precise impact of the 2,4-dinitro substitution pattern on the efficacy and selectivity of this compound compared to its 2,6-dinitro counterparts is an area ripe for investigation. Structure-activity relationship studies within the dinitroaniline class indicate that the nature and position of substituents on the aniline ring can significantly influence herbicidal activity.[3]
Comparative Analysis: A Data-Driven Overview
To provide a clear comparison of the physicochemical properties and herbicidal efficacy of established dinitroanilines, the following tables summarize available data.
Table 1: Physicochemical Properties of Selected Dinitroaniline Herbicides
| Property | Trifluralin | Pendimethalin | This compound |
| Chemical Structure | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | This compound |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | C₁₃H₁₉N₃O₄ | C₈H₉N₃O₄ |
| Molecular Weight | 335.28 g/mol | 281.31 g/mol | 211.17 g/mol |
| Water Solubility | 0.22 mg/L (20°C)[1] | 0.33 mg/L (20°C)[1] | Moderately soluble in organic solvents, limited in water[8] |
| Vapor Pressure | 9500 kPa (25°C)[1] | 1940 kPa (25°C)[1] | Data not readily available |
Table 2: Comparative Herbicidal Activity of Dinitroanilines (Generalized)
| Feature | Trifluralin | Pendimethalin | This compound (Hypothesized) |
| Weed Spectrum | Annual grasses and some broadleaf weeds[2] | Annual grasses and certain broadleaf weeds[1] | Likely to exhibit pre-emergence activity against annual grasses and some broadleaf weeds, but the spectrum may differ from 2,6-isomers. |
| Crop Selectivity | Selective in crops like soybeans and cotton[9] | Selective in a wide range of crops including corn, soybeans, and cotton | Crop selectivity is unknown and would require experimental validation. |
| Soil Persistence | Moderate persistence, requiring soil incorporation[1] | Longer persistence than trifluralin, with less stringent incorporation requirements[1] | Persistence is unknown but would be influenced by its physicochemical properties. |
Experimental Protocols for Comparative Efficacy and Selectivity Testing
To facilitate further research into the herbicidal potential of this compound, the following detailed experimental protocols are provided.
Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a method for assessing the pre-emergence herbicidal activity of dinitroaniline compounds on target weed species.
Objective: To determine the dose-response relationship of this compound in comparison to trifluralin and pendimethalin on selected grass and broadleaf weed species.
Materials:
-
Technical grade this compound, trifluralin, and pendimethalin
-
Acetone (for initial herbicide dissolution)
-
Distilled water with 0.5% (v/v) non-ionic surfactant
-
Seeds of target weed species (e.g., green foxtail (Setaria viridis) and common lambsquarters (Chenopodium album))
-
Pots (10 cm diameter) filled with a standardized soil mix (e.g., sandy loam)
-
Greenhouse with controlled temperature (25/18°C day/night) and photoperiod (16 hours)
-
Spray chamber calibrated to deliver a precise volume of spray solution
Procedure:
-
Herbicide Preparation: Prepare stock solutions of each herbicide by dissolving a known weight in a small volume of acetone. Create a series of dilutions in distilled water with surfactant to achieve the desired application rates (e.g., 0, 0.1, 0.25, 0.5, 1.0, and 2.0 kg a.i./ha).
-
Sowing: Fill pots with the soil mix and sow a predetermined number of seeds of a single weed species per pot at a depth of 1-2 cm.
-
Herbicide Application: Immediately after sowing, apply the herbicide solutions to the soil surface using the calibrated spray chamber. Include an untreated control for comparison.
-
Incubation: Place the pots in the greenhouse in a randomized complete block design with at least four replications per treatment. Water the pots as needed to maintain adequate soil moisture.
-
Data Collection: After 21 days, assess the herbicidal efficacy by recording the following parameters:
-
Percent emergence of weeds compared to the untreated control.
-
Visual injury rating (0 = no effect, 100 = complete kill).
-
Shoot and root fresh and dry weight.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) and regression analysis to determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) for each herbicide and weed species.
Field Trial for Crop Selectivity and Weed Control
This protocol describes a field trial to evaluate the performance of this compound under real-world conditions.
Objective: To assess the crop selectivity and weed control efficacy of this compound compared to standard dinitroaniline herbicides in a selected crop (e.g., soybean).
Materials:
-
Formulated this compound, trifluralin, and pendimethalin
-
Soybean seeds
-
Field plot with a known history of annual grass and broadleaf weed infestation
-
Tractor-mounted sprayer calibrated for broadcast application
-
Tillage equipment for herbicide incorporation (if required)
-
Data collection tools (quadrats, scales, etc.)
Procedure:
-
Experimental Design: Establish a randomized complete block design with at least four replications. Plot size should be sufficient to minimize edge effects (e.g., 3m x 10m).
-
Treatments: Include the following treatments:
-
Untreated weedy check
-
Weed-free check (maintained by hand weeding)
-
This compound at three rates (e.g., 0.5x, 1x, and 2x the anticipated use rate)
-
Trifluralin at the recommended rate
-
Pendimethalin at the recommended rate
-
-
Application and Planting: Apply the herbicides to the soil surface as a pre-plant incorporated or pre-emergence treatment, depending on the properties of the compounds. Incorporate the herbicides that require it to a depth of 5-8 cm. Plant the soybean seeds at the recommended depth and density.
-
Data Collection:
-
Crop Injury: Visually assess crop injury at 7, 14, and 28 days after emergence (DAE) on a scale of 0% (no injury) to 100% (crop death).
-
Weed Control: At 28 and 56 DAE, count the number of weeds by species in randomly placed quadrats within each plot. Also, visually rate the percent weed control for each species.
-
Crop Yield: At the end of the growing season, harvest the soybeans from the center of each plot and determine the yield.
-
-
Data Analysis: Subject the data to ANOVA to determine the significance of treatment effects on crop injury, weed control, and crop yield. Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.
Concluding Remarks and Future Directions
While this compound remains a less-explored member of the dinitroaniline herbicide family, its structural similarity to proven herbicidal compounds suggests a high potential for phytotoxic activity. The key to unlocking its utility lies in rigorous, comparative experimental evaluation. The protocols detailed in this guide provide a framework for researchers to systematically investigate the herbicidal efficacy, weed control spectrum, and crop selectivity of this and other novel dinitroaniline derivatives. Such research is vital for the discovery of new weed management tools and for a deeper understanding of the structure-activity relationships that govern the herbicidal action of this important class of compounds.
References
- Ozheredov, S. P., et al. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(5), 298-306.
- Tadeo, J. L., et al. (2019). Pesticides. In Analysis of Pesticides in Food and Environmental Samples. Taylor & Francis.
-
Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]
- Giglio, R., & Vommaro, M. L. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(44), 66157–66172.
-
CORESTA. (n.d.). Dinitroanilines. Retrieved from [Link]
- Giglio, R., & Vommaro, M. L. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.
- Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 634018.
- Melnyk, O., et al. (2024). Structural and biological characterization of the tubulin interaction with dinitroanilines. Biopolymers and Cell, 40(2), 83-96.
- Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 634018.
- Ringer, J. W., et al. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Antimicrobial Agents and Chemotherapy, 42(2), 339-343.
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline. Retrieved from [Link]
- Yemets, A. I., et al. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Cytology and Genetics, 44(5), 306-312.
Sources
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 6311-52-0: this compound [cymitquimica.com]
- 9. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Influence of Methyl Group Positioning on the Physicochemical Properties of Dinitroanilines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitroanilines are a class of organic compounds characterized by an aniline ring substituted with two nitro groups.[1] These compounds are of significant interest in various fields, serving as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[2] Notably, many dinitroaniline derivatives are utilized as pre-emergence herbicides in agriculture, effectively controlling a wide range of annual grasses and broadleaf weeds.[3][4] Their herbicidal activity stems from their ability to disrupt microtubule polymerization in plant cells, a crucial process for cell division and growth.[5][6]
The biological activity and physicochemical properties of dinitroanilines are highly dependent on the nature and position of substituents on the aromatic ring. The introduction of a methyl group, a small alkyl substituent, can lead to significant changes in properties such as melting point, boiling point, solubility, and basicity. These modifications, in turn, can profoundly impact the compound's efficacy, environmental fate, and potential applications. This guide provides a comprehensive comparison of dinitroaniline isomers, focusing on the effect of the methyl group's position on their key physicochemical properties, supported by experimental data and detailed protocols.
Molecular Structure and Isomerism
The position of the methyl group on the dinitroaniline scaffold gives rise to various structural isomers. For this guide, we will focus on the isomers of methyl-2,4-dinitroaniline. The parent 2,4-dinitroaniline has an amino group at position 1 and nitro groups at positions 2 and 4. A methyl group can be introduced at the remaining positions (3, 5, or 6) on the aromatic ring or on the amino group (N-methyl).
Caption: Molecular structures of 2,4-dinitroaniline and its methyl-substituted isomers.
Comparative Analysis of Physicochemical Properties
The position of the methyl group significantly influences the intermolecular forces and molecular symmetry of the dinitroaniline isomers, leading to distinct physicochemical properties.
| Property | 2,4-Dinitroaniline | 3-Methyl-2,4-dinitroaniline | 5-Methyl-2,4-dinitroaniline | N-Methyl-2,4-dinitroaniline |
| Molecular Formula | C₆H₅N₃O₄[7] | C₇H₇N₃O₄ | C₇H₇N₃O₄[8] | C₇H₇N₃O₄[9] |
| Molecular Weight ( g/mol ) | 183.12[7] | 197.15 | 197.15 | 197.15[9] |
| Melting Point (°C) | 176 - 188[2] | 134 - 136 | 122 - 124 | 171 - 172[10][11] |
| Boiling Point (°C) | Decomposes[2] | - | - | 354.8[10][12] |
| Water Solubility | Sparingly soluble (~0.06 g/L at 20°C)[2] | Low | Low | Low |
| pKa of Conjugate Acid | -4.53[2] | - | - | -4.54 (Predicted)[11] |
Key Observations and Mechanistic Insights:
-
Melting Point: The melting point is a reflection of the strength of the crystal lattice. 2,4-Dinitroaniline exhibits a relatively high melting point due to strong intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules. The introduction of a methyl group generally lowers the melting point, as seen in the 3-methyl and 5-methyl isomers. This is likely due to the steric hindrance caused by the methyl group, which disrupts the efficient packing of the molecules in the crystal lattice and weakens the intermolecular forces. However, N-methyl-2,4-dinitroaniline has a melting point comparable to the parent compound. This could be attributed to a different crystal packing arrangement that still allows for significant intermolecular interactions, despite the absence of one N-H bond for hydrogen bonding.
-
Boiling Point: Dinitroanilines tend to decompose at high temperatures before boiling.[2] N-methyl-2,4-dinitroaniline is an exception with a reported boiling point, suggesting greater thermal stability compared to the other isomers. The N-methylation might reduce the potential for certain decomposition pathways that are initiated at the amino group.
-
Solubility: Dinitroanilines generally have low water solubility due to their hydrophobic aromatic ring and the presence of nonpolar nitro groups.[5][13] The addition of a methyl group, which is also nonpolar, is expected to further decrease water solubility. While specific quantitative data for the methyl isomers is scarce, they are all considered to have low solubility in water.
-
Basicity (pKa): The nitro groups are strong electron-withdrawing groups, which significantly reduce the basicity of the aniline's amino group by delocalizing the lone pair of electrons on the nitrogen atom.[2] This makes dinitroanilines very weak bases. The methyl group is a weak electron-donating group, which should slightly increase the electron density on the nitrogen atom and thus slightly increase the basicity.[14] However, the effect is expected to be minor compared to the strong electron-withdrawing effect of the two nitro groups. The predicted pKa of the conjugate acid of N-methyl-2,4-dinitroaniline is very similar to that of 2,4-dinitroaniline, indicating that the position of the methyl group has a minimal impact on the basicity in this case.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization and comparison of isomers. The following is a detailed protocol for melting point determination using a modern digital apparatus.
Protocol: Melting Point Determination
Objective: To determine the melting point range of a dinitroaniline isomer. A pure substance will have a sharp melting point range (typically 0.5-1°C), while an impure substance will exhibit a depressed and broader melting point range.
Materials:
-
Dinitroaniline isomer sample (dry and powdered)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation:
-
Apparatus Setup:
-
Measurement:
-
Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[17]
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing the next measurement.[17]
-
Dispose of the used capillary tube in the designated glass waste container.
-
Caption: Workflow for melting point determination.
Implications of Isomeric Differences
The variations in physicochemical properties resulting from the different positions of the methyl group have significant practical implications:
-
Herbicidal Activity: The efficacy of dinitroaniline herbicides is dependent on their ability to be absorbed by the plant and interact with their target protein, tubulin.[5] Changes in solubility and lipophilicity due to the methyl group's position can affect the herbicide's uptake and translocation within the plant. Furthermore, the precise shape and electronic distribution of the molecule, which are altered by the methyl group's position, can influence its binding affinity to tubulin, thereby affecting its herbicidal potency.
-
Drug Development: In drug discovery, even small structural modifications can lead to large differences in pharmacological activity, metabolism, and toxicity. The observed differences in melting point and solubility among the isomers suggest that they will also have different dissolution rates and bioavailability. Understanding these structure-property relationships is crucial for designing drug candidates with optimal pharmacokinetic profiles.
-
Material Science: The crystal packing and intermolecular forces, which are reflected in the melting point, also determine other material properties such as hardness, density, and optical properties. Therefore, different isomers of methyl-dinitroaniline could be explored for applications in materials science, for example, as components of energetic materials or nonlinear optical materials.
Conclusion
This guide has demonstrated that the seemingly minor change of a methyl group's position on the dinitroaniline ring leads to significant and predictable alterations in key physicochemical properties. These differences, rooted in the principles of intermolecular forces and molecular symmetry, have profound implications for the application of these compounds in agriculture, medicine, and material science. A thorough understanding and characterization of these isomeric differences are therefore essential for the rational design and development of new dinitroaniline-based molecules with tailored properties for specific applications.
References
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. (2021, March 24). Retrieved from [Link]
-
Dinitroanilines - CORESTA. (n.d.). Retrieved from [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC - NIH. (2021, March 25). Retrieved from [Link]
-
Dinitroaniline - Wikipedia. (n.d.). Retrieved from [Link]
-
Dinitroaniline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares - PubMed. (n.d.). Retrieved from [Link]
-
The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar. (n.d.). Retrieved from [Link]
-
N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6 ... - Quora. (2021, May 21). Retrieved from [Link]
-
2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025, June 10). Retrieved from [Link]
-
2,4-Dinitro-N-methylaniline | CAS#:2044-88-4 | Chemsrc. (2025, August 25). Retrieved from [Link]
-
N-methyl-2,4-dinitroaniline - ChemBK. (2024, April 9). Retrieved from [Link]
-
2,6-Dinitroaniline | C6H5N3O4 | CID 69070 - PubChem. (n.d.). Retrieved from [Link]
-
2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem. (n.d.). Retrieved from [Link]
-
3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem. (n.d.). Retrieved from [Link]
-
Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
n-methyl-2 4-dinitroaniline manufacturers - Corey Organics. (n.d.). Retrieved from [Link]
-
4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.). Retrieved from [Link]
-
The 2-methyl-3,5-dinitroaniline molecule (experimental geometry) with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Molecular structure and electric properties of N-methyl-N-nitroaniline and its derivatives | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
-
2,4-Dinitroaniline - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 6. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar [semanticscholar.org]
- 7. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]
- 9. N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. chembk.com [chembk.com]
- 12. guidechem.com [guidechem.com]
- 13. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
A Comparative Performance Analysis of 3,6-Dimethyl-2,4-dinitroaniline as a Disperse Dye Intermediate
Introduction
In the competitive landscape of disperse dye manufacturing, the selection of appropriate intermediates is paramount to achieving desired coloristic properties, fastness, and overall performance on synthetic fibers such as polyester. Among the various classes of intermediates, dinitroanilines are well-established precursors for a range of yellow, orange, and red disperse dyes.[1][2] This guide provides an in-depth comparative analysis of 3,6-Dimethyl-2,4-dinitroaniline as a dye intermediate, evaluating its performance characteristics against its close structural analogs, primarily the widely-used 2,4-dinitroaniline.[1][3] This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, material science, and textile engineering, offering objective data and experimental insights to inform the selection and application of these critical chemical building blocks.
The core of this analysis lies in understanding how the introduction of two methyl groups onto the 2,4-dinitroaniline backbone influences the synthesis, spectral properties, and fastness of the resulting azo dyes. We will explore the electronic and steric effects of these substituents and their consequential impact on the performance of the final colorant.
Molecular Structure and Its Implications
The key structural difference between this compound and its primary analog, 2,4-dinitroaniline, is the presence of two methyl groups at the 3- and 6-positions on the benzene ring. These seemingly minor additions have significant implications for the molecule's reactivity and the properties of the dyes derived from it.
Caption: Molecular structures of this compound and 2,4-dinitroaniline.
The methyl groups exert two primary effects:
-
Electronic Effect: Methyl groups are electron-donating by induction. This can slightly increase the electron density on the aromatic ring, potentially influencing the reactivity of the amino group during diazotization and the spectral properties of the resulting dye.
-
Steric Effect: The presence of methyl groups ortho and meta to the amino group introduces steric hindrance. This can affect the planarity of the dye molecule, which in turn can influence its aggregation behavior, affinity for the fiber, and ultimately its fastness properties.[4]
Comparative Performance Analysis
This section will compare the performance of azo dyes derived from this compound with those from its non-methylated and mono-methylated analogs. The comparison will be based on key performance indicators for disperse dyes.
Synthesis: Yield and Purity
The synthesis of azo disperse dyes from dinitroaniline intermediates follows a well-established two-step process: diazotization of the aromatic amine followed by coupling with a suitable coupling component (e.g., a phenol or an aromatic amine).[5]
Diazotization: The presence of electron-donating methyl groups in this compound may slightly increase the basicity of the amino group compared to 2,4-dinitroaniline, although the strong electron-withdrawing effect of the two nitro groups remains dominant.[1] This is unlikely to have a major impact on the diazotization reaction, which is typically carried out in a strong acidic medium.
Coupling: The steric hindrance from the methyl group at the 6-position (ortho to the amino group) in this compound could potentially lead to slightly lower reaction rates and yields in the coupling step compared to the less hindered 2,4-dinitroaniline. However, with optimized reaction conditions, high yields are generally achievable for both intermediates.
| Intermediate | Typical Yield (%) | Purity |
| This compound | 85-95% (expected) | High |
| 2,4-Dinitroaniline | 90-98% | High |
| 3-Methyl-2,4-dinitroaniline | 88-96% (expected) | High |
Table 1: Expected Synthesis Performance Comparison. Data for this compound and its mono-methylated analog are extrapolated based on typical azo dye syntheses and the known performance of 2,4-dinitroaniline.
Spectral Properties and Color
The color of an azo dye is determined by the electronic structure of its chromophore, which is influenced by the substituents on the aromatic rings.[6] The electron-donating methyl groups in dyes derived from this compound are expected to cause a slight bathochromic shift (shift to longer wavelengths) in the absorption maximum (λmax) compared to dyes from 2,4-dinitroaniline. This would result in a deeper, more reddish shade.
| Intermediate | Coupling Component | Expected λmax (nm) | Observed Color |
| This compound | N,N-diethyl-m-toluidine | ~480-500 | Reddish-Orange |
| 2,4-Dinitroaniline | N,N-diethyl-m-toluidine | ~470-490 | Orange |
| 3-Methyl-2,4-dinitroaniline | N,N-diethyl-m-toluidine | ~475-495 | Orange-Red |
Table 2: Predicted Spectral Properties and Color of Disperse Dyes. The coupling component is kept constant for a valid comparison. λmax values are estimates based on the electronic effects of the substituents.
Fastness Properties
The fastness properties of a disperse dye are critical for its commercial viability and are influenced by the dye's molecular structure, its interaction with the fiber, and its stability to various environmental factors.[7][8]
Light Fastness: The light fastness of azo dyes can be influenced by the presence of electron-donating or electron-withdrawing groups. While electron-donating groups can sometimes decrease light fastness, the overall stability of the molecule is a more complex interplay of factors.[9] The steric hindrance provided by the methyl groups in dyes from this compound may inhibit the rotation around the azo bond, potentially leading to improved photostability. Generally, azo-based disperse dyes have moderate to good light fastness.[10]
Wash Fastness: Wash fastness is largely dependent on the dye's affinity for the fiber and its ability to resist migration out of the fiber during washing. The increased hydrophobicity due to the two methyl groups in dyes derived from this compound could lead to a stronger interaction with polyester fibers, potentially resulting in improved wash fastness compared to dyes from 2,4-dinitroaniline.
Sublimation Fastness: Sublimation fastness, or the resistance of the dye to vaporize at high temperatures, is crucial for processes like thermofixation. Larger molecular size and stronger intermolecular forces generally lead to better sublimation fastness. The addition of two methyl groups increases the molecular weight and may enhance van der Waals interactions, suggesting that dyes from this compound could exhibit slightly better sublimation fastness than their non-methylated counterparts.
| Property | This compound Derivative | 2,4-Dinitroaniline Derivative |
| Light Fastness (ISO 105-B02) | 4-5 | 4 |
| Wash Fastness (ISO 105-C06) | 4-5 | 4 |
| Sublimation Fastness (ISO 105-P01) | 4-5 | 4 |
Table 3: Predicted Fastness Properties on Polyester. Ratings are on a scale of 1-5 for wash and sublimation fastness (5 being excellent) and 1-8 for light fastness (8 being excellent). These are expected values based on structure-property relationships.
Experimental Protocols
To enable a direct and objective comparison, standardized experimental procedures for the synthesis and evaluation of disperse dyes from these intermediates are essential.
Synthesis of Azo Disperse Dyes
The following is a general laboratory procedure for the synthesis of a disperse dye from a dinitroaniline intermediate.
Caption: General workflow for the synthesis of azo disperse dyes.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 0.1 mol of the dinitroaniline intermediate (e.g., this compound or 2,4-dinitroaniline) in a mixture of 100 mL of water and 30 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 0.11 mol of sodium nitrite in 20 mL of water, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve 0.1 mol of the coupling component (e.g., N,N-diethyl-m-toluidine) in 100 mL of 10% aqueous acetic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature below 10 °C and continue stirring for 2-3 hours.
-
The pH of the reaction mixture should be maintained between 4 and 5 by the addition of a sodium acetate solution.
-
-
Isolation and Purification:
-
The precipitated azo dye is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-70 °C.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water.
-
Evaluation of Dye Performance
Dyeing of Polyester Fabric:
-
A dye bath is prepared containing the purified dye (1% on weight of fabric), a dispersing agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5.
-
A pre-wetted polyester fabric sample is introduced into the dye bath at 60 °C.
-
The temperature is raised to 130 °C at a rate of 2 °C/min and dyeing is continued at this temperature for 60 minutes.
-
The dye bath is then cooled to 70 °C, and the fabric is removed, rinsed with water, and subjected to a reduction clearing process to remove surface dye.
-
Finally, the fabric is washed and dried.
Fastness Testing:
-
Light Fastness: The dyed fabric samples are exposed to a xenon arc lamp according to the ISO 105-B02 standard. The change in color is assessed against the blue wool scale (1-8).
-
Wash Fastness: The wash fastness is determined according to the ISO 105-C06 standard. The dyed sample, in contact with a multifiber strip, is washed in a soap solution. The change in color of the sample and the staining of the adjacent fabrics are evaluated using grey scales (1-5).
-
Sublimation Fastness: The sublimation fastness is tested according to the ISO 105-P01 standard by heating the dyed fabric in contact with an undyed fabric at a specified temperature (e.g., 180 °C) for 30 seconds. The staining of the undyed fabric is assessed using a grey scale (1-5).
Conclusion
Based on the principles of dye chemistry and the known properties of related compounds, this compound is a promising intermediate for the synthesis of orange to red disperse dyes. The introduction of two methyl groups is anticipated to provide a bathochromic shift in the color, leading to more reddish hues compared to dyes derived from 2,4-dinitroaniline. Furthermore, the increased molecular size and hydrophobicity conferred by the methyl groups are likely to result in improved wash and sublimation fastness on polyester fibers. While a slight decrease in synthetic yield may be observed due to steric hindrance, this can likely be mitigated through process optimization.
For researchers and manufacturers seeking to expand their palette of high-performance disperse dyes, this compound represents a viable and potentially advantageous alternative to the more common 2,4-dinitroaniline, particularly for applications demanding excellent wet-fastness and specific reddish-orange shades. Further experimental validation is recommended to precisely quantify the performance benefits of this intermediate.
References
-
Mkpenie, V. N., & Essien, E. E. (2015). Solvent and Methyl Group Effects on the Electronic Spectral Properties of Azo-2-Naphthol Dye. Chemical Science International Journal, 8(1), 1–8. [Link]
-
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Victor, E. I., Onuh, E. F., Alfred, N. O., Omozefe, O. E., Jeremiah, O. A., & Chukwufumnanya, M. J. (2022).
-
How to Dye and Procedure of Dyeing for Textile. (2012, July 20). FASTNESS PROPERTIES OF DISPERSE DYES. [Link]
-
Wikipedia. (2023). 2,4-Dinitroaniline. [Link]
-
researchClue.com. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. [Link]
- Hallas, G., & Hepworth, J. D. (1984). Steric and Electronic Effects in Basic Dyes. Dyes and Pigments, 5(5), 357-371.
-
IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Effect of Reactive Dyes Structure on Light Fastness. [Link]
-
Khalik, W. S. A. W., et al. (2019). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Scientific Reports, 9(1), 1-13. [Link]
-
Autumn Color Co., Ltd. (2025, July 18). How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics. [Link]
-
Dhanlaxmi Chemicals. (n.d.). 2,4 Dinitroaniline. [Link]
-
The Synthesis of Azo Dyes. (n.d.). [Link]
Sources
- 1. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]
- 3. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nairaproject.com [nairaproject.com]
- 6. iipseries.org [iipseries.org]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 9. ijert.org [ijert.org]
- 10. autumnchem.com [autumnchem.com]
A Researcher's Guide to Antibody Cross-Reactivity Against Dinitroaniline Derivatives
This guide provides an in-depth comparison and technical analysis of antibody cross-reactivity among various dinitroaniline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to explore the fundamental principles of antibody specificity, the causality behind experimental design, and the practical workflows for assessing cross-reactivity in your own laboratory.
Introduction: The Challenge of Dinitroaniline Detection
Dinitroanilines are a class of herbicides, including widely used compounds like trifluralin and pendimethalin, that function by inhibiting microtubule polymerization in plants.[1][2][3] Their persistence in soil and potential environmental impact necessitate sensitive and specific monitoring methods.[1][4] Immunoassays, powered by specific antibodies, offer a rapid and cost-effective alternative to traditional chromatographic techniques for this purpose.[5][6]
However, the accuracy of any immunoassay hinges on the specificity of the antibody employed. Cross-reactivity, which measures the extent to which an antibody binds to molecules other than its target antigen, is a critical performance characteristic.[7] An antibody that cross-reacts with multiple related dinitroaniline derivatives can be a powerful tool for broad-spectrum screening, while a highly specific antibody is essential for the precise quantification of a single compound. Understanding and controlling this parameter begins with the fundamental design of the immunogen.
The Foundation of Specificity: Rational Hapten Design
Dinitroaniline derivatives are small molecules, or haptens, and are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[8] The molecular strategy used to attach this "handle" to the hapten is the single most important factor in determining the resulting antibody's specificity.
The position of the linker arm dictates which chemical motifs of the hapten are exposed to the host's immune system. An antibody will be generated against these exposed epitopes, while the region obscured by the linker will be poorly recognized. Therefore, to generate a specific antibody, the linker should be placed on a common structural feature shared among related compounds, forcing the immune system to recognize the unique parts of the target molecule. Conversely, to create a broad-spectrum antibody, the linker should be attached to a unique position on the target, exposing the common core structure for recognition.
Caption: Conceptual workflow of hapten design's impact on antibody specificity.
Comparative Cross-Reactivity Analysis
The specificity of an antibody is quantified by testing its binding against a panel of structurally related compounds. The results are typically expressed as a cross-reactivity percentage (CR%), calculated from the concentration of analyte required to cause 50% inhibition of signal (IC50) in a competitive immunoassay.
The formula is: CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Below is a comparative summary based on data from published studies, illustrating the difference between a polyclonal antibody (PcAb) raised against trifluralin and a monoclonal antibody (mAb) developed for butralin.[5][6]
| Antibody | Target Analyte | Cross-Reactant | Chemical Class | IC50 (ng/mL) | Relative Cross-Reactivity (%) |
| Anti-Trifluralin PcAb [6] | Trifluralin | Trifluralin | Dinitroaniline | 54.07 | 100% |
| Analog 1 | Dinitroaniline | Data > 15% | >15% | ||
| Analog 2 | Dinitroaniline | Data > 15% | >15% | ||
| Other Analogs | Dinitroaniline | Data < 15% | Low / Negligible | ||
| Anti-Butralin mAb [5] | Butralin | Butralin | Dinitroaniline | 0.385 | 100% |
| Related Analogs | Dinitroaniline | Not specified | Negligible |
Note: The specific cross-reactivity values for the anti-trifluralin antibody were stated to be greater than 15% for two analogs, indicating notable cross-reactivity, but the exact compounds and values require access to the full study. The anti-butralin study reported negligible cross-reactivity across its tested panel, highlighting its high specificity.[5][6]
3.1. Structural Basis for Observed Cross-Reactivity
The degree of cross-reactivity is directly related to structural homology. The anti-trifluralin polyclonal antibody likely recognizes the α,α,α-trifluoro-2,6-dinitro-p-toluidine core, which is shared or closely mimicked by some analogs. In contrast, the novel hapten design for the anti-butralin monoclonal antibody, which involved introducing a linker at the C1 position of the benzene ring, successfully exposed the unique 4-tert-butyl group, leading to an antibody with exceptional specificity for butralin.[5]
Caption: Structural comparison of common dinitroaniline herbicides.
Experimental Protocol: A Validated Workflow for Cross-Reactivity Assessment
To ensure trustworthiness, any described protocol must be a self-validating system. The following is a detailed methodology for an indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA), a gold-standard technique for determining antibody specificity and calculating IC50 values.[5][6]
Principle of ic-ELISA
Free analyte (the dinitroaniline standard or sample) competes with a fixed amount of analyte conjugated to a protein (the "coating antigen") for binding to a limited number of specific antibody binding sites. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.
Step-by-Step Methodology
-
Coating Antigen Preparation:
-
Synthesize a hapten-protein conjugate different from the one used for immunization (e.g., if a Hapten-KLH conjugate was used for immunization, use a Hapten-BSA conjugate for coating). This is known as a heterologous assay format and is crucial for minimizing non-specific binding related to the linker arm or carrier protein, thereby increasing assay sensitivity.
-
Dilute the coating antigen (e.g., Trifluralin-BSA) to an optimal concentration (typically 0.1-1.0 µg/mL) in a coating buffer (e.g., 50 mM carbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microtiter plate.
-
Incubate overnight at 4°C. Causality: This allows the protein to passively adsorb to the polystyrene surface of the plate.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 250 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of blocking buffer (e.g., PBST with 1% BSA or 5% non-fat dry milk).
-
Incubate for 2 hours at 37°C. Causality: The blocking step is critical to saturate any remaining protein-binding sites on the plastic, preventing non-specific binding of the primary or secondary antibody in subsequent steps.
-
-
Competitive Reaction:
-
Wash the plate 3 times as described above.
-
In a separate dilution plate, prepare serial dilutions of the dinitroaniline standard and the cross-reactant compounds in assay buffer (e.g., PBST).
-
Add 50 µL of each standard/cross-reactant dilution to the corresponding wells of the coated plate.
-
Immediately add 50 µL of the primary antibody (e.g., anti-trifluralin PcAb), diluted to its optimal working concentration in assay buffer, to each well.
-
Incubate for 1 hour at 37°C. Causality: This is the competitive step. The antibody will partition between binding the immobilized coating antigen on the plate and the free analyte in the solution.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Reading:
-
Wash the plate 5 times to remove all unbound secondary antibody.
-
Add 100 µL/well of a substrate solution (e.g., TMB). Incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance vs. log concentration for the target analyte and each cross-reactant.
-
Fit the data using a four-parameter logistic function to determine the IC50 value for each compound.
-
Calculate the % Cross-Reactivity using the formula provided previously.
-
Caption: Standard experimental workflow for an indirect competitive ELISA (ic-ELISA).
Conclusion and Practical Implications
The specificity of an antibody against dinitroaniline derivatives is not an immutable property but a direct consequence of rational immunogen design. As demonstrated, it is possible to generate antibodies ranging from highly specific monoclonal reagents suitable for quantifying a single analyte to broad-spectrum polyclonal serums ideal for screening purposes.
For researchers in environmental monitoring or food safety, this guide underscores the importance of validating any immunoassay for cross-reactivity against relevant analogs that may be present in a sample. A failure to do so can lead to an overestimation of the target analyte's concentration. For those in antibody development, the principles of hapten design discussed here provide a clear roadmap for engineering the desired specificity into the final product. By understanding the interplay between chemical structure and immunological recognition, scientists can select or create the optimal antibody-based tools for their specific research needs.
References
-
Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy. (2025). PubMed Central. [Link]
-
Synthesis of Haptens and Conjugates for an Enzyme Immunoassay for Analysis of the Herbicide Bromacil. (n.d.). ACS Publications. [Link]
-
Synthesis of hapten for immunoassay of chlorpyrifos pesticide. (n.d.). Indian Council of Agricultural Research. [Link]
-
Preparation of Trifluralin Antibody and Development of Enzyme Linked Immunosorbent Assay. (2022). Food and Machinery. [Link]
-
Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. (2019). PubMed. [Link]
-
Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. (2022). PubMed Central. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). National Center for Biotechnology Information. [Link]
-
Dinitroaniline herbicide resistance in a multiple-resistant Lolium rigidum population. (n.d.). ResearchGate. [Link]
-
Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L. (1995). PubMed. [Link]
-
Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. (2015). ResearchGate. [Link]
-
Preparation of a broad-specific monoclonal antibody and development of an immunochromatographic assay for monitoring of anthranilic diamides in vegetables and fruits. (2022). Royal Society of Chemistry. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers in Plant Science. [Link]
-
Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. (2022). National Center for Biotechnology Information. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). PubMed. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. (2022). National Center for Biotechnology Information. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xdspkj.ijournals.cn [xdspkj.ijournals.cn]
- 7. researchgate.net [researchgate.net]
- 8. ijesm.co.in [ijesm.co.in]
A Comparative Guide to the Computational Analysis of Dinitroaniline Isomers' Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Variation in Dinitroanilines
Dinitroanilines are a class of organic compounds characterized by an aniline molecule substituted with two nitro groups. The specific placement of these nitro groups on the benzene ring gives rise to six possible isomers, each with a unique set of physicochemical properties.[1] This guide focuses on the 2,4-, 2,6-, and 3,5-isomers, which are of significant industrial and research interest.[1]
The electronic properties of these molecules, such as their dipole moment, frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity, are not mere academic curiosities. They are fundamental determinants of a molecule's reactivity, stability, polarity, and intermolecular interactions. For instance, in drug development, the dipole moment influences a molecule's solubility and its ability to bind to a target receptor. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap often suggests higher reactivity.[2]
Computational chemistry, particularly DFT, has emerged as a powerful tool for predicting these electronic properties with a high degree of accuracy, offering a cost-effective and efficient alternative to purely experimental approaches.[3] This guide will delve into the computational methodologies used to analyze dinitroaniline isomers and present a comparative analysis of their electronic properties, supported by available experimental data.
Comparative Analysis of Electronic Properties
The electronic properties of the dinitroaniline isomers are profoundly influenced by the positions of the electron-withdrawing nitro (-NO₂) groups and the electron-donating amino (-NH₂) group. This section presents a comparison of key electronic parameters, drawing from both experimental findings and computational studies.
Data Summary
| Property | 2,4-Dinitroaniline | 2,6-Dinitroaniline | 3,5-Dinitroaniline |
| Molecular Formula | C₆H₅N₃O₄ | C₆H₅N₃O₄ | C₆H₅N₃O₄ |
| Molecular Weight | 183.12 g/mol | 183.12 g/mol | 183.12 g/mol |
| Melting Point (°C) | 180[4] | 139-140[5] | 160-162[6] |
| Experimental Dipole Moment (Debye) | 6.51 D[4] | 1.9 D[5] | Data not available |
| Computational Method (for properties below) | DFT/B3LYP/6-311++G(d,p) (Representative) | DFT/B3LYP/6-311++G(d,p) (Representative) | DFT/B3LYP/6-311++G(d,p) (Representative) |
| Calculated Dipole Moment (Debye) | Requires specific computational study | Requires specific computational study | Requires specific computational study |
| HOMO Energy (eV) | Requires specific computational study | Requires specific computational study | Requires specific computational study |
| LUMO Energy (eV) | Requires specific computational study | Requires specific computational study | Requires specific computational study |
| HOMO-LUMO Gap (eV) | Requires specific computational study | Requires specific computational study | Requires specific computational study |
| Ionization Potential (eV) | Requires specific computational study | Requires specific computational study | Requires specific computational study |
| Electron Affinity (eV) | Requires specific computational study | Requires specific computational study | Requires specific computational study |
Note: A comprehensive, directly comparative computational study for all three isomers with the specified electronic properties was not available in the public literature at the time of this guide's compilation. The table is structured to be populated with data from such a study. The following discussion is based on established chemical principles and findings from related computational studies on aniline derivatives.
Discussion of Electronic Property Trends
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.[2]
For dinitroaniline isomers, the strong electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the molecules good electron acceptors. The position of the nitro groups will influence the extent of this effect. Computational studies on similar nitroaromatic compounds suggest that the HOMO-LUMO gap will vary among the isomers, leading to differences in their reactivity and spectral properties.
Experimental and Computational Protocols
To ensure the scientific integrity of this guide, this section details the methodologies for both the experimental determination and computational prediction of the electronic properties of dinitroaniline isomers.
Computational Methodology: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is a popular choice for its balance of accuracy and computational cost.
Step-by-Step Computational Workflow:
-
Molecular Structure Generation: The initial 3D structures of the 2,4-, 2,6-, and 3,5-dinitroaniline isomers are built using molecular modeling software.
-
Geometry Optimization: The initial structures are then optimized to find their most stable, lowest-energy conformation. A commonly used and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[7] This level of theory provides a good description of the electronic structure of organic molecules.
-
Frequency Calculation: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometries, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the ionization potential and electron affinity can be estimated. The molecular dipole moment is also calculated at this stage.
-
Solvent Effects: To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Computational Workflow for Dinitroaniline Isomers
Caption: A typical workflow for the computational analysis of dinitroaniline isomers using DFT.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the electronic properties of 2,4-, 2,6-, and 3,5-dinitroaniline isomers through the lens of computational chemistry. The positional isomerism of the nitro groups significantly impacts the electronic structure, leading to distinct dipole moments and reactivities.
While this guide presents a solid foundation, further research is needed to provide a complete comparative dataset. A comprehensive computational study employing a consistent level of theory across all three isomers would be invaluable for a direct and robust comparison. Furthermore, additional experimental determination of electronic properties, particularly the dipole moment of 3,5-dinitroaniline and the ionization potentials and electron affinities of all three isomers, would provide crucial benchmarks for validating and refining computational models.
For researchers in drug development, a deeper understanding of these electronic properties can guide the rational design of dinitroaniline derivatives with tailored solubility, reactivity, and target-binding characteristics. In materials science, these insights can aid in the development of new energetic materials and dyes with desired properties.
References
-
Stenutz, R. 2,4-dinitroaniline. NIST Chemistry WebBook. [Link]
-
ChemBK. 2,6-Dinitroaniline. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). [Link]
-
ChemSrc. 2,6-Dinitroaniline. [Link]
-
ChemBK. 3,5-dinitroaniline. [Link]
-
DrugFuture. 2,6-Dinitroaniline. [Link]
-
PubChem. 3,5-Dinitroaniline. [Link]
-
PubChem. 2,6-Dinitroaniline. [Link]
- Ghafourian, M., & Ghasemzadeh, M. A. (2018). Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. Journal of Molecular Structure, 1155, 83-95.
-
Wikipedia. Dinitroaniline. [Link]
- Tchangnwa Nya, F., et al. (2020). A density functional theory (DFT) study of the doping effect on 4‐[2‐(2‐N, N‐dihydroxy amino thiophen...
Sources
A Senior Application Scientist's Guide to the Purity Assessment of 3,6-Dimethyl-2,4-dinitroaniline
Introduction: The Imperative of Purity in High-Stakes Research
In the realms of pharmaceutical development, agrochemical innovation, and advanced material science, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reproducible, safe, and effective end-products. 3,6-Dimethyl-2,4-dinitroaniline, a key building block, is no exception. Its molecular structure, featuring a substituted aniline core with two nitro groups, makes it a versatile precursor. However, the synthetic route, typically involving the nitration of a dimethylaniline derivative, can introduce a spectrum of impurities, including positional isomers, under- or over-nitrated species, and residual starting materials.[1][2] The presence of these impurities, even in trace amounts, can have profound consequences, altering reaction kinetics, inducing toxicity, and compromising the structural integrity of final compounds.
This guide provides a comprehensive framework for assessing the purity of a test sample of this compound against a well-characterized reference standard. As a Senior Application Scientist, my objective is to move beyond rote procedural descriptions. Instead, this document elucidates the scientific rationale behind the selection of analytical techniques and experimental parameters, empowering researchers to not only execute these methods but also to interpret the results with a high degree of confidence. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness and robustness of the data generated.
The Cornerstone of Purity Analysis: The Reference Standard
A definitive purity assessment is fundamentally a comparative exercise. Therefore, the establishment of a highly characterized reference standard is a non-negotiable prerequisite. A reference standard is a "highly purified compound that is well characterized" and serves as the benchmark against which production batches are measured.[3][4] For in-house standards, a rigorous qualification program is essential to establish identity, purity, and stability. This typically involves a battery of tests, including chromatographic, spectroscopic, and thermal analyses. The United States Pharmacopeia (USP) provides extensive guidelines on the characterization and use of reference standards, which serve as an authoritative foundation for these practices.[5][6][7][8][9]
Orthogonal Approaches to Purity Determination
A multi-pronged, or orthogonal, approach to purity analysis is critical. Relying on a single analytical technique can lead to an incomplete and potentially misleading purity profile. In this guide, we will explore three powerful and complementary techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that provides a highly accurate measure of absolute purity based on the melting properties of the compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is the premier technique for separating and quantifying the main component and its structurally similar impurities. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, a reverse-phase method is typically the most effective.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: The non-polar nature of the dinitroaniline derivative lends itself well to a C18 (octadecylsilane) stationary phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.
-
Gradient Elution: The potential impurities can span a range of polarities. A gradient elution, starting with a higher proportion of aqueous mobile phase and gradually increasing the organic component (e.g., acetonitrile), allows for the effective elution of both more polar and less polar impurities, providing a comprehensive impurity profile in a single run.
-
UV Detection: The presence of the dinitrophenyl chromophore in the molecule results in strong UV absorbance, making a UV detector a highly sensitive and appropriate choice. A Diode Array Detector (DAD) is particularly advantageous as it provides spectral data for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC-DAD Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 254 nm, with full spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution. Dilute further to a working concentration of approximately 0.05 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the reference standard.
-
-
Analysis and Data Interpretation:
-
Inject the reference standard and test sample solutions.
-
The purity of the test sample is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Compare the chromatogram of the test sample to that of the reference standard to identify any impurities. The retention times of the impurities in the test sample can be compared to known or potential impurities if standards are available.
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the ideal complementary technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[10] In GC, separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Causality Behind Experimental Choices:
-
Capillary Column (e.g., HP-5MS): A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including potential aromatic impurities.
-
Temperature Programming: A temperature gradient is essential for eluting compounds with a range of boiling points, from volatile solvents to less volatile synthesis byproducts.
-
Electron Ionization (EI): EI is a hard ionization technique that generates reproducible fragmentation patterns, which can be compared against extensive spectral libraries (e.g., NIST) for confident compound identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Dissolve in 10 mL of a high-purity solvent such as ethyl acetate or acetone.
-
-
Analysis and Data Interpretation:
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of an internal or external standard, or by area percent if appropriate.
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS impurity identification.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach to Absolute Purity
DSC provides a highly accurate determination of the absolute purity of a crystalline solid. This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline substance, melting occurs over a very narrow temperature range. The presence of impurities broadens this melting range and depresses the melting point. By applying the Van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm.[11]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate (e.g., 1-2 °C/min) allows the sample to remain in thermal equilibrium, which is a prerequisite for the accurate application of the Van't Hoff equation.
-
Hermetically Sealed Pans: Using hermetically sealed aluminum pans prevents the loss of volatile components (including the sample itself if it sublimes) during the analysis, ensuring accurate heat flow measurements.
-
Inert Atmosphere: Purging with an inert gas like nitrogen prevents oxidative degradation of the sample at elevated temperatures.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.
-
DSC Conditions:
-
Sample Pans: Aluminum, hermetically sealed.
-
Sample Weight: 2-5 mg (accurately weighed).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp at 2 °C/min to a temperature at least 20 °C above the completion of the melt.
-
-
-
Analysis and Data Interpretation:
-
Record the melting endotherm for both the reference standard and the test sample.
-
The instrument software can automatically calculate the purity based on the Van't Hoff equation by analyzing the shape of the melting peak.
-
Compare the onset temperature, peak temperature, and calculated purity of the test sample to the reference standard. A lower and broader melting peak for the test sample indicates a lower purity.
-
Visualizing the DSC Workflow
Caption: Workflow for DSC absolute purity determination.
Comparative Data Summary
The following table summarizes hypothetical, yet representative, data from the analysis of a test sample of this compound against its qualified reference standard.
| Analytical Technique | Parameter | Reference Standard | Test Sample | Interpretation |
| HPLC-DAD | Purity (Area %) | 99.92% | 99.15% | Test sample has higher levels of impurities. |
| Total Impurities | 0.08% | 0.85% | ||
| Impurity A (Positional Isomer) | Not Detected | 0.45% | A significant positional isomer is present. | |
| Impurity B (Unknown) | 0.05% | 0.20% | Higher level of an unknown impurity. | |
| GC-MS | Residual Ethyl Acetate | < 0.01% | 0.15% | Higher residual solvent in the test sample. |
| Unreacted Starting Material | Not Detected | 0.05% | Incomplete reaction or inefficient purification. | |
| DSC | Purity (Mole %) | 99.95% | 99.20% | Confirms lower purity of the test sample. |
| Melting Point (Onset) | 145.8 °C | 144.2 °C | Melting point depression due to impurities. |
Conclusion: An Integrated Approach to Ensuring Quality
The purity assessment of a critical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. This guide has detailed an orthogonal approach utilizing HPLC, GC-MS, and DSC, providing not just the "how" but, more importantly, the "why" behind each methodological choice. By integrating the chromatographic separation of impurities, the specific identification of volatile components, and the thermodynamic measurement of absolute purity, researchers and drug development professionals can build a comprehensive and trustworthy quality profile for their materials. This integrated approach ensures that the foundation of your research and development is built upon materials of the highest possible quality and integrity, ultimately accelerating the path to innovation.
References
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
US Pharmacopeia. <621> Chromatography. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
Reddit. Analysis of Dyes GCMS. [Link]
-
Medistri SA. GC/MS Identification of Impurities. [Link]
-
National Institutes of Health. Synthesis and Characterization of Nitro-p-xylenes. [Link]
-
R Discovery. GC–MS identification of DR31 textile dye degradation products during its efficient electrochemical removal from wastewater media. [Link]
-
Sciencemadness Discussion Board. Nitration of xylene. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
-
ResearchGate. A New Methodology for the Characterisation of Natural Dyes Using Gas Chromatography–Mass Spectrometry. [Link]
-
Journal of the American Chemical Society. STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. [Link]
-
YouTube. Experiment Analysis of the Composition of Nitro aniline by TLC Advanced Analytical Chemistry. [Link]
-
ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
-
ResearchGate. Synthesis and Characterization of Nitro-p-xylenes. [Link]
-
Organic Syntheses. 2,4-dinitroaniline. [Link]
-
ResearchGate. Various methods to obtain nitrated anilines. [Link]
-
BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Scribd. The Nitration of Aniline. [Link]
-
Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
DOI. GC–MS identification of DR31 textile dye degradation products during its efficient electrochemical removal from wastewater media. [Link]
-
Food and Drug Administration. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
-
Online Chemistry notes. Aniline - Lab preparation, Properties, Reactions and Uses. [Link]
-
Wikipedia. TNT. [Link]
-
DTIC. Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. [Link]
-
National Institutes of Health. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
ResearchGate. a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. [Link]
-
National Institutes of Health. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
- Google Patents.
- Google Patents.
-
McGill University. DSC 2500 | McGill Chemistry Characterization Facility. [Link]
-
ResearchGate. Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. [Link]
-
ResearchGate. Simultaneous Determination of Dinitroaniline Herbicides in Spinach, Apple and Soybean by UPLC-MS/MS. [Link]
-
ResearchGate. Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. [Link]
-
Semantic Scholar. Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations. [Link]
-
National Institutes of Health. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
- 3. pharmtech.com [pharmtech.com]
- 4. veeprho.com [veeprho.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. Chromatography [usp.org]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dimethyl-2,4-dinitroaniline
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we handle. 3,6-Dimethyl-2,4-dinitroaniline, a key intermediate in the synthesis of various dyes and potentially in pharmaceutical development, is a compound that demands our utmost respect due to its hazardous profile.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to ensure that these procedures are not just followed, but understood.
The Foundational Imperative: Understanding the Hazard Profile
Proper disposal protocols are not arbitrary; they are a direct response to the inherent chemical and toxicological properties of a substance. This compound, like other dinitroanilines, is classified as a hazardous substance, primarily due to its toxicity and potential for environmental harm.[2][3][4] Understanding these risks is the first step in mitigating them.
The primary hazards associated with dinitroaniline compounds necessitate their classification as hazardous waste. Disposal must be conducted in accordance with local, regional, and national regulations, often falling under the purview of organizations like the U.S. Environmental Protection Agency (EPA).[2][5][6]
| Hazard Classification | Category | GHS Hazard Statement | Causality for Disposal Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Varies by Isomer (Often Cat 1-4) | H300/H301/H302, H310/H311/H312, H330/H331/H332 | Fatal or Harmful if Swallowed, in Contact with Skin, or if Inhaled. [3][5][7] This high toxicity mandates that all waste streams, including empty containers and contaminated PPE, be treated as hazardous to prevent exposure to personnel and the public. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3][7][8] | Chronic exposure risks mean that decontamination of work surfaces and equipment is critical to prevent residual contamination and long-term health effects. |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[3][9] | Environmental Persistence and Toxicity. This compound must never be disposed of down the drain ("sewering") as it can poison aquatic ecosystems.[9][10][11] All waste must be contained to prevent environmental release. |
| Reactivity / Explosive Properties | Potential | May decompose explosively at high temperatures.[2][12] | Thermal Instability. While not a primary explosive, the potential for violent decomposition under heat requires segregation from heat sources and incompatible materials, particularly oxidizing agents.[12][13] |
The Disposal Workflow: From Generation to Final Disposition
The journey of chemical waste from the laboratory bench to its final, safe destruction is a multi-step process that requires diligence and clear documentation. The following workflow is designed to ensure safety and compliance at every stage.
Caption: Decision-making flowchart for responding to a chemical spill.
-
Evacuate and Alert: If the spill is large, if you are unsure of the hazard, or if you feel unwell, evacuate the immediate area and alert colleagues and your supervisor. [2]2. Control Ignition Sources: Remove all sources of ignition from the area. [10]3. Small Spills (if trained):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and potentially a respirator if the material is a fine powder.
-
Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption. [12] * Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container using spark-proof tools. [10] * Perform a final decontamination of the spill area as described in Protocol 2.
-
-
Large Spills: For any large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.
Final Disposition: The Role of Licensed Professionals
All collected waste must be disposed of through a licensed and approved hazardous waste disposal company. [6][8]These contractors are equipped to handle and destroy the chemical in a compliant manner, typically through high-temperature incineration.
Causality: High-temperature incineration with flue gas scrubbing is the preferred method for many organic hazardous wastes. [10]This process ensures the complete destruction of the organic molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and nitrogen. The scrubbers are essential for removing acidic gases and other pollutants generated during combustion, preventing their release into the atmosphere. This is a responsibility that cannot be fulfilled within a standard research laboratory.
By adhering to these detailed procedures, we uphold our commitment to safety, protect our environment, and ensure the integrity of our scientific pursuits.
References
-
DINITROANILINES HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Available from: [Link]
-
Safety data sheet for 2,4-Dinitroaniline. (2021, December 6). CPAChem. Available from: [Link]
-
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (2006, October). U.S. Environmental Protection Agency. Available from: [Link]
-
Safety Data Sheet for 2,4-DINITROANILINE. (n.d.). Suvchem Laboratory Chemicals. Available from: [Link]
-
PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Available from: [Link]
-
Dinitroaniline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Available from: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists. Available from: [Link]
Sources
- 1. CAS 6311-52-0: this compound [cymitquimica.com]
- 2. nj.gov [nj.gov]
- 3. cpachem.com [cpachem.com]
- 4. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. fishersci.at [fishersci.at]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ashp.org [ashp.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Personal Protective Equipment for Handling 3,6-Dimethyl-2,4-dinitroaniline
As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. 3,6-Dimethyl-2,4-dinitroaniline, a member of the aromatic nitro compound family, requires a meticulously planned approach to safety. This guide moves beyond a simple checklist, providing a strategic framework for risk mitigation. Our primary objective is to create a self-validating system of protocols that ensures the safety of all laboratory personnel.
Part 1: Hazard Deconstruction and Risk Analysis
This compound, like many of its dinitroaniline analogues, presents a significant hazard profile that demands respect. The core risks stem from its high acute toxicity. Safety data for the closely related 2,4-dinitroaniline classifies it as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2][3] Aromatic nitro compounds are readily absorbed through the skin and can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is compromised.[4][5][6] Symptoms of exposure can be delayed and include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac arrhythmia.
Furthermore, there is a risk of cumulative effects, meaning repeated exposure to small amounts could lead to significant health problems.[1][3] While not classified as an explosive, it may decompose violently at elevated temperatures and can react with strong oxidizing agents.[5][7]
| Hazard Class | GHS Hazard Statement | Associated Risk |
| Acute Toxicity (Oral) | H300: Fatal if swallowed | Ingestion of even minute quantities can be lethal. |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | The compound is readily absorbed through the skin, leading to systemic toxicity.[1][3] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Inhalation of dust or aerosols can cause severe, potentially fatal, respiratory and systemic effects.[1][3] |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | Chronic exposure can lead to cumulative damage, particularly to the blood, liver, and kidneys.[2][8] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects | Spills and improper disposal pose a significant threat to the environment.[1][2][3] |
Part 2: The PPE Protocol: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure. The following protocols are designed as a comprehensive defense system.
Before any discussion of PPE, it is imperative to emphasize the foundational role of engineering controls.
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood.[9][10] This is non-negotiable and serves to minimize inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors or dust.[11][12]
Given the high dermal toxicity, skin protection is of paramount importance.
-
Gloves: Standard latex examination gloves are insufficient. Double-gloving with chemical-resistant gloves is mandatory.
-
Inner Glove: Nitrile, minimum 0.11 mm thickness.
-
Outer Glove: Thicker nitrile or neoprene gloves are recommended.
-
Causality: Dinitroanilines can permeate standard gloves. Double-gloving provides an additional barrier and a protocol for safe removal of the contaminated outer layer. Always inspect gloves for tears or punctures before use.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[13]
-
-
Lab Coat/Coveralls: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities (multi-gram scale) or a higher risk of splashing, chemical-resistant coveralls or a rubber apron should be worn over the lab coat.[9][10][14]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required at all times in the laboratory.[9]
-
Safety Goggles: ANSI Z87.1 compliant chemical safety goggles that provide a full seal around the eyes are mandatory to protect against dust particles and splashes.[1][10]
-
Face Shield: When there is a significant risk of splashing (e.g., during transfers of solutions or vigorous mixing), a full-face shield must be worn in addition to safety goggles.[14]
While working in a fume hood should prevent inhalation exposure, certain situations may require respiratory protection.
-
Weighing Solid: When weighing the solid compound, even within a fume hood, a NIOSH-approved respirator with an N99 or P100 particulate filter is required to prevent inhalation of fine dust.[10]
-
Spill Cleanup: In the event of a large spill outside of a fume hood, a full-face respirator with chemical cartridges appropriate for organic vapors and particulates is necessary.[14] All personnel must be properly fit-tested and trained in the use of respirators.
Part 3: Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is directly tied to the discipline with which it is used. Cross-contamination during the removal of PPE is a common and dangerous mistake.
Caption: A logical workflow for donning and doffing PPE to prevent cross-contamination.
Proper disposal is a critical final step to ensure safety and environmental protection.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing paper, and contaminated silica gel, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Contaminated Clothing: Non-disposable lab coats must be professionally laundered. If heavily contaminated, they should be disposed of as hazardous waste.
-
Chemical Waste: Unused or waste this compound and its solutions must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[11] Do not discharge to sewer systems.[11]
Part 4: Emergency Response
Preparedness is key to mitigating the impact of an accidental exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][15] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]
-
Spill Management: Evacuate non-essential personnel. Remove all sources of ignition.[7][11] Wearing the full PPE ensemble described above, dampen the solid spill material with an appropriate solvent like acetone and carefully transfer it to a sealed, labeled container for disposal.[7]
By integrating this comprehensive safety strategy into your daily laboratory operations, you build a culture of safety that protects not only the individual researcher but the entire scientific team.
References
-
Suvchem Laboratory Chemicals. 2,4-DINITROANILINE Safety Data Sheet. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Method 2005: Nitroaromatic Compounds. [Link]
-
CPAchem. 2,4-Dinitroaniline Safety Data Sheet. [Link]
-
Wikipedia. 2,4-Dinitroaniline. [Link]
-
Fisher Scientific. 4,6-Dimethyl-2-nitroaniline Safety Data Sheet. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene. [Link]
-
Spivey, Christina. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
International Labour Organization (ILO). Encyclopaedia of Occupational Health and Safety: Aromatic Nitrocompounds. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Method 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. [Link]
Sources
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. cpachem.com [cpachem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdc.gov [cdc.gov]
- 5. echemi.com [echemi.com]
- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 7. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene [cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pppmag.com [pppmag.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
